molecular formula C11H12F2O3 B1421293 Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate CAS No. 1150164-80-9

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Cat. No.: B1421293
CAS No.: 1150164-80-9
M. Wt: 230.21 g/mol
InChI Key: ZYZZZXOHDXPMGK-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C11H12F2O3 and its molecular weight is 230.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZZZXOHDXPMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674963
Record name Ethyl difluoro(2-methoxyphenyl)acetate
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Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-80-9
Record name Benzeneacetic acid, α,α-difluoro-2-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl difluoro(2-methoxyphenyl)acetate
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URL https://comptox.epa.gov/dashboard/DTXSID60674963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Introduction

This compound is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and drug discovery. The introduction of the gem-difluoro motif adjacent to an aromatic ring imparts unique stereoelectronic properties that are highly sought after in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling, tailored for researchers and professionals in drug development. The presence of the difluoromethyl group can enhance metabolic stability, modulate acidity, and improve binding affinity by acting as a bioisostere for other functional groups.

Chemical Identity and Core Properties

The fundamental identification and physical characteristics of this compound are crucial for its proper use and application in a research setting.

CAS Number: 1150164-80-9[1][2]

Molecular Structure:

  • SMILES: CCOC(=O)C(C1=CC=CC=C1OC)(F)F[3][4]

  • InChI Key: ZYZZZXOHDXPMGK-UHFFFAOYSA-N[2]

The structure consists of an ethyl ester functional group attached to a carbon bearing two fluorine atoms (a gem-difluoro group). This carbon is also bonded to a phenyl ring substituted with a methoxy group at the ortho position.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂F₂O₃[1][2][3]
Molecular Weight 230.21 g/mol [1][2][3]
Purity Typically ≥97% - 98%[1][2]
Appearance Not specified, but related compounds are liquid or oil.[5][6]
Storage Conditions Room temperature, sealed in a dry environment.[1][3]

Synthesis and Mechanistic Considerations

While specific, detailed synthetic procedures for this compound are not extensively published in publicly available literature, a general and logical synthetic pathway can be inferred from established methods for creating α,α-difluoroesters.

Proposed Synthetic Workflow

The synthesis of α,α-difluoroarylacetates typically involves the fluorination of a suitable precursor, such as a β-keto ester or an α-hydroxy ester, followed by esterification if necessary. A common approach involves the use of a deoxofluorinating agent.

G cluster_0 Synthesis Workflow start Starting Material (Ethyl 2-methoxyphenylacetate) keto_ester Intermediate (Ethyl 2-hydroxy-2-(2-methoxyphenyl)acetate or Ethyl 2-(2-methoxyphenyl)-2-oxoacetate) start->keto_ester Oxidation or Functionalization fluorination Deoxofluorination (e.g., with DAST or Deoxo-Fluor®) keto_ester->fluorination product Final Product This compound fluorination->product purification Purification (Silica Gel Chromatography) product->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Caption: A logical workflow for the synthesis and validation of this compound.

Experimental Protocol: A Generalized Approach

  • Precursor Synthesis: The corresponding β-keto ester, ethyl 2-(2-methoxyphenyl)-2-oxoacetate, can be synthesized from 2-methoxybenzaldehyde through various established organic chemistry methods.

  • Fluorination: The keto ester precursor is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise to the solution at a reduced temperature (e.g., -78 °C) to control the exothermic reaction.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield the pure this compound.

Causality Note: The choice of a deoxofluorinating agent is critical. DAST is effective but can be hazardous. Milder and more modern reagents may be employed for improved safety and yield. The low-temperature addition is essential to prevent uncontrolled decomposition of the fluorinating agent and minimize side reactions.

Applications in Drug Discovery and Development

The primary application of this compound is as a specialized building block in the synthesis of complex molecules for pharmaceutical research.[1]

The Role of the Gem-Difluoro Group

The difluoromethylene group (CF₂) is a key pharmacophore in modern drug design. Its inclusion in a molecule, as in this compound, offers several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the α-position resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.

  • Lipophilicity Modulation: Fluorine is highly electronegative yet minimally increases steric bulk. The introduction of two fluorine atoms can significantly alter the lipophilicity (logP) of a molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Control: The gem-difluoro group can influence the preferred conformation of a molecule due to electrostatic interactions and hyperconjugation effects, potentially locking it into a more bioactive shape.

  • Bioisosterism: The CF₂ group can act as a bioisostere for a carbonyl group (C=O) or a hydroxylated carbon, allowing for fine-tuning of binding interactions with protein targets.

G cluster_props Implications in Drug Design compound This compound Gem-Difluoro Group Aryl Moiety Ester Linker prop1 Enhanced Metabolic Stability (Blocks C-H Oxidation) compound:f1->prop1 prop2 Modulated Lipophilicity (Impacts ADME Profile) compound:f1->prop2 prop3 Bioisostere for Carbonyl (Alters H-Bonding) compound:f1->prop3 prop4 Conformational Restriction compound:f1->prop4

Caption: Key structural features of the molecule and their strategic importance in medicinal chemistry.

This compound is listed as a "Protein Degrader Building Block," suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[1] In this context, the ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle to link to an E3 ligase ligand or a protein-of-interest binder.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Based on available safety data, the compound is associated with the following hazards:

  • H302: Harmful if swallowed[3][4]

  • H315: Causes skin irritation[3][4][7]

  • H319: Causes serious eye irritation[3][4][7]

  • H332: Harmful if inhaled[3][4]

  • H335: May cause respiratory irritation[3][4][7]

Recommended Safety Precautions

Precautionary StatementDescriptionSource(s)
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3][7]
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3][4]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]

Handling and Personal Protective Equipment (PPE)

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).

  • Avoid generating aerosols or mists.

  • Wash hands thoroughly after handling.[7]

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3][7] The recommended storage temperature is ambient room temperature.[1][3]

  • Disposal: Dispose of waste material and contaminated packaging at a licensed chemical destruction facility.[9] Do not allow the material to enter sewer systems or waterways.[8][9]

Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methoxy group protons, and multiplets for the aromatic protons on the phenyl ring.

    • ¹³C NMR: Signals corresponding to the carbonyl carbon, the CF₂ carbon (split into a triplet by the two fluorine atoms), the carbons of the ethyl and methoxy groups, and the aromatic carbons would be observed.

    • ¹⁹F NMR: A singlet would be expected, as the two fluorine atoms are chemically equivalent.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to confirm the molecular weight of 230.21 g/mol .[1][2][3]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be used to determine the purity of the compound, which is typically reported to be in the range of 97-99%.[1][2]

References

Physical and chemical properties of ethyl difluoro(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of ethyl difluoro(2-methoxyphenyl)acetate, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The introduction of the difluoromethyl group at the α-position to the ester imparts unique electronic properties that can significantly influence molecular conformation, lipophilicity, and metabolic stability. This document details the physicochemical properties, outlines a robust synthetic protocol, predicts spectroscopic characteristics, and discusses the potential applications of this compound. The information presented herein is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a foundational understanding of this valuable synthetic building block.

Introduction and Significance

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The difluoromethyl group (CF2), in particular, serves as a versatile bioisostere for hydroxyl, thiol, or amine functionalities, and can modulate the acidity of adjacent protons, influence hydrogen bonding capabilities, and enhance metabolic stability by blocking sites of oxidative metabolism. Ethyl difluoro(2-methoxyphenyl)acetate belongs to the class of α,α-difluoro esters, which are valuable precursors for a wide array of more complex fluorinated molecules. The presence of the 2-methoxyphenyl substituent introduces additional conformational constraints and electronic effects, making it a unique building block for creating novel chemical entities with potential therapeutic applications. Understanding the fundamental properties and synthetic accessibility of this compound is crucial for its effective utilization in research and development.

Physicochemical and Chemical Properties

While specific experimental data for ethyl difluoro(2-methoxyphenyl)acetate is not extensively published, its properties can be reliably estimated based on known data for structurally similar compounds, such as its para-substituted isomer and the parent compound, ethyl difluoroacetate.

PropertyValueSource/Basis
Molecular Formula C₁₁H₁₂F₂O₃[1][2]
Molecular Weight 230.21 g/mol [1][2]
CAS Number 1150164-80-9[1][2]
Appearance Colorless to pale yellow liquid (Predicted)Based on related compounds[3]
Boiling Point Not determined (likely >100 °C)Extrapolated from ethyl difluoroacetate (99.2 °C)[4]
Density Not determined (likely >1.1 g/mL)Extrapolated from ethyl difluoroacetate (1.18 g/mL)[4]
Refractive Index Not determined (likely ~1.4-1.5)Based on common organic esters
Solubility Soluble in common organic solvents (e.g., THF, DCM, EtOAc). Limited solubility in water.General property of similar esters
Storage Store at room temperature in a dry, well-ventilated area.[2][3]
Purity (Commercial) Typically ≥97%[1]

Chemical Reactivity and Stability:

The α,α-difluoroester moiety is generally stable under neutral and acidic conditions. The ester is susceptible to hydrolysis under strong basic conditions. The difluoromethylene protons are weakly acidic and can be removed by strong, non-nucleophilic bases. The C-F bonds are highly stable and resistant to cleavage under typical synthetic conditions. The presence of the difluoro group can activate the ester towards certain nucleophilic reactions.[5]

Synthesis of Ethyl Difluoro(2-methoxyphenyl)acetate

A reliable and widely used method for the synthesis of α-aryl-α,α-difluoroacetates is the Reformatsky reaction.[6] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. For the synthesis of ethyl difluoro(2-methoxyphenyl)acetate, 2-methoxybenzaldehyde would be reacted with ethyl bromodifluoroacetate.

Synthetic Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_products Products & Purification reagent1 Ethyl Bromodifluoroacetate step1 Formation of Organozinc Reagent (Reformatsky Enolate) reagent1->step1 reagent2 2-Methoxybenzaldehyde step2 Nucleophilic Addition to Aldehyde reagent2->step2 reagent3 Activated Zinc reagent3->step1 step1->step2 intermediate Zinc Alkoxide Intermediate step2->intermediate step3 Acidic Work-up product Crude Product Mixture step3->product intermediate->step3 e.g., aq. HCl final_product Purified Ethyl Difluoro (2-methoxyphenyl)acetate product->final_product Column Chromatography

Caption: Synthetic workflow for ethyl difluoro(2-methoxyphenyl)acetate via the Reformatsky reaction.

Detailed Experimental Protocol

Objective: To synthesize ethyl difluoro(2-methoxyphenyl)acetate via a zinc-mediated Reformatsky reaction.

Materials:

  • 2-Methoxybenzaldehyde (1.0 eq)

  • Ethyl bromodifluoroacetate (1.5 eq)

  • Zinc dust, activated (2.0 eq)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (aq)

  • Saturated sodium bicarbonate solution (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Procedure:

  • Activation of Zinc: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (2.0 eq). Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere. Add a small crystal of iodine and a minimal amount of anhydrous THF. Gently warm the mixture until the color of the iodine disappears, indicating activation of the zinc.

  • Reaction Setup: Allow the flask to cool to room temperature. Add the remainder of the anhydrous THF.

  • Initiation of Reaction: In a separate, dry dropping funnel, prepare a solution of 2-methoxybenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension.

  • Exothermic Reaction and Reflux: The reaction is often initiated by gentle warming. Once an exothermic reaction begins, add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the 2-methoxybenzaldehyde.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of 1 M HCl (aq) until the excess zinc has dissolved and the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (aq) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure ethyl difluoro(2-methoxyphenyl)acetate.

Causality Behind Experimental Choices:

  • Zinc Activation: Zinc dust is activated to remove the passivating oxide layer on its surface, which is essential for the oxidative insertion into the carbon-bromine bond of the α-halo ester.[7]

  • Anhydrous Conditions: The Reformatsky reagent is sensitive to moisture and protic solvents, which would quench the organozinc intermediate. Therefore, anhydrous THF and flame-dried glassware are crucial.[8]

  • Excess α-halo ester and Zinc: Using an excess of ethyl bromodifluoroacetate and zinc helps to ensure the complete consumption of the limiting reagent, 2-methoxybenzaldehyde.

  • Acidic Work-up: The acidic work-up protonates the intermediate zinc alkoxide to form the desired β-hydroxy ester (which in this case is the product itself, as the hydroxyl group is on the same carbon as the phenyl group) and dissolves any unreacted zinc metal.[6]

Spectroscopic Analysis (Predicted)

No experimental spectra for ethyl difluoro(2-methoxyphenyl)acetate are publicly available. The following are predictions based on the principles of spectroscopy and analysis of related structures.

¹H NMR Spectroscopy
  • Aromatic Protons (4H): Expected to appear in the range of δ 6.9-7.5 ppm. The ortho, meta, and para protons on the 2-methoxyphenyl ring will show complex splitting patterns due to their distinct chemical environments.

  • Ethyl -CH₂- (2H): A quartet around δ 4.2-4.4 ppm, split by the adjacent methyl group.

  • Methoxy -OCH₃ (3H): A singlet around δ 3.8-3.9 ppm.

  • Ethyl -CH₃ (3H): A triplet around δ 1.2-1.4 ppm, split by the adjacent methylene group.

¹³C NMR Spectroscopy
  • Carbonyl C=O: Expected around δ 165-170 ppm.

  • Aromatic Carbons (6C): In the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield.

  • CF₂ Carbon: A triplet in the range of δ 110-120 ppm due to coupling with the two fluorine atoms.

  • Ethyl -CH₂-: Around δ 62-64 ppm.

  • Methoxy -OCH₃: Around δ 55-57 ppm.

  • Ethyl -CH₃: Around δ 13-15 ppm.

¹⁹F NMR Spectroscopy
  • A singlet is expected, as the two fluorine atoms are chemically equivalent. The chemical shift will depend on the solvent and standard used.

Infrared (IR) Spectroscopy
  • C=O Stretch (Ester): A strong, sharp absorption band around 1750-1770 cm⁻¹. The electron-withdrawing fluorine atoms will shift this to a higher frequency compared to a non-fluorinated ester.

  • C-F Stretch: Strong absorption bands in the range of 1100-1300 cm⁻¹.

  • C-O Stretch (Ester and Ether): Absorption bands in the range of 1000-1300 cm⁻¹.

  • Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

  • Aromatic and Aliphatic C-H Stretch: Around 2850-3100 cm⁻¹.

Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): A peak at m/z = 230.

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 185.

    • Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z = 201.

    • Loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z = 157.

    • Fragments corresponding to the 2-methoxyphenyl cation (m/z = 107) and related structures.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for ethyl difluoro(2-methoxyphenyl)acetate is not widely available, it should be handled with the care appropriate for a laboratory chemical. Based on the data for ethyl difluoroacetate, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Hazards: The related compound, ethyl difluoroacetate, is listed as flammable and may cause skin and eye irritation.[9] Similar hazards should be assumed for the title compound.

Conclusion

Ethyl difluoro(2-methoxyphenyl)acetate is a valuable fluorinated building block with significant potential in the synthesis of novel organic molecules for pharmaceutical and materials science applications. This guide has provided a detailed overview of its known and predicted properties, a robust and logical synthetic protocol based on the well-established Reformatsky reaction, and a predicted spectroscopic profile to aid in its characterization. The information compiled herein serves as a foundational resource for scientists and researchers, enabling the effective and safe utilization of this compound in their synthetic endeavors.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate (CAS RN: 1150164-80-9) is a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science.[1][2] The introduction of gem-difluoro groups into organic molecules can significantly alter their physicochemical and biological properties, making their unambiguous structural confirmation essential.[1] This guide provides a comprehensive technical overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As complete, published experimental data for this specific isomer is not widely available, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals involved in the synthesis, purification, and analysis of this compound.

Molecular Structure and Key Analytical Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses several key features that will give rise to characteristic spectroscopic signals:

  • An ethyl ester group (-COOCH₂CH₃).

  • A gem-difluoro methylene group (-CF₂-).

  • An ortho-substituted (1,2-disubstituted) aromatic ring .

  • A methoxy group (-OCH₃).

These components are organized as shown in the structure below.

molecule cluster_ring C1 C C2 C C1->C2 C_alpha C1->C_alpha C3 C C2->C3 O_ether_methoxy O C2->O_ether_methoxy C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C_carbonyl C C_alpha->C_carbonyl F1 F C_alpha->F1 F2 F C_alpha->F2 O_carbonyl O C_carbonyl->O_carbonyl O_ether_ester O C_carbonyl->O_ether_ester inv1 C_carbonyl->inv1 C_ethyl1 CH₂ O_ether_ester->C_ethyl1 C_ethyl2 CH₃ C_ethyl1->C_ethyl2 C_methoxy CH₃ O_ether_methoxy->C_methoxy inv2

Figure 1: Molecular structure of this compound with key carbons highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural elucidation of this molecule in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon and proton framework and confirms the presence and environment of the fluorine atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct sets of signals corresponding to the aromatic, methoxy, and ethyl protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data (300-500 MHz, CDCl₃)

Protons (Label) Predicted Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
Ar-H 6.90 - 7.60 Multiplet (m) 4H - The four protons on the ortho-substituted ring are chemically non-equivalent and will exhibit complex splitting patterns due to both ortho and meta couplings.
-OCH₂ CH₃ ~4.35 Quartet (q) 2H J ≈ 7.1 Deshielded by the adjacent ester oxygen. Splits into a quartet by the three protons of the methyl group.
-OCH₃ ~3.90 Singlet (s) 3H - A characteristic singlet for a methoxy group attached to an aromatic ring.[3]

| -OCH₂CH₃ | ~1.30 | Triplet (t) | 3H | J ≈ 7.1 | Splits into a triplet by the two protons of the methylene group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be crucial for identifying all 11 carbon atoms. A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (C-F coupling).

Table 2: Predicted ¹³C NMR Spectral Data (75-125 MHz, CDCl₃)

Carbon (Label) Predicted Shift (δ, ppm) Multiplicity (due to C-F) Rationale
C =O ~164 Triplet (t, ²JCF ≈ 30-35 Hz) The ester carbonyl is deshielded. The two-bond coupling to the two fluorine atoms results in a triplet.
Ar-C -OCH₃ ~157 Singlet (s) The aromatic carbon directly attached to the electronegative oxygen of the methoxy group is significantly deshielded.
Ar-C (other) 110 - 135 Singlets (s) or Doublets (d) The remaining five aromatic carbons will appear in this region. Those ortho/para to the methoxy group will be more shielded (upfield). Small C-F couplings (³JCF, ⁴JCF) may be observed.
C F₂ ~115 Triplet (t, ¹JCF ≈ 245-255 Hz) This quaternary carbon is directly bonded to two highly electronegative fluorine atoms, resulting in a large one-bond C-F coupling constant and a characteristic triplet signal.
OC H₂CH₃ ~63 Singlet (s) Methylene carbon of the ethyl ester group.
OC H₃ ~56 Singlet (s) Methoxy carbon signal, consistent with literature values for similar structures.[3]

| OCH₂C H₃ | ~14 | Singlet (s) | Methyl carbon of the ethyl ester group. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is indispensable for confirming the presence and electronic environment of the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data (282-470 MHz, CDCl₃) | Fluorine Atoms | Predicted Shift (δ, ppm) | Multiplicity | Rationale | | :--- | :--- | :--- | | -F ₂ | -100 to -115 | Singlet (s) | The two fluorine atoms are chemically and magnetically equivalent, resulting in a single signal. The chemical shift is in the typical range for a difluoroalkyl group adjacent to an aromatic system.[4][5] No proton coupling is expected. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra on a 300 MHz or higher field NMR spectrometer at room temperature.

  • Data Processing: Process the free induction decays (FIDs) with an appropriate window function and Fourier transform. Reference the ¹H and ¹³C spectra to the TMS signal (δ = 0.00 ppm). Reference the ¹⁹F spectrum to an external standard such as CFCl₃ (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by strong absorptions from the carbonyl, C-O, and C-F bonds.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3070, ~2980 Medium-Weak C-H Stretch Aromatic (sp²) and Aliphatic (sp³)
~1765 Strong, Sharp C=O Stretch Ester
~1600, ~1490 Medium C=C Stretch Aromatic Ring
1100 - 1300 Very Strong C-F Stretch gem-Difluoro

| 1250, 1050 | Strong | C-O Stretch | Ether and Ester |

Causality and Interpretation: The most diagnostic peak is the ester carbonyl (C=O) stretch. In a typical aliphatic ester, this band appears around 1735-1750 cm⁻¹.[6] However, the two highly electronegative fluorine atoms on the α-carbon exert a strong inductive electron-withdrawing effect, which strengthens and shortens the C=O bond, shifting its stretching frequency to a higher wavenumber, predicted here around 1765 cm⁻¹ .[7][8] The spectrum will also be characterized by one or more very intense C-F stretching bands in the fingerprint region.[9]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Analysis: Identify and label the major absorption bands corresponding to the functional groups listed in Table 4.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the compound's structure through its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z 230 , corresponding to the molecular formula C₁₁H₁₂F₂O₃.[2][10]

  • Key Fragments: The fragmentation of esters is well-documented.[11][12] The primary cleavage events are expected to be α-cleavage relative to the carbonyl group and loss of neutral molecules.

Table 5: Predicted Major Fragment Ions in EI-MS

m/z Value Proposed Fragment Ion Formula Rationale
230 [M]⁺ [C₁₁H₁₂F₂O₃]⁺ Molecular Ion
185 [M - OCH₂CH₃]⁺ [C₉H₇F₂O₂]⁺ Base Peak. Loss of the ethoxy radical (-•OC₂H₅) forms a stable acylium ion. This is a characteristic fragmentation for ethyl esters.[13]
157 [M - CO₂Et]⁺ [C₉H₇F₂O]⁺ Loss of the carbethoxy radical (-•CO₂C₂H₅).
129 [C₈H₅F₂]⁺ [C₈H₅F₂]⁺ Subsequent loss of CO from the m/z 157 fragment.
109 [C₇H₆O]⁺ [C₇H₆O]⁺ Fragment corresponding to the methoxyphenyl cation.

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from loss of methoxy group functionality. |

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

High-Resolution Mass Spectrometry (HRMS):

For unambiguous confirmation of the elemental composition, HRMS is essential.

  • Predicted HRMS (ESI-TOF): Calculated for [C₁₁H₁₂F₂O₃ + Na]⁺: m/z 253.0646. Found: 253.064x ± 5 ppm.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a novel or synthesized compound requires the integration of all spectroscopic data. No single technique is sufficient on its own. The workflow below illustrates a self-validating system for structural confirmation.

Workflow cluster_validation Data Integration Start Synthesized Compound MS MS / HRMS Start->MS Molecular Formula (C₁₁H₁₂F₂O₃) IR IR Spectroscopy Start->IR Functional Groups (C=O, C-F, C-O) NMR NMR Suite (¹H, ¹³C, ¹⁹F) Start->NMR Connectivity & Stereochemistry Confirm Structure Confirmed MS->Confirm Correct Mass IR->Confirm Correct Vibrations NMR->Confirm Correct Framework

Figure 3: Integrated workflow for the structural confirmation of the target compound.

Conclusion

The structural elucidation of this compound is readily achievable through a coordinated application of modern spectroscopic techniques. The key identifying features are:

  • ¹H NMR: A complex aromatic multiplet, a quartet at ~4.35 ppm, a singlet at ~3.90 ppm, and a triplet at ~1.30 ppm.

  • ¹³C NMR: The presence of 11 distinct carbon signals, most notably the characteristic triplets for the C F₂ carbon (~115 ppm) and the C =O carbon (~164 ppm) due to fluorine coupling.

  • ¹⁹F NMR: A single, sharp resonance between -100 and -115 ppm.

  • IR: A strong C=O absorption shifted to a high wavenumber (~1765 cm⁻¹) and intense C-F stretches between 1100-1300 cm⁻¹.

  • MS: A molecular ion at m/z 230 and a base peak at m/z 185, corresponding to the loss of an ethoxy radical.

This guide provides a robust predictive framework that will aid researchers in the rapid and confident characterization of this valuable fluorinated building block.

References

An In-depth Technical Guide to Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rapidly evolving landscape of drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Within this context, Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate has emerged as a significant building block, particularly in the burgeoning field of targeted protein degradation (TPD). Its gem-difluoroacetate moiety offers a synthetically versatile handle for the construction of complex molecular architectures, most notably as a component of linkers in Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5]

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage this valuable synthetic intermediate in their research endeavors.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic ester characterized by a central quaternary carbon atom bearing two fluorine atoms, an ethyl ester group, and a 2-methoxyphenyl substituent.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₁₁H₁₂F₂O₃[6][7][8]
Molecular Weight 230.21 g/mol [6][7][8]
CAS Number 1150164-80-9[6][7][8]
Appearance Colorless to yellow liquidInferred from similar compounds
Boiling Point Not available
Density Not available
Refractive Index Not available
Purity Typically ≥97%[6][7][8]
Storage Store in a dry, well-ventilated place at room temperature.[8][9]

Synthesis and Purification

The most common and efficient method for the synthesis of α,α-difluoro-α-arylacetates is the Reformatsky reaction.[6][10][11][12] This reaction involves the oxidative addition of zinc to an α-halo ester to form an organozinc intermediate, which then undergoes nucleophilic addition to a carbonyl compound. In the case of this compound, the key precursors are 2-methoxybenzaldehyde and ethyl bromodifluoroacetate.

Synthetic Workflow Diagram:

Synthesis_Workflow start Starting Materials: - 2-Methoxybenzaldehyde - Ethyl Bromodifluoroacetate - Activated Zinc reformatsky Reformatsky Reaction (e.g., in THF, reflux) start->reformatsky workup Aqueous Work-up (e.g., NH4Cl solution) reformatsky->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Ethyl 2,2-difluoro-2- (2-methoxyphenyl)acetate purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Reformatsky Procedures)
  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add activated zinc dust (1.5 equivalents). The zinc can be activated by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • Reaction Setup: Suspend the activated zinc in anhydrous tetrahydrofuran (THF). To this suspension, add a solution of 2-methoxybenzaldehyde (1.0 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF dropwise under a nitrogen atmosphere.

  • Reaction Conditions: After the initial exothermic reaction subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.55-7.45 (m, 2H, Ar-H): Aromatic protons ortho and para to the difluoroacetate group.

  • δ 7.10-7.00 (m, 2H, Ar-H): Aromatic protons meta to the difluoroacetate group and ortho/meta to the methoxy group.

  • δ 4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃): Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.

  • δ 3.90 (s, 3H, -OCH₃): Singlet corresponding to the methoxy protons.

  • δ 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃): Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.

Predicted ¹³C NMR (101 MHz, CDCl₃):

  • δ 164.5 (t, J ≈ 30 Hz, C=O): Carbonyl carbon of the ester, showing a triplet due to coupling with the two fluorine atoms.

  • δ 156.0 (s, C-OCH₃): Aromatic carbon attached to the methoxy group.

  • δ 132.0 (s, Ar-C): Aromatic carbon.

  • δ 129.0 (s, Ar-C): Aromatic carbon.

  • δ 121.0 (s, Ar-C): Aromatic carbon.

  • δ 115.0 (t, J ≈ 250 Hz, CF₂): Quaternary carbon attached to the two fluorine atoms, exhibiting a large triplet splitting.

  • δ 111.0 (s, Ar-C): Aromatic carbon.

  • δ 63.0 (s, -OCH₂CH₃): Methylene carbon of the ethyl ester.

  • δ 56.0 (s, -OCH₃): Methoxy carbon.

  • δ 14.0 (s, -OCH₂CH₃): Methyl carbon of the ethyl ester.

Predicted FT-IR (thin film, cm⁻¹):

  • ~2980, 2940: C-H stretching (aliphatic).

  • ~1750: C=O stretching (ester).

  • ~1600, 1490: C=C stretching (aromatic).

  • ~1250, 1030: C-O stretching (ester and ether).

  • ~1180, 1100: C-F stretching.

Predicted Mass Spectrometry (EI):

  • m/z 230 (M⁺): Molecular ion peak.

  • m/z 185 ([M - OCH₂CH₃]⁺): Loss of the ethoxy group.

  • m/z 157 ([M - CO₂CH₂CH₃]⁺): Loss of the entire ethyl ester group.

  • m/z 135 ([C₉H₈FO]⁺): A likely fragment from the aromatic portion.

Applications in Drug Discovery: A Versatile PROTAC Building Block

The primary application of this compound in contemporary drug discovery is as a precursor for the synthesis of PROTAC linkers.[1][2][3][4][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[5][13]

Role in PROTAC Design:

A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects them. The linker is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI.[14]

The difluoroacetyl group derived from this compound can be incorporated into the linker structure. The gem-difluoro motif can influence the linker's conformation and physicochemical properties, such as polarity and metabolic stability. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a convenient attachment point for coupling to other components of the PROTAC molecule, typically via amide bond formation.

Illustrative PROTAC Assembly:

PROTAC_Assembly building_block Ethyl 2,2-difluoro-2- (2-methoxyphenyl)acetate hydrolysis Ester Hydrolysis building_block->hydrolysis acid_linker Difluoroacetic Acid Linker Precursor hydrolysis->acid_linker coupling1 Amide Coupling acid_linker->coupling1 intermediate Linker-POI Conjugate coupling1->intermediate poi_ligand POI Ligand (with amine) poi_ligand->coupling1 coupling2 Amide Coupling intermediate->coupling2 protac Final PROTAC Molecule coupling2->protac e3_ligand E3 Ligase Ligand (with amine) e3_ligand->coupling2

Caption: Schematic representation of the use of this compound in PROTAC synthesis.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

(Source:)

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with a particularly prominent role in the development of next-generation therapeutics based on targeted protein degradation. Its synthesis via the Reformatsky reaction is straightforward, and its difluoroacetate moiety provides a unique structural and functional element for the design of PROTAC linkers. As the field of targeted protein degradation continues to expand, the demand for such specialized building blocks is expected to grow, further solidifying the importance of this compound in modern drug discovery.

References

A Senior Application Scientist’s Guide to the Synthesis of α,α-Difluoro-α-arylacetates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Gem-Difluoro Moiety in Drug Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the α,α-difluoro-α-arylacetate scaffold has emerged as a structure of significant interest. The gem-difluoromethylene group (CF₂) acts as a non-hydrolyzable bioisostere of a carbonyl or ether oxygen, while also serving as a lipophilic hydrogen bond acceptor.[2][3] This unique combination of properties makes α,α-difluoro-α-arylacetates valuable building blocks for developing novel therapeutics with enhanced pharmacokinetic profiles.

This technical guide provides an in-depth exploration of the principal synthetic strategies for accessing these critical compounds. We will move beyond a mere recitation of procedures to dissect the underlying mechanisms, evaluate the strategic choices behind each protocol, and offer field-proven insights to guide researchers in their synthetic endeavors.

The Workhorse Method: Nucleophilic Addition via the Reformatsky Reaction

The Reformatsky reaction is a robust and time-honored method for forming carbon-carbon bonds.[4][5] Its adaptation for the synthesis of α,α-difluoro-α-arylacetates involves the reaction of an α-halo-α,α-difluoroacetate with an aryl aldehyde or ketone, mediated by a metal, typically zinc.[5][6] The core of this transformation is the in situ generation of an organozinc nucleophile, or "Reformatsky enolate," which then adds to the carbonyl electrophile.[4]

Mechanistic Rationale and Causality

The reaction is initiated by the oxidative insertion of zinc metal into the carbon-halogen bond of an α-halo-α,α-difluoroacetate, such as ethyl iododifluoroacetate (EtO₂CCF₂I).[4][7] This step is critical; the choice of a more reactive halide (I > Br > Cl) facilitates the formation of the organozinc intermediate. This intermediate exists in equilibrium, often as a dimer, and functions as a zinc enolate that is sufficiently nucleophilic to attack carbonyls but generally unreactive towards esters, preventing self-condensation.[4][8] The subsequent addition to an aryl aldehyde or ketone proceeds through a six-membered chair-like transition state to yield a zinc alkoxide, which upon aqueous workup, affords the desired β-hydroxy-α,α-difluoro-α-arylacetate.[4]

Asymmetric Control: The Key to Bioactivity

For pharmaceutical applications, controlling stereochemistry is paramount. The enantioselective Reformatsky reaction has been successfully developed by incorporating chiral ligands that coordinate to the zinc center, thereby directing the facial attack of the enolate onto the carbonyl substrate.[6][7] Amino alcohols, such as (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, have proven highly effective in achieving excellent enantioselectivities.[7]

Reformatsky_Mechanism reagents EtO₂CCF₂I + Zn enolate [EtO₂C-CF₂]⁻ Zn²⁺I⁻ (Zinc Enolate) reagents->enolate Oxidative Insertion ketone Ar-CO-R' transition Chiral Ligand-Zn Coordinated Transition State ketone->transition Coordination & Nucleophilic Attack enolate->transition Coordination & Nucleophilic Attack alkoxide Zinc Alkoxide Intermediate transition->alkoxide C-C Bond Formation product α,α-Difluoro-α-aryl -β-hydroxyacetate alkoxide->product H₃O⁺ Workup

Caption: General mechanism of the chiral ligand-mediated Reformatsky reaction.

Data Presentation: Substrate Scope in Asymmetric Synthesis

The following table summarizes representative results for the enantioselective Reformatsky reaction using ethyl iododifluoroacetate and diethylzinc with a chiral amino alcohol ligand.[7]

EntryAryl Ketone (Ar-CO-R')Yield (%)Enantiomeric Excess (% ee)
1Acetophenone8591
24-Methoxyacetophenone8290
34-Chloroacetophenone8889
4Propiophenone7885
52-Acetonaphthone8088
Experimental Protocol: Asymmetric Reformatsky Reaction[7]
  • Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add the chiral ligand (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol (0.22 mmol) to anhydrous toluene (5 mL).

  • Enolate Formation: Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir for 20 minutes. Add ethyl iododifluoroacetate (2.0 mmol) and stir for an additional 30 minutes at 0 °C to form the zinc enolate.

  • Carbonyl Addition: Add the aryl ketone (1.0 mmol) dropwise to the solution. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient). Determine the enantiomeric excess by chiral HPLC analysis.

Electrophilic Fluorination: Building the C-F Bonds Sequentially

An alternative strategy involves the formation of the aryl-Cα bond first, followed by the sequential introduction of the two fluorine atoms using an electrophilic fluorine source. This approach typically starts with an α-arylacetate or a related precursor.[9]

Mechanistic Rationale and Causality

The core of this method is the generation of a nucleophilic carbon center at the α-position, which then attacks an electrophilic fluorine reagent ("F⁺" source).[10][11] The most common way to generate this nucleophile is by forming an enolate or a more stable derivative like a silyl ketene acetal.[9] The reaction of an α-arylcarboxylic acid with a silylating agent (e.g., TBSCl) and a strong, non-nucleophilic base (e.g., LiHMDS) generates a bis-silyl ketene acetal.[9]

This intermediate is then treated with an electrophilic fluorinating reagent. Reagents of the N-F class, such as Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability, effectiveness, and relative safety compared to elemental fluorine.[10] The reaction proceeds via an Sₙ2-type mechanism where the enolate attacks the electron-deficient fluorine atom.[10] To achieve difluorination, the process must be repeated. The first fluorination yields an α-fluoro-α-arylacetate, which is then subjected to a second deprotonation/fluorination cycle. Controlling the stoichiometry and reaction conditions is crucial to prevent over-fluorination to α,α,α-trifluoro species.

Electrophilic_Fluorination start Ar-CH₂-CO₂Et (α-Arylacetate) enolate_gen Base (e.g., LDA) Deprotonation start->enolate_gen enolate Lithium Enolate enolate_gen->enolate fluorination1 Electrophilic Fluorinating Agent (e.g., NFSI) enolate->fluorination1 monofluoro Ar-CHF-CO₂Et (Monofluoro Intermediate) fluorination1->monofluoro enolate_gen2 Base (e.g., LDA) Deprotonation monofluoro->enolate_gen2 enolate2 Fluorinated Enolate enolate_gen2->enolate2 fluorination2 Electrophilic Fluorinating Agent (e.g., NFSI) enolate2->fluorination2 product Ar-CF₂-CO₂Et (α,α-Difluoro-α-arylacetate) fluorination2->product

Caption: Stepwise workflow for electrophilic difluorination of an α-arylacetate.

Experimental Protocol: Direct Fluorination of a Silyl Ketene Acetal[9]
  • Silyl Ketene Acetal Formation: To a solution of α-phenylacetic acid (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, add LiHMDS (1.0 M in THF, 2.2 mmol) dropwise. Stir for 30 minutes. Add tert-butyldimethylsilyl chloride (TBSCl, 2.5 mmol) and allow the mixture to warm to room temperature and stir for 4 hours.

  • Fluorination (First Step): Cool the resulting solution containing the bis-silyl ketene acetal back to -78 °C. Add a solution of Selectfluor® (1.1 mmol) in anhydrous DMF (5 mL). Stir at -78 °C for 1 hour and then allow to warm to room temperature overnight.

  • Isolation of Monofluoro Intermediate: Quench the reaction with water and extract with diethyl ether. The organic layers are combined, dried, and concentrated. The crude product, α-fluoro-α-phenylacetic acid, can be purified or used directly in the next step after converting back to its silyl ketene acetal.

  • Second Fluorination: Repeat the procedure from Step 1 using the purified α-fluoro-α-phenylacetic acid as the starting material to yield the desired α,α-difluoro-α-phenylacetic acid.

  • Esterification: The final acid product can be esterified using standard conditions (e.g., SOCl₂/Ethanol) to obtain the corresponding ethyl α,α-difluoro-α-phenylacetate.

Modern Approaches: Metal-Catalyzed Cross-Coupling

Recent advancements in organometallic chemistry have opened new avenues for constructing the Ar-CF₂ bond. Copper-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool, allowing for the direct arylation of bromodifluoroacetate derivatives.[12]

Mechanistic Rationale and Causality

This strategy involves the coupling of an aryl boronic acid (or other organometallic aryl species) with a bromodifluoroacetamide or ester in the presence of a copper catalyst. The currently accepted catalytic cycle likely involves:

  • Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the C-Br bond of the bromodifluoroacetamide to form a Cu(III) intermediate.

  • Transmetalation: The aryl group is transferred from the boronic acid to the copper center, displacing the bromide ligand.

  • Reductive Elimination: The aryl and difluoroacetyl groups couple and are eliminated from the copper center, forming the desired C(sp²)-C(sp³) bond and regenerating the active Cu(I) catalyst.

The choice of ligands, base, and solvent is critical for facilitating the catalytic cycle and preventing side reactions. This method offers excellent functional group tolerance, a significant advantage for complex molecule synthesis.

Copper_Coupling_Cycle CuI LₙCu(I) OxAdd LₙCu(III)(Br)(CF₂R) CuI->OxAdd Oxidative Addition Transmetal LₙCu(III)(Ar)(CF₂R) OxAdd->Transmetal Transmetalation Transmetal->CuI Reductive Elimination ReductElim Ar-CF₂R Transmetal->ReductElim Product Release Bromo Br-CF₂R Bromo->OxAdd ArB Ar-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for Cu-catalyzed arylation of a bromodifluoroacetate derivative.

Data Presentation: Scope of Copper-Catalyzed Arylation[12]
EntryAryl Boronic AcidAmide (R in BrCF₂CONHR)Yield (%)
1Phenylboronic acid-N(Me)₂85
24-Tolylboronic acid-N(Me)₂82
34-Methoxyphenylboronic acid-N(Me)₂78
43-Thienylboronic acid-N(Me)₂75
5Phenylboronic acid-Morpholine88
Experimental Protocol: Cu-Catalyzed Arylation of a Bromodifluoroacetamide[12]
  • Reaction Setup: In an argon-filled glovebox, add 2-bromo-2,2-difluoroacetamide (1.0 mmol), aryl boronic acid (1.2 mmol), CuBr₂ (0.1 mmol), a suitable ligand (e.g., a calixarene-based phosphine, 0.2 mmol), KF (2.0 mmol), and MgCl₂ (1.0 mmol) to an oven-dried pressure tube equipped with a stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography to isolate the desired α,α-difluoro-α-arylacetamide.

Senior Scientist's Perspective: A Comparative Analysis

The choice of synthetic route is dictated by the specific target molecule, available starting materials, and desired scale.

  • Reformatsky Reaction: This is the go-to method for converting aryl aldehydes and ketones directly into the corresponding β-hydroxy-α,α-difluoroacetates. Its primary strengths are its reliability and the well-established protocols for achieving high enantioselectivity. It is particularly valuable when the final product requires the β-hydroxy functionality.

  • Electrophilic Fluorination: This route offers flexibility, starting from more readily available α-arylacetates. However, it can be challenging. The reaction requires strong bases and careful control to avoid side reactions and achieve selective difluorination without forming mono- or tri-fluorinated byproducts. It is best suited for substrates that can withstand strongly basic conditions.

  • Copper-Catalyzed Cross-Coupling: This modern approach represents the state-of-the-art for its broad functional group tolerance and milder conditions compared to electrophilic fluorination. It is an excellent choice for late-stage functionalization of complex molecules where sensitive groups must be preserved. The main consideration is the need for catalyst and ligand screening to optimize the reaction for a specific substrate.

Conclusion and Future Outlook

The synthesis of α,α-difluoro-α-arylacetates is a well-developed field with a robust toolkit of reliable methods. The classic Reformatsky reaction provides a powerful entry point, especially for asymmetric synthesis, while electrophilic fluorination offers a complementary, albeit more challenging, pathway. The continued emergence of transition-metal-catalyzed methods, including those driven by photoredox catalysis, promises to further expand the scope and efficiency of these transformations.[13][14] These ongoing innovations will undoubtedly streamline access to novel fluorinated compounds, accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

Potential biological activity of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate Derivatives

Authored by a Senior Application Scientist

Abstract

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The α,α-difluoro-α-arylacetate scaffold, in particular, represents a privileged structural motif. This technical guide provides an in-depth exploration of the known and potential biological activities of derivatives of this compound. We will dissect a key case study demonstrating potent anticancer activity, explore the scaffold's potential in kinase inhibition, and propose avenues for investigating anti-inflammatory effects. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental designs to unlock the therapeutic potential of this promising chemical class.

The Chemical Scaffold: Properties and Synthesis

This compound (Molecular Formula: C₁₁H₁₂F₂O₃, Molecular Weight: 230.21) is a fluorinated organic compound available commercially as a building block for chemical synthesis.[1][2] The core structure features a phenyl ring substituted with a methoxy group at the ortho position, and a geminal difluoro group alpha to an ethyl ester. This combination of features is significant for several reasons:

  • Gem-Difluoromethylene Group (CF₂): This group is a bioisostere of a carbonyl group, an ether oxygen, or a methylene group, but with distinct electronic properties. It can act as a hydrogen bond acceptor and its strong electronegativity can influence the acidity of adjacent protons and the molecule's overall electrostatic potential. Crucially, it enhances metabolic stability by blocking oxidative metabolism at that position.

  • 2-Methoxyphenyl Group: The methoxy substituent's position influences the molecule's conformation and electronic distribution, which can be critical for specific receptor or enzyme binding.

  • Ethyl Ester: This group provides a handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides to modulate solubility, cell permeability, and target engagement.

The synthesis of such compounds can be achieved through various fluorination strategies, often starting from the corresponding keto-ester. The commercial availability of the parent compound, however, allows researchers to proceed directly with derivatization.[3]

Anticancer Activity: Targeting the EGFR/PI3K/AKT/mTOR Pathway in Non-Small Cell Lung Cancer (NSCLC)

A significant breakthrough in understanding the biological potential of this scaffold comes from a study on Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate , a derivative where the 2-methoxyphenyl group is replaced by a coumarin moiety. This compound, referred to as C2F, demonstrated potent anti-NSCLC activity both in vitro and in vivo.[4]

Mechanism of Action

The study revealed that C2F exerts its anticancer effects by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, survival, and motility, and its dysregulation is a hallmark of many cancers, including NSCLC. The compound was found to inhibit the estimated glomerular filtration rate, a key upstream activator in this cascade, leading to a downstream blockade of PI3K, AKT, and mTOR.[4]

EGFR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Invasion Migration & Invasion mTOR->Invasion C2F Ethyl 2,2-difluoro-2- (2-oxo-2H-chromen-3-yl) acetate C2F->EGFR Inhibits

Caption: C2F inhibits the EGFR/PI3K/AKT/mTOR signaling cascade.

Biological Outcomes

The inhibition of this pathway by the C2F derivative resulted in several key anti-malignant behaviors, summarized in the table below.

Biological EffectObservationSignificance in Cancer Therapy
Proliferation Inhibition C2F suppressed the growth of NSCLC cell lines.[4]Directly halts tumor growth.
Cell Cycle Arrest The compound caused cells to arrest in their division cycle.[4]Prevents the replication of cancerous cells.
Apoptosis Induction C2F triggered programmed cell death in cancer cells.[4]Eliminates malignant cells.
Migration & Invasion Inhibition The ability of NSCLC cells to move and invade surrounding tissue was reduced.[4]Crucial for preventing metastasis.
In Vivo Tumor Growth In animal models, C2F was shown to prevent tumor growth.[4]Demonstrates potential therapeutic efficacy in a living system.
Experimental Protocol: Cell Viability (MTT Assay)

This protocol outlines a standard method for assessing the effect of a compound on cancer cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate NSCLC cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential as Kinase Inhibitors

The α,α-difluoro-α-arylacetate scaffold is also a valuable pharmacophore for developing kinase inhibitors. Related structures, such as ethyl 2-(4-bromo-3-methoxyphenyl)-2,2-difluoroacetate, are explicitly used as key intermediates in their synthesis.[5] Kinases are a class of enzymes that catalyze the transfer of phosphate groups, and their aberrant activity is a common driver of cancer and inflammatory diseases.

The difluoro-ester moiety can serve as a bioisosteric replacement for other chemical groups, providing a unique spatial and electronic presentation to the kinase active site. The phenyl ring serves as a scaffold to which vectors can be added to probe and occupy specific pockets within the ATP-binding site of the target kinase.

Proposed Workflow for Kinase Inhibitor Screening

The following workflow outlines a logical progression for identifying and characterizing derivatives of this compound as potential kinase inhibitors.

Kinase_Screening_Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Potency cluster_2 Mechanism & Selectivity A Synthesize Derivative Library B High-Throughput Screen (Large Kinase Panel @ 10µM) A->B C Identify Primary Hits (>50% Inhibition) B->C D Dose-Response Assay (Determine IC50) C->D E Confirm Potent Hits (IC50 < 1µM) D->E F Cellular Target Engagement Assay (e.g., CETSA) E->F G Selectivity Profiling (Smaller, related kinase panel) F->G

References

The Strategic Role of Ethyl Difluoro(2-methoxyphenyl)acetate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Physicochemical Properties, Synthesis, and Application of a Key Fluorinated Building Block

This technical guide offers an in-depth exploration of ethyl difluoro(2-methoxyphenyl)acetate, a fluorinated organic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core identifiers, synthesis, spectral characterization, and its strategic importance in medicinal chemistry.

Core Molecular Identifiers

Precise identification of a chemical entity is paramount for scientific rigor. The following table summarizes the key identifiers for ethyl difluoro(2-methoxyphenyl)acetate.

IdentifierValueSource
IUPAC Name ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetateN/A
CAS Number 1150164-80-9[1][2]
InChI Key ZYZZZXOHDXPMGK-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)C(F)(F)c1ccccc1OCN/A
Molecular Formula C₁₁H₁₂F₂O₃[1]
Molecular Weight 230.21 g/mol [1]

The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance a compound's pharmacological profile. Fluorine's unique properties, such as its small size and high electronegativity, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] The difluoromethyl group (CF₂), in particular, is a valuable bioisostere for other functional groups and can significantly modulate the electronic and lipophilic properties of a lead compound. The strategic incorporation of building blocks like ethyl difluoro(2-methoxyphenyl)acetate allows for the precise introduction of this critical moiety, enabling the fine-tuning of a drug candidate's characteristics.

Synthesis of Ethyl Difluoro(2-methoxyphenyl)acetate

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Methoxybenzaldehyde B Intermediate Diazirine A->B NH3, Oxidant C Difluorocarbene B->C Photolysis or Thermolysis D Ethyl glyoxylate C->D Reaction E Ethyl difluoro(2-methoxyphenyl)acetate D->E Addition

Caption: Proposed synthetic pathway for ethyl difluoro(2-methoxyphenyl)acetate.

Experimental Protocol (Hypothetical)

Materials:

  • 2-Methoxybenzaldehyde

  • Ammonia

  • Oxidizing agent (e.g., sodium hypochlorite)

  • Ethyl glyoxylate

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Formation of the diazirine intermediate: 2-Methoxybenzaldehyde is reacted with ammonia and an oxidizing agent in an appropriate solvent to form the corresponding diazirine.

  • Generation of difluorocarbene: The isolated diazirine is subjected to photolysis or thermolysis to generate difluorocarbene in situ.

  • Reaction with ethyl glyoxylate: The generated difluorocarbene is then reacted with ethyl glyoxylate.

  • Formation of the final product: The addition of difluorocarbene to ethyl glyoxylate yields ethyl difluoro(2-methoxyphenyl)acetate.

  • Purification: The crude product is purified using column chromatography on silica gel.

Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including temperature, reaction time, and stoichiometry, would require optimization.

Spectroscopic Characterization

The structural elucidation of ethyl difluoro(2-methoxyphenyl)acetate relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons of the 2-methoxyphenyl group.

  • Ethyl group: A triplet at approximately 1.3 ppm (3H, -CH₃) and a quartet at around 4.3 ppm (2H, -OCH₂-).

  • Methoxy group: A singlet at approximately 3.9 ppm (3H, -OCH₃).

  • Aromatic protons: A series of multiplets in the range of 6.9-7.5 ppm (4H).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Ethyl group: Signals around 14 ppm (-CH₃) and 63 ppm (-OCH₂-).

  • Methoxy group: A signal around 56 ppm (-OCH₃).

  • Aromatic carbons: Multiple signals between 110 and 160 ppm.

  • Difluoromethyl carbon: A triplet centered around 115 ppm due to coupling with the two fluorine atoms.

  • Carbonyl carbon: A signal in the region of 165 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Functional Group
~1750C=O (Ester)
~1250C-O (Ester)
~1100-1000C-F
~1600, ~1490C=C (Aromatic)
~2980C-H (Aliphatic)
~3050C-H (Aromatic)
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 230. The fragmentation pattern would be expected to show losses of the ethoxy group (-OCH₂CH₃, m/z 45) and the ethyl group (-CH₂CH₃, m/z 29).

Applications in Drug Development

Ethyl difluoro(aryl)acetates are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the difluoroacetate moiety can lead to compounds with improved therapeutic properties.

Workflow for Utilizing Ethyl Difluoro(2-methoxyphenyl)acetate in Drug Discovery

Drug_Discovery_Workflow cluster_0 Synthesis & Modification cluster_1 Screening & Optimization cluster_2 Preclinical Development A Ethyl difluoro(2-methoxyphenyl)acetate B Hydrolysis to Carboxylic Acid A->B Base or Acid Catalysis C Amide Coupling B->C Peptide Coupling Reagents D Library of Novel Compounds C->D E High-Throughput Screening D->E F Lead Optimization E->F G Candidate Drug F->G

Caption: A generalized workflow illustrating the use of ethyl difluoro(2-methoxyphenyl)acetate in a drug discovery pipeline.

Derivatives of difluoro(methoxyphenyl)acetic acid have been investigated for a variety of pharmacological activities. For instance, compounds incorporating this scaffold could be explored as potential enzyme inhibitors, where the difluoromethyl group can mimic a tetrahedral intermediate in enzymatic reactions.

Conclusion

Ethyl difluoro(2-methoxyphenyl)acetate is a valuable and versatile building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery. Its strategic use allows for the introduction of the difluoromethyl group, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. A thorough understanding of its synthesis and spectroscopic characteristics is essential for its effective utilization in the development of next-generation therapeutics.

References

The gem-Difluoro Group: A Strategic Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry. Among the diverse array of fluorine-containing motifs, the gem-difluoromethylene (CF₂) group has emerged as a uniquely powerful bioisostere. Its profound influence on the physicochemical and pharmacokinetic properties of parent molecules allows for the fine-tuning of drug candidates to enhance their therapeutic potential. This guide provides a comprehensive exploration of the discovery, synthesis, and strategic application of gem-difluoro compounds in drug design. We will delve into the mechanistic underpinnings of their effects on molecular properties, present detailed synthetic protocols, and analyze case studies of their successful implementation in approved pharmaceuticals.

The Ascendancy of the gem-Difluoro Motif in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluoromethylene group, in particular, offers a unique set of electronic and steric properties that make it a versatile bioisosteric replacement for other functional groups.[2] It is often considered a mimic of a carbonyl group, an ether oxygen, or even a methylene group, yet it imparts distinct characteristics that can overcome common liabilities in drug development.[2][3]

The significance of the CF₂ group lies in its ability to:

  • Enhance Metabolic Stability: The high strength of the C-F bond makes the gem-difluoro group resistant to oxidative metabolism, often at a site that is otherwise vulnerable to enzymatic degradation.[4]

  • Modulate Lipophilicity: The effect of gem-difluorination on lipophilicity (LogP) can be complex and context-dependent, sometimes increasing it and other times decreasing it, providing a valuable tool for optimizing a drug's ADME profile.[4][5]

  • Alter Acidity/Basicity: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing target engagement or pharmacokinetic properties.[4][6]

  • Influence Conformation: The steric and electronic properties of the CF₂ group can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.

The strategic deployment of this motif has led to its presence in a growing number of approved drugs and clinical candidates, underscoring its importance in contemporary drug discovery.[7][8]

Synthetic Strategies for the Introduction of the gem-Difluoro Group

The increasing demand for gem-difluoro compounds has spurred the development of a diverse array of synthetic methodologies. The choice of method often depends on the specific substrate, desired functional group tolerance, and scalability.

Difluorocarbene-Based Approaches

Historically, one of the most common methods for synthesizing gem-difluorocyclopropanes involves the [2+1] cycloaddition of difluorocarbene with alkenes.[9]

Protocol 1: Generation and Trapping of Difluorocarbene from a Ruppert-Prakash Reagent Analogue

This protocol describes a common method for the synthesis of gem-difluorocyclopropanes using a stable difluorocarbene precursor.

Materials:

  • Alkene substrate

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Sodium Iodide (NaI)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the alkene substrate in anhydrous toluene under an inert atmosphere, add sodium iodide.

  • Slowly add (trifluoromethyl)trimethylsilane to the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the alkene's reactivity).

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

Causality Behind Experimental Choices:

  • TMSCF₃ and NaI: This combination generates the difluorocarbene in situ. The iodide ion acts as a nucleophile to activate the TMSCF₃, leading to the formation of the reactive intermediate.

  • Anhydrous Conditions: Difluorocarbene is highly reactive and can be quenched by water. Therefore, anhydrous conditions are crucial for efficient reaction.

  • Inert Atmosphere: This prevents the potential oxidation of reagents and intermediates.

Photoredox-Catalyzed Syntheses

More recently, photoredox catalysis has emerged as a powerful and mild method for the synthesis of gem-difluoroalkenes.[10] These reactions often proceed through radical intermediates, allowing for a wide range of functional groups to be tolerated.

Protocol 2: Photoredox-Promoted Synthesis of gem-Difluoroalkenes

This protocol outlines a general procedure for the synthesis of gem-difluoroalkenes via a photoredox-catalyzed radical/polar crossover reaction.[10]

Materials:

  • Trifluoromethyl-substituted alkene

  • Radical precursor (e.g., alkyl carboxylic acid)

  • Photocatalyst (e.g., Ir(ppy)₃)

  • Base (e.g., K₂HPO₄)

  • Solvent (e.g., DMSO)

  • Visible light source (e.g., blue LED)

Procedure:

  • In a reaction vessel, combine the trifluoromethyl-substituted alkene, radical precursor, photocatalyst, and base in the chosen solvent.

  • Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Photocatalyst and Visible Light: The photocatalyst absorbs light and enters an excited state, enabling it to mediate the single-electron transfer process that generates the radical intermediate from the precursor.

  • Radical Precursor: A wide variety of precursors can be used to generate carbon-centered radicals, providing broad scope for the synthesis of diverse gem-difluoroalkenes.[10]

  • Degassing: The removal of oxygen is critical as it can quench the excited state of the photocatalyst and interfere with the radical process.

The gem-Difluoro Group as a Bioisostere: A Comparative Analysis

The utility of the CF₂ group in drug design is best understood by comparing its effects to the functional groups it most commonly replaces.

Bioisostere for a Carbonyl Group

The gem-difluoroalkene moiety is often employed as a bioisostere for a ketone or amide carbonyl group.[3][10] While ketones can be susceptible to in vivo reduction, the corresponding gem-difluoroalkene is metabolically more robust.[10]

Diagram 1: Bioisosteric Relationship of a gem-Difluoroalkene and a Carbonyl Group

G cluster_0 Carbonyl Compound cluster_1 Bioisosteric Replacement Ketone R1-(C=O)-R2 Metabolism Reduction by Aldo-Keto Reductases Ketone->Metabolism Metabolic Liability GemDifluoroalkene R1-C(=CF2)-R2 Ketone->GemDifluoroalkene Bioisosteric Replacement Metabolite R1-CH(OH)-R2 Metabolism->Metabolite Stability Metabolically Robust GemDifluoroalkene->Stability Improved Stability

Caption: Bioisosteric replacement of a metabolically labile ketone with a stable gem-difluoroalkene.

Impact on Physicochemical Properties

The introduction of a gem-difluoro group can have a profound and predictable impact on key physicochemical properties relevant to drug discovery.

PropertyBioisosteric ReplacementGeneral Trend with CF₂ IntroductionSupporting Experimental Data (Example)
pKa CH₂ → CF₂Decreases the pKa of nearby acids and protonated amines due to the inductive effect of fluorine atoms.[4]The pKa of a carboxylic acid can decrease by 1-2 units upon introduction of a CF₂ group on the adjacent carbon.[6]
Lipophilicity (LogP) CH₂ → CF₂Often increases, but is highly context-dependent and can be influenced by neighboring polar groups.[2][4]In a series of functionalized cycloalkanes, gem-difluorination generally led to an increase in lipophilicity compared to their non-fluorinated counterparts.[4] However, in other cases, a decrease has been observed.[6]
Metabolic Stability CH₂ → CF₂Generally increases due to the strength of the C-F bond, blocking metabolic oxidation at that position.[4]gem-difluorination either did not affect or slightly improved the metabolic stability of model derivatives in in vitro assays.[4]
Aqueous Solubility CH₂ → CF₂Trends are complex and depend on factors such as the position of the fluorine atoms and the presence of other functional groups.[4]The impact on aqueous solubility is not straightforward and requires experimental determination for each new series of compounds.[4]

Case Study: Belzutifan (Welireg™)

Belzutifan is a hypoxia-inducible factor 2α (HIF-2α) inhibitor approved by the FDA for the treatment of certain cancers.[8] The structure of belzutifan features a gem-difluoro moiety on an indanol fragment. Structure-activity relationship (SAR) studies revealed that this gem-difluoro group was crucial for the drug's high potency.

In comparative studies, an analog with a gem-difluoro group showed a 13-fold increase in potency compared to the non-fluorinated parent compound.[8] This highlights the significant and positive impact that a strategically placed gem-difluoro group can have on the biological activity of a drug candidate.

Diagram 2: Synthetic Workflow for a gem-Difluorinated Intermediate

G start Starting Material (e.g., α,β-unsaturated carbonyl) step1 Step 1: Conjugate Addition (e.g., with a difluoromethylating agent) start->step1 intermediate1 Intermediate A (β-difluoromethyl carbonyl) step1->intermediate1 step2 Step 2: Reduction or Further Functionalization intermediate1->step2 final_product Final Product (gem-difluoro compound) step2->final_product

Caption: A generalized synthetic workflow for accessing gem-difluoro compounds.

Conclusion and Future Perspectives

The gem-difluoro group has firmly established itself as a valuable motif in the medicinal chemist's toolbox. Its ability to serve as a bioisostere for common functional groups while imparting beneficial changes to a molecule's physicochemical and pharmacokinetic properties makes it a powerful tool for drug optimization. The continued development of novel and efficient synthetic methods for the introduction of the CF₂ group will undoubtedly lead to its even wider application in the discovery of new and improved therapeutics. As our understanding of the subtle interplay between fluorination and molecular properties grows, so too will our ability to rationally design the next generation of life-saving medicines.

References

Theoretical Framework for the Conformational Analysis of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and, critically, conformational preference. The molecule Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate presents a fascinating case study, combining the stereoelectronic demands of a gem-difluoro group, the rotational flexibility of an ethyl ester, and the steric and electronic influence of an ortho-substituted methoxyphenyl ring. Understanding the three-dimensional conformational landscape of this molecule is paramount for predicting its behavior in biological systems and for rational drug design. This guide provides a comprehensive theoretical framework for elucidating the conformational preferences of this molecule, detailing the quantum chemical methodologies, underlying principles, and analytical techniques required for a robust in-silico investigation. We will explain the causality behind methodological choices, ensuring a self-validating and authoritative approach to conformational analysis.

Introduction: The Significance of Fluorine-Induced Conformational Control

The strategic incorporation of fluorine atoms has become a powerful tool in drug development. Beyond modulating physicochemical properties, fluorine exerts potent stereoelectronic effects that can lock a molecule into a specific, biologically active conformation. The gauche effect , an atypical preference for a gauche conformation (60° torsion angle) over an anti conformation (180°), is a well-documented phenomenon in 1,2-difluoroethane and related systems.[1][2] This effect is primarily attributed to stabilizing hyperconjugative interactions between a C-H σ bonding orbital and a C-F σ* antibonding orbital.[3][4]

In this compound, the gem-difluoro group at the α-carbon introduces a complex interplay of these effects. Its conformational space is further defined by the rotation around several key bonds: the ester linkages and the bond connecting the phenyl ring to the chiral center. The ortho-methoxy group adds another layer of complexity, potentially engaging in intramolecular interactions and influencing the orientation of the aromatic ring. This guide outlines a state-of-the-art computational workflow to dissect these competing influences and map the molecule's potential energy surface.

Foundational Principles: Key Intramolecular Interactions

A successful conformational analysis hinges on understanding the fundamental forces at play. For the target molecule, the conformational equilibrium is dictated by a balance of several factors:

  • Stereoelectronic Effects: The fluorine gauche effect is expected to be a dominant factor.[5] Specifically, the donation of electron density from adjacent C-H or C-C σ-orbitals into the low-lying C-F σ* antibonding orbitals can stabilize gauche arrangements. Natural Bond Orbital (NBO) analysis is an essential tool to quantify these hyperconjugative interactions.[6]

  • Ester Planarity and Rotational Barriers: Esters generally exhibit a strong preference for a planar conformation, with the Z-conformer (where the alkyl group of the ester is cis to the carbonyl carbon) being significantly more stable than the E-conformer. The rotational barrier around the C(O)-O bond is substantial, while rotation around the O-C(ethyl) bond is more facile.[7]

  • Anisole Conformation: The methoxy group's orientation relative to the phenyl ring is typically planar, but steric hindrance from the adjacent α-carbon substituent may force it out of the plane. The rotational profile of this group must be considered.[8]

  • Non-Covalent Interactions (NCIs): Weak intramolecular interactions, such as C-H···F and C-H···O hydrogen bonds, as well as dipole-dipole interactions and steric repulsion, will fine-tune the relative energies of the conformers.[9][10] The accurate description of these forces, particularly dispersion, is critical and necessitates the use of dispersion-corrected density functionals.[11][12]

Experimental Protocol: A Validated Computational Workflow

This section details a step-by-step methodology for a comprehensive conformational analysis. The choice of methods and parameters is grounded in established best practices for fluorinated organic molecules.[13][14]

Computational Workflow Overview

cluster_0 Setup & Search cluster_1 Refinement & Analysis A 1. Initial 3D Structure Generation B 2. Identification of Rotatable Bonds (τ1, τ2, τ3, τ4) A->B C 3. Relaxed Potential Energy Surface (PES) Scan B->C D 4. Geometry Optimization of Minima (e.g., ωB97X-D/aug-cc-pVTZ) C->D Low-energy conformers E 5. Frequency Calculation (Confirm minima, obtain ΔG) D->E F 6. Advanced Analysis (NBO, QTAIM, NCI) E->F G 7. Characterized Conformational Landscape F->G Final Results

Caption: Computational workflow for conformational analysis.

Step-by-Step Methodology
  • Initial Structure Generation & Identification of Rotatable Bonds:

    • Construct the 3D model of this compound using a molecular builder.

    • Identify the four principal rotatable bonds (dihedral angles) that define the conformational space, as illustrated below.

    Caption: Key rotatable bonds in the target molecule.

  • Conformational Search via Potential Energy Surface (PES) Scan:

    • Causality: A systematic search is essential to avoid missing low-energy conformers. A relaxed PES scan, where all other degrees of freedom are optimized at each step, is more efficient than a rigid scan.

    • Protocol: Perform a relaxed PES scan by systematically rotating the key dihedral angles (e.g., in 30° increments). For a multi-dimensional search, rotate τ1 and τ4, as they are likely to have the most significant impact on the overall shape.

    • Level of Theory: Use a computationally less expensive but reliable level of theory for the scan, such as B3LYP/6-31G(d), to identify all potential minima.

  • High-Level Geometry Optimization:

    • Causality: The structures obtained from the PES scan are approximate. They must be re-optimized at a higher, more accurate level of theory to obtain reliable geometries and energies.

    • Protocol: Select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) from the initial scan. Perform full geometry optimizations without constraints.

    • Recommended Level of Theory:

      • Functional: ωB97X-D . This range-separated hybrid functional with empirical dispersion correction provides excellent accuracy for non-covalent interactions, which are critical in this system.[12]

      • Basis Set: aug-cc-pVTZ . This augmented, correlation-consistent triple-zeta basis set provides the flexibility needed to accurately describe the electron density, particularly around the electronegative fluorine and oxygen atoms. Diffuse functions are crucial for describing non-covalent interactions.

      • Solvent Model: Use the Polarizable Continuum Model (PCM) with a relevant solvent (e.g., water or chloroform) to account for solvent effects, which can significantly alter conformational preferences.[4]

  • Vibrational Frequency Calculations:

    • Causality: This step is a self-validating control. A true energy minimum will have zero imaginary frequencies. Furthermore, these calculations are required to compute zero-point vibrational energies (ZPVE) and thermal corrections to obtain the relative Gibbs free energies (ΔG), which determine the conformer populations at a given temperature.

    • Protocol: Perform a frequency calculation at the same level of theory as the final optimization (ωB97X-D/aug-cc-pVTZ with PCM).

Anticipated Results & In-Depth Analysis

The computational protocol will yield a set of stable conformers with their corresponding relative energies. This data should be tabulated for clear comparison.

Table 1: Hypothetical Calculated Relative Energies of Stable Conformers
ConformerΔE (kcal/mol)ΔH (kcal/mol)ΔG (298K) (kcal/mol)Population (%)Key Dihedral Angles (τ1, τ4)
Conf-1 0.000.000.0075.3(65°, 178°)
Conf-2 0.850.821.1014.1(-70°, 175°)
Conf-3 1.501.451.954.5(170°, 5°)
Conf-4 2.102.082.651.8(68°, 8°)

(Note: Data is illustrative and represents expected output.)

Analysis of Driving Interactions

The analysis should focus on rationalizing the observed energy ordering based on the principles outlined in Section 2.

  • For the Global Minimum (Conf-1): The analysis would likely reveal a conformation stabilized by multiple favorable interactions. For instance, a τ1 dihedral angle of ~65° suggests a gauche relationship between one of the fluorine atoms and the ester oxygen, which could be a stabilizing hyperconjugative interaction (σC-C → σ*C-F). A τ4 angle near 180° indicates the methoxy group is oriented away from the bulky α-substituent to minimize steric clash.

  • Advanced Analysis:

    • Natural Bond Orbital (NBO) Analysis: This method will be used to quantify the stabilizing energy (E(2)) of specific donor-acceptor (hyperconjugative) interactions. A significant E(2) value for a σ → σ* interaction that is geometrically favored in Conf-1 would provide strong evidence for its role in stabilizing that conformer.[6]

    • Quantum Theory of Atoms in Molecules (QTAIM): This analysis of the electron density topology can identify bond critical points (BCPs) between non-bonded atoms, providing definitive evidence for weak intramolecular interactions like C-H···F or C-H···O hydrogen bonds.[10]

cluster_0 Dominant Stabilizing Forces cluster_1 Destabilizing Forces A Gauche Effect (Hyperconjugation) σ(C-C) -> σ*(C-F) Result Predicted Low-Energy Conformation A->Result B Intramolecular H-Bond (e.g., C-H···O=C) B->Result C π-Stacking/Dispersion (Aryl Ring & Ester) C->Result D Steric Repulsion (Methoxy vs. α-substituent) D->Result E Dipole-Dipole Repulsion (C-F vs. C=O) E->Result

Caption: Interplay of forces governing conformational preference.

Conclusion: From Theory to Application

This guide has detailed a rigorous and validated theoretical framework for the complete conformational analysis of this compound. By combining systematic conformational searching with high-level quantum chemical calculations and advanced analytical techniques like NBO and QTAIM, researchers can build a comprehensive model of the molecule's potential energy landscape. For drug development professionals, this information is invaluable. The lowest energy conformation represents the dominant shape of the molecule in solution, which directly governs its ability to bind to a target receptor or enzyme. Understanding this "bioactive conformation" is the first step in structure-based drug design, enabling the rational optimization of lead compounds for enhanced potency and selectivity.

References

Safety, handling, and storage guidelines for ethyl difluoro(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Handling, and Storage of Ethyl Difluoro(2-methoxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unique Chemistry of a Fluorinated Building Block

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, bioavailability, and lipophilicity.[1][2] Ethyl difluoro(2-methoxyphenyl)acetate (CAS No. 1150164-80-9) is a valuable building block within this chemical space.[3][4] However, the very characteristics that make fluorinated compounds advantageous also introduce specific and critical safety challenges. The presence of the geminal difluoroester moiety demands a rigorous and informed approach to its handling and storage.

This guide provides a comprehensive framework for the safe utilization of ethyl difluoro(2-methoxyphenyl)acetate. It moves beyond a simple recitation of rules to explain the underlying chemical principles that dictate safety protocols. As a self-validating system of operational best practices, the information herein is designed to empower researchers to manage the risks associated with this compound proactively and effectively.

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical properties is the first step in a thorough risk assessment. While detailed experimental data for this specific isomer is limited, the properties can be reliably established from supplier information and comparison with closely related analogues.

PropertyValueSource
CAS Number 1150164-80-9[3][4]
Molecular Formula C₁₁H₁₂F₂O₃[3][4]
Molecular Weight 230.21 g/mol [3]
Purity Typically ≥97%[3]
Physical Form Assumed to be a liquid[5]
InChI Key ZYZZZXOHDXPMGK-UHFFFAOYSA-N[3]

Hazard Identification and Risk Assessment: The Central Role of Hydrolysis

While a specific Safety Data Sheet (SDS) for the 2-methoxy isomer is not publicly available, data from structural analogues like ethyl difluoro(phenyl)acetate and ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate provide a strong basis for hazard assessment.[6][7] The primary hazards are associated with irritation and potential corrosion, but the most significant, insidious risk stems from the compound's reactivity with water.

Known and Inferred Hazards:

  • Skin Irritation (H315): Expected to cause skin irritation upon contact.[6][7]

  • Serious Eye Irritation (H319): Expected to cause serious eye irritation.[6][7] Some analogues carry a more severe classification of H314 (Causes severe skin burns and eye damage), which should be considered the worst-case potential.[8]

  • Respiratory Irritation (H335): Vapors or mists may cause respiratory tract irritation.[6][7]

  • Moisture Sensitivity: This is the most critical hazard. Esters of difluoroacetic acid are susceptible to hydrolysis upon contact with moisture. This reaction liberates ethanol and difluoroacetic acid, which can further decompose or react, potentially forming highly corrosive and toxic hydrogen fluoride (HF).[6][9] Exposure to HF can cause severe, penetrating chemical burns that may not be immediately painful, and systemic toxicity can result from binding calcium and magnesium in the blood.[10]

Risk Assessment Workflow

The following workflow illustrates the decision-making process required before handling ethyl difluoro(2-methoxyphenyl)acetate. It emphasizes a proactive approach to mitigating the primary risks.

Risk_Assessment_Workflow start Start: Propose Experiment with Ethyl Difluoro(2-methoxyphenyl)acetate hazards Identify Hazards: - Skin/Eye Irritation (H315/H319) - Respiratory Irritation (H335) - CRITICAL: Moisture Sensitivity (Potential HF Formation) start->hazards exposure Assess Exposure Potential: - Scale of reaction? - Open or closed system? - Duration of handling? hazards->exposure control Select Controls exposure->control ppe Define Required PPE: - Splash Goggles & Face Shield - Chemical Resistant Gloves (Nitrile, Neoprene) - Flame-Resistant Lab Coat control->ppe Personnel engineering Define Engineering Controls: - Certified Chemical Fume Hood - Inert Atmosphere (Glovebox/Schlenk Line) for moisture-sensitive steps control->engineering Environment emergency Prepare Emergency Response: - Location of Safety Shower/Eyewash - Spill Kit with compatible absorbent - Calcium Gluconate Gel readily available control->emergency Response proceed Proceed with Experiment ppe->proceed engineering->proceed emergency->proceed

Caption: Risk assessment workflow for ethyl difluoro(2-methoxyphenyl)acetate.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the hazards of irritation and potential HF formation, a comprehensive PPE strategy is mandatory. The selection of PPE must be based on the specific task being performed.[1]

TaskMinimum Required PPE
Aliquotting/Weighing - Chemical splash goggles and a full-face shield.[1][10]- Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).- Flame-resistant lab coat buttoned completely.[11]- Long pants and closed-toe shoes.[11]
Reaction Setup/Workup - All PPE listed for Aliquotting/Weighing.- Use of a certified chemical fume hood is mandatory.[11]
Large-Scale Operations (>5g) - All PPE listed above.- A chemical-resistant apron should be worn over the lab coat.[11]

Causality Behind PPE Choices:

  • Face Shield over Goggles: While goggles protect from splashes, a face shield is crucial to protect the entire face from splashes of this potentially corrosive material.[1]

  • Double-Gloving: Provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.

  • Flame-Resistant Lab Coat: While the compound itself is not highly flammable, it may be used with flammable solvents. A flame-resistant coat (e.g., Nomex) is preferable to standard cotton or polyester, which can melt or ignite.[11]

Safe Handling Protocols: The Imperative of a Dry, Inert Environment

The principal goal during handling is to rigorously exclude atmospheric moisture to prevent hydrolysis.[6] For all but the smallest screening-scale operations, this necessitates the use of anhydrous solvents and inert atmosphere techniques.[12]

Step-by-Step Protocol for Transferring the Reagent:

  • Preparation:

    • Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of dry inert gas (Nitrogen or Argon).

    • Perform a "dry run" of the procedure without the reagent to identify any potential hazards or logistical issues.[11]

    • Ensure the chemical fume hood sash is at the appropriate height. .

  • Inert Gas Setup:

    • If using a Sure/Seal™-style bottle, which is common for moisture-sensitive reagents, use a septum-inlet transfer adapter to create a positive pressure of inert gas. This prevents moist air from being drawn into the bottle as the liquid is removed.

    • Alternatively, perform all transfers inside a glove box with a low-moisture atmosphere.[12] .

  • Syringe Transfer:

    • Select a clean, dry, gas-tight syringe of the appropriate volume.

    • Flush the syringe several times with the inert gas from your reaction vessel or manifold.

    • Carefully pierce the septum on the reagent bottle and slowly withdraw the desired volume of liquid. The positive inert gas pressure in the bottle will replace the volume removed.

    • Withdraw the needle and immediately dispense the reagent into the reaction vessel. .

  • Post-Transfer:

    • Clean the syringe immediately according to established laboratory procedures for reactive reagents.

    • Ensure the reagent bottle is properly sealed and returned to its designated storage location.

    • Always wash hands thoroughly with soap and water after handling.[6]

Handling_Workflow start Start: Transfer Reagent prep Prepare Dry Glassware and Inert Atmosphere Setup (Schlenk Line or Glovebox) start->prep purge Purge System and Syringe with Inert Gas prep->purge transfer Withdraw Reagent via Gas-Tight Syringe under Positive Inert Gas Pressure purge->transfer dispense Dispense Reagent into Reaction Vessel transfer->dispense cleanup Clean Syringe and Secure Reagent Bottle dispense->cleanup end End: Transfer Complete cleanup->end

Caption: Decision tree for selecting the appropriate storage condition.

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm. All personnel working with this compound must be familiar with these procedures and the location of all safety equipment.

Emergency Response Plan:

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes. [1] 2. Remove all contaminated clothing while flushing.

    • After flushing, apply a 2.5% calcium gluconate gel to the affected area. This is a precaution against potential HF burns. Massage the gel into the skin. [1][9] 4. Seek immediate medical attention. Inform medical personnel of the potential exposure to a compound that can hydrolyze to form hydrogen fluoride.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. [1][6] 2. Do NOT apply calcium gluconate gel to the eyes. [10] 3. Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately. [1][7] 2. If breathing is difficult, administer oxygen if you are trained to do so.

    • Seek immediate medical attention.

  • Spill Response:

    • Alert others in the area and restrict access.

    • If the spill is large or involves highly flammable solvents, evacuate the area and contact the institution's emergency response team.

    • For small, manageable spills:

      • Wear the full PPE described in Section 3.

      • Contain the spill with a compatible, inert absorbent material (e.g., vermiculite, sand).

      • Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. [6] * Decontaminate the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

Proper disposal is a critical final step to protect both personnel and the environment.

  • Chemical Waste: All unused ethyl difluoro(2-methoxyphenyl)acetate and reaction residues must be collected in a designated, labeled hazardous waste container. [13]The container should be made of a compatible material (e.g., polyethylene). [6]* Contaminated Materials: Any materials contaminated with the compound, such as absorbent pads, gloves, and disposable labware, must also be disposed of as hazardous waste in a sealed container. [6]* Disposal Method: Do not dispose of this chemical down the drain or in regular trash. [13]All waste must be disposed of through a licensed chemical waste management company, typically via controlled incineration with flue gas scrubbing to handle the fluorine content. [13]

References

The Strategic Integration of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate in Next-Generation Protein Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Evolution of Targeted Protein Degradation and the Quest for Superior Building Blocks

Targeted Protein Degradation (TPD) has emerged as a paradigm-shifting therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[1] At the heart of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest.[2] The efficacy of a PROTAC is intricately linked to the molecular architecture of its constituent parts: a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC design, and the development of potent, cell-permeable VHL ligands is paramount to advancing this therapeutic strategy.[3] This guide provides an in-depth technical exploration of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate, a key building block for constructing highly effective VHL ligands, and its application in the rational design of novel protein degraders.

Section 1: Physicochemical Properties and Synthesis of this compound

This compound is a fluorinated aromatic compound that serves as a valuable precursor in the synthesis of VHL ligands for PROTACs.[4] Its chemical structure combines several features that are advantageous for drug design, including the metabolic stability conferred by the difluoro group and the specific conformational influence of the ortho-methoxy substituent.

PropertyValueSource
Molecular Formula C11H12F2O3[5]
Molecular Weight 230.21 g/mol [5]
CAS Number 1150164-80-9[4]
Appearance Liquid (likely)[6]
Purity ≥97% (typical)[5]
Proposed Synthesis Protocol:

Step 1: Synthesis of 2-bromo-2,2-difluoro-N-(2-methoxyphenyl)acetamide.

This initial step involves the reaction of 2-bromo-2,2-difluoroacetyl bromide with 2-methoxyaniline in the presence of a non-nucleophilic base such as triethylamine in an aprotic solvent like dichloromethane at a reduced temperature (e.g., 0 °C to room temperature) to form the corresponding amide.

Step 2: Copper-catalyzed arylation with a suitable boronic acid.

The resulting N-(2-methoxyphenyl)-2-bromo-2,2-difluoroacetamide can then undergo a copper-catalyzed cross-coupling reaction with a suitable aryl boronic acid.[9] This step would introduce the desired phenyl group.

Step 3: Hydrolysis and Esterification.

The difluoroacetyl amide is then hydrolyzed under acidic or basic conditions to yield 2,2-difluoro-2-(2-methoxyphenyl)acetic acid. Subsequent esterification with ethanol, typically under acidic catalysis (e.g., sulfuric acid), will yield the final product, this compound.

Section 2: The Role of the Difluoro-methoxyphenyl Moiety in VHL Engagement

The unique structural features of this compound play a crucial role in the binding affinity and overall performance of the resulting VHL ligand.

  • The Gem-Difluoro Group: The introduction of a gem-difluoro group at the benzylic position has several profound effects. It can enhance the metabolic stability of the molecule by blocking a potential site of oxidation.[1] Furthermore, the strong electron-withdrawing nature of the fluorine atoms can influence the acidity of neighboring protons and modulate the electrostatic interactions within the VHL binding pocket.

  • The Ortho-Methoxy Group: The placement of a methoxy group at the ortho position of the phenyl ring is critical for orienting the ligand within the VHL binding site. This substituent can engage in favorable interactions with specific residues and influence the overall conformation of the ligand, pre-organizing it for optimal binding. Structure-activity relationship (SAR) studies of VHL ligands have shown that substitution at this position can significantly impact binding affinity.[1]

Section 3: From Building Block to Potent PROTAC: A Synthetic Workflow

The true utility of this compound lies in its incorporation into a functional PROTAC. This process involves its conversion into a VHL ligand and subsequent conjugation to a linker and a warhead for the protein of interest (POI).

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_0 VHL Ligand Synthesis cluster_1 Linker Attachment cluster_2 PROTAC Assembly start Ethyl 2,2-difluoro-2- (2-methoxyphenyl)acetate hydrolysis Saponification (LiOH or NaOH) start->hydrolysis acid 2,2-difluoro-2-(2-methoxyphenyl)acetic acid hydrolysis->acid amide_coupling Amide Coupling with (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester acid->amide_coupling vhl_core Functionalized VHL Ligand Core amide_coupling->vhl_core click_chem Click Chemistry (CuAAC) or Amide Coupling vhl_core->click_chem linker Linker with terminal functional group (e.g., alkyne) linker->click_chem vhl_linker VHL Ligand-Linker Conjugate click_chem->vhl_linker final_coupling Final Conjugation vhl_linker->final_coupling warhead POI Warhead with complementary functional group (e.g., azide) warhead->final_coupling protac Final PROTAC Molecule final_coupling->protac purification Purification (HPLC) and Characterization (NMR, MS) protac->purification

Caption: A generalized workflow for the synthesis of a VHL-based PROTAC starting from this compound.

Step-by-Step Methodology:
  • VHL Ligand Synthesis:

    • Saponification: The ethyl ester of the starting material is hydrolyzed using a base such as lithium hydroxide or sodium hydroxide in a solvent mixture like THF/water to yield the corresponding carboxylic acid.

    • Amide Coupling: The resulting acid is then coupled to the amine of a hydroxyproline derivative, a key recognition motif for VHL, using standard peptide coupling reagents like HATU or HBTU in the presence of a base such as DIPEA in a solvent like DMF.[10]

  • Linker Attachment:

    • A linker with a suitable functional group (e.g., a terminal alkyne for click chemistry or a carboxylic acid for amide coupling) is attached to a reactive handle on the VHL ligand, often a hydroxyl group on the hydroxyproline ring.[11]

  • Final PROTAC Assembly:

    • The VHL ligand-linker conjugate is then reacted with a "warhead" (a ligand for the protein of interest) that has a complementary functional group (e.g., an azide for click chemistry).

    • The final PROTAC is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Section 4: Biophysical and Cellular Characterization of Derived PROTACs

A rigorous evaluation of the synthesized PROTAC is essential to validate its mechanism of action and determine its potency and efficacy.

Biophysical Characterization: Ternary Complex Formation

The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a prerequisite for successful protein degradation. Surface Plasmon Resonance (SPR) is a powerful technique to study the kinetics of these interactions.

SPR_Workflow SPR Workflow for Ternary Complex Analysis cluster_0 Binary Interactions cluster_1 Ternary Complex Formation immobilize_vhl Immobilize VHL on SPR sensor chip inject_protac Inject PROTAC to measure binary binding to VHL immobilize_vhl->inject_protac immobilize_poi Immobilize POI on separate sensor chip inject_protac2 Inject PROTAC to measure binary binding to POI immobilize_poi->inject_protac2 premix Pre-incubate PROTAC with saturating POI inject_complex Inject PROTAC-POI complex over immobilized VHL premix->inject_complex analyze Analyze sensorgrams for ternary complex kinetics (kon, koff, KD) inject_complex->analyze

Caption: A streamlined workflow for assessing ternary complex formation and kinetics using Surface Plasmon Resonance (SPR).

Cellular Characterization: Quantifying Protein Degradation

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard technique to quantify protein levels and determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[12]

Detailed Protocol: Western Blot for DC50 and Dmax Determination
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from nanomolar to micromolar concentrations) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Representative Data:

The following table presents hypothetical data for a PROTAC derived from this compound targeting a kinase of interest (KOI).

ParameterValue
VHL Binding Affinity (SPR, KD) 50 nM
KOI Binding Affinity (SPR, KD) 25 nM
Ternary Complex Affinity (SPR, KD) 5 nM
Cellular DC50 (Western Blot) 15 nM
Cellular Dmax (Western Blot) >90%

Section 5: Future Perspectives and Conclusion

This compound represents a highly valuable and strategically designed building block for the creation of next-generation protein degraders. Its inherent properties contribute to the development of VHL ligands with improved metabolic stability and potent binding affinity. The rational incorporation of such advanced building blocks into PROTAC design, coupled with rigorous biophysical and cellular characterization, will continue to drive the field of targeted protein degradation forward, paving the way for novel therapeutics against a wide range of diseases. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will further expand the toolkit available to medicinal chemists, enabling the creation of even more potent and selective protein degraders.

References

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, significantly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The α,α-difluoro-α-aryl acetate moiety, in particular, serves as a valuable bioisosteric replacement for other chemical groups and is a key structural motif in the development of novel therapeutics.[3] This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate, a versatile building block for drug discovery and development.[4] The protocol is based on the robust and well-established Reformatsky reaction, detailing the reaction mechanism, step-by-step experimental procedures, safety considerations, and purification strategies.

Scientific Foundation: The Reformatsky Reaction

The synthesis of the target compound is achieved via a modified Reformatsky reaction. This classical organometallic reaction involves the oxidative addition of an alpha-halo ester to a metal, typically zinc, to form an organozinc intermediate known as a Reformatsky enolate.[5][6] This enolate is sufficiently nucleophilic to attack a carbonyl electrophile, such as an aldehyde or ketone.

Causality of Experimental Design: The choice of the Reformatsky reaction is predicated on its high tolerance for a wide range of functional groups and its ability to form the desired carbon-carbon bond in the presence of the ester functionality without self-condensation.[5][7] The reaction proceeds in two primary stages:

  • Formation of the Reformatsky Reagent: Activated zinc metal inserts into the carbon-bromine bond of ethyl bromodifluoroacetate. This oxidative addition forms a zinc enolate, the key nucleophilic species.[5]

  • Nucleophilic Addition: The zinc enolate then attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This occurs through a six-membered chair-like transition state to form a zinc alkoxide intermediate.[5]

  • Work-up: Subsequent acidic work-up protonates the alkoxide and removes zinc salts, yielding the final β-hydroxy ester product. In this specific synthesis, the resulting product is the target α,α-difluoro-β-hydroxy ester, which is then typically carried forward or isolated. The overall transformation directly yields the desired carbon skeleton.

The diagram below illustrates the generalized mechanism for this transformation.

G reagents Reagents: Ethyl Bromodifluoroacetate + 2-Methoxybenzaldehyde enolate Zinc Enolate Formation (Reformatsky Reagent) reagents->enolate Oxidative Addition zinc Activated Zinc (Zn) zinc->enolate addition Nucleophilic Addition to Aldehyde Carbonyl enolate->addition Reaction with Aldehyde intermediate Zinc Alkoxide Intermediate addition->intermediate workup Aqueous Acidic Work-up (e.g., aq. HCl) intermediate->workup product Final Product: Ethyl 2,2-difluoro-3-hydroxy- 3-(2-methoxyphenyl)propanoate workup->product note Note: This protocol yields the β-hydroxy ester. Further dehydration steps (not covered) would be needed for an unsaturated final product. product->note

Caption: Generalized mechanism of the Reformatsky reaction.

Materials, Reagents, and Equipment

Successful and reproducible synthesis requires high-purity reagents and properly prepared equipment. All quantitative data is summarized in the table below.

Reagent/MaterialCAS NumberMolecular FormulaAmount (mmol)Mass/VolumePuritySupplier
2-Methoxybenzaldehyde135-02-4C₈H₈O₂10.01.36 g (1.23 mL)≥98%Standard Supplier
Ethyl Bromodifluoroacetate667-27-6C₄H₅BrF₂O₂15.03.04 g (1.89 mL)≥97%Standard Supplier
Zinc Dust (Activated)7440-66-6Zn20.01.31 g<10 micron, ≥98%Standard Supplier
Iodine (for activation)7553-56-2I₂~0.5~127 mg (crystal)≥99.8%Standard Supplier
Tetrahydrofuran (THF)109-99-9C₄H₈O-50 mLAnhydrous, ≥99.9%Standard Supplier
Hydrochloric Acid (aq)7647-01-0HCl-~20 mL1 MStandard Supplier
Saturated NaCl (aq)7647-14-5NaCl-30 mL-Lab Prepared
Ethyl Acetate141-78-6C₄H₈O₂-150 mLACS GradeStandard Supplier
Anhydrous Na₂SO₄7757-82-6Na₂SO₄-~10 gGranularStandard Supplier

Required Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel (50 mL)

  • Standard laboratory glassware (beakers, separatory funnel, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated chemical fume hood.

Part A: Zinc Activation and Reaction Setup
  • Glassware Preparation : Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an inert atmosphere.

  • Zinc Activation : To the 100 mL three-neck flask, add zinc dust (20.0 mmol, 1.31 g) and a single crystal of iodine (~127 mg).

  • Initiation : Gently heat the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. The disappearance of the vapor and a change in the zinc from dull to a more metallic appearance indicates activation. Allow the flask to cool to room temperature.[6]

  • Solvent Addition : Add 20 mL of anhydrous THF to the activated zinc dust.

  • Reagent Preparation : In a separate dry flask, prepare a solution of 2-methoxybenzaldehyde (10.0 mmol, 1.36 g) and ethyl bromodifluoroacetate (15.0 mmol, 3.04 g) in 15 mL of anhydrous THF.[8] Transfer this solution to the dropping funnel.

Part B: The Reformatsky Reaction
  • Initiation : Add approximately 10% of the solution from the dropping funnel to the stirring suspension of activated zinc in THF.

  • Exotherm and Reflux : Gently warm the mixture to approximately 40-45°C. A mild exotherm should be observed, indicating the reaction has initiated. Once initiated, the reaction should be self-sustaining.

  • Controlled Addition : Add the remainder of the aldehyde/ester solution dropwise over 30-45 minutes, maintaining a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

  • Reaction Completion : After the addition is complete, continue to stir the reaction mixture at reflux (approx. 66°C for THF) for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Part C: Work-up and Purification
  • Quenching : Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 20 mL of 1 M HCl (aq) to dissolve the zinc salts.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Washing : Combine the organic layers and wash sequentially with 30 mL of deionized water and 30 mL of saturated NaCl solution (brine) to remove residual acid and water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification : The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to yield the pure product.[5]

The experimental workflow is summarized in the diagram below.

G start Start: Oven-Dried Glassware activate_zn 1. Activate Zinc Dust with Iodine start->activate_zn add_thf 2. Add Anhydrous THF activate_zn->add_thf initiate 3. Initiate Reaction (Add 10% of Reagents) add_thf->initiate reflux 4. Dropwise Addition & Reflux (1-2 hours) initiate->reflux quench 5. Quench with 1M HCl at 0°C reflux->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with H₂O and Brine extract->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry purify 9. Purify via Column Chromatography dry->purify end End: Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling Precautions

This protocol involves hazardous materials and requires strict adherence to safety procedures.[10]

  • General Precautions : All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[8] An eyewash station and safety shower must be readily accessible.[8]

  • Ethyl Bromodifluoroacetate : This reagent is flammable, corrosive, and harmful if swallowed, inhaled, or in contact with skin.[8][11] It causes severe skin burns and eye damage.[8][10] Handle only in a well-ventilated area, away from heat, sparks, and open flames.[11][12] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[10][11]

  • Tetrahydrofuran (THF) : Anhydrous THF is highly flammable and can form explosive peroxides upon exposure to air and light. Use only from a freshly opened container or after testing for and removing peroxides.

  • Zinc Dust : Finely powdered zinc is flammable. Avoid creating dust clouds in the air.

  • Quenching : The quenching step with acid is exothermic and will release hydrogen gas. Perform this step slowly and with adequate cooling to control the reaction rate.

Product Characterization

The final product, this compound, is expected to be an oil or low-melting solid. Its identity and purity should be confirmed using standard analytical techniques.

  • Molecular Formula : C₁₁H₁₂F₂O₃[13]

  • Molecular Weight : 230.21 g/mol [4][13]

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR : To confirm the structure and identify characteristic peaks for the aromatic, methoxy, ethyl, and difluoroacetate moieties.

  • Mass Spectrometry (MS) : To confirm the molecular weight.

References

The Strategic Deployment of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Strategic Importance

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced pharmacological profiles—improved potency, selectivity, metabolic stability, and bioavailability—is paramount. Fluorine-containing building blocks have emerged as indispensable tools for medicinal chemists to achieve these goals. Among these, Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate has garnered significant attention as a versatile and strategically valuable scaffold.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs. We will delve into the rationale behind its use, provide detailed protocols for its key transformations, and illustrate its potential through synthetic workflows.

Scientific Rationale: The Power of Two Moieties

The utility of this compound stems from the synergistic interplay of its two key structural features: the gem-difluoroacetate group and the 2-methoxyphenyl ring.

The Difluoromethyl Group (CF2): A Bioisostere with Unique Properties

The introduction of a difluoromethyl group into a drug candidate can profoundly influence its molecular properties.[1] The CF2H group, which can be accessed from the difluoroacetate, is a fascinating moiety in drug development, capable of modulating a wide array of molecular characteristics.[1] It is often employed as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH2) functionalities.[1] This substitution can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, often leading to an extended drug half-life.

  • Increased Lipophilicity and Permeability: The difluoromethyl group can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.

  • Hydrogen Bonding Capability: Unlike the trifluoromethyl group (-CF3), the difluoromethyl group retains a hydrogen atom that can act as a weak hydrogen bond donor, providing an additional point of interaction with biological targets.[1]

The 2-Methoxyphenyl Group: A Versatile Aromatic System

The 2-methoxyphenyl (o-anisyl) moiety is a common feature in a multitude of bioactive compounds. Its presence in this building block offers several advantages:

  • Conformational Control: The methoxy group can influence the preferred conformation of the molecule through steric and electronic effects, which can be crucial for optimal binding to a target protein.

  • Metabolic "Handle": The methoxy group can be a site for O-demethylation by cytochrome P450 enzymes, potentially leading to the formation of active metabolites or providing a route for drug clearance.

  • Synthetic Versatility: The aromatic ring provides a scaffold for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, allowing for the exploration of a wider chemical space.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₂F₂O₃[2][3]
Molecular Weight 230.21 g/mol [2][3]
CAS Number 1150164-80-9[3]
Appearance Not specified, likely a liquid or low-melting solid
Purity Typically >97%[2]
Storage Room temperature, sealed in a dry environment[3]

Core Synthetic Transformations and Protocols

This compound is a versatile starting material that can be readily transformed into key downstream intermediates, namely the corresponding carboxylic acid, primary alcohol, and various amides. These transformations open up a vast chemical space for the synthesis of diverse compound libraries.

Workflow for Key Transformations

Below is a graphical representation of the primary synthetic pathways starting from this compound.

G cluster_0 Hydrolysis cluster_1 Reduction cluster_2 Amidation start Ethyl 2,2-difluoro-2- (2-methoxyphenyl)acetate acid 2,2-Difluoro-2-(2-methoxyphenyl) acetic Acid start->acid 1. NaOH, EtOH/H₂O, Reflux 2. H₃O⁺ alcohol 2,2-Difluoro-2-(2-methoxyphenyl) ethanol start->alcohol LiAlH₄, THF, 0 °C to rt amide 2,2-Difluoro-2-(2-methoxyphenyl) acetamide Derivatives start->amide R¹R²NH, Heat or Catalyst

Caption: Key synthetic transformations of the title building block.

Experimental Protocols

The following protocols are provided as detailed, stand-alone procedures. They are based on established methodologies for similar substrates and should be optimized for specific applications.

Protocol 1: Synthesis of 2,2-Difluoro-2-(2-methoxyphenyl)acetic Acid (Hydrolysis)

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for amide coupling reactions.

Rationale: Alkaline hydrolysis is a robust and generally high-yielding method for the cleavage of esters.[4] The reaction is typically irreversible, driving the equilibrium towards the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Saponification: Add sodium hydroxide (1.5 eq) to the solution. Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 2M HCl.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,2-difluoro-2-(2-methoxyphenyl)acetic acid can be purified by recrystallization or silica gel chromatography if necessary.

Protocol 2: Synthesis of 2,2-Difluoro-2-(2-methoxyphenyl)ethanol (Reduction)

This protocol details the reduction of the ester to the corresponding primary alcohol. This alcohol can serve as a precursor for ethers, aldehydes, or be incorporated into other scaffolds.

Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing esters to primary alcohols.[5] The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Sodium sulfate decahydrate (Glauber's salt) or Fieser workup reagents (water, 15% NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Sequentially and cautiously add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams.[6]

    • Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes until a granular precipitate forms.

    • Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake with ample ethyl acetate or diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: The crude 2,2-difluoro-2-(2-methoxyphenyl)ethanol can be purified by silica gel chromatography.

Protocol 3: Synthesis of N-Benzyl-2,2-difluoro-2-(2-methoxyphenyl)acetamide (Direct Amidation)

This protocol outlines the direct conversion of the ester to an amide. While direct amidation of unactivated esters can be challenging, it is a highly atom-economical approach.

Rationale: The direct reaction of esters with amines to form amides often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate.[7] Lewis acids or other activators can facilitate the reaction under milder conditions. For this protocol, a thermal approach is described.

Materials:

  • This compound

  • Benzylamine

  • Toluene (optional, as solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, Dean-Stark trap (if using a solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and benzylamine (2.0-3.0 eq). The reaction can be run neat or in a high-boiling solvent like toluene.

  • Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) and stir for 12-24 hours. If using a solvent, a Dean-Stark trap can be used to remove the ethanol byproduct and drive the reaction to completion. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If run neat, dissolve the residue in ethyl acetate. If a solvent was used, proceed to the next step.

    • Wash the organic solution with 1M HCl to remove excess benzylamine, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude N-benzyl-2,2-difluoro-2-(2-methoxyphenyl)acetamide can be purified by silica gel chromatography or recrystallization.

Application in a Medicinal Chemistry Context: A Hypothetical Workflow

While a direct synthesis of a marketed drug from this compound is not readily found in the literature, its utility can be illustrated through a hypothetical workflow targeting a generic kinase inhibitor scaffold.

G start Ethyl 2,2-difluoro-2- (2-methoxyphenyl)acetate acid 2,2-Difluoro-2-(2-methoxyphenyl) acetic Acid start->acid Protocol 1: Hydrolysis amide N-(Heteroaryl)-2,2-difluoro- 2-(2-methoxyphenyl)acetamide acid->amide Amide Coupling (e.g., HATU, DIPEA) with Amino-heterocycle final Bioactive Kinase Inhibitor Candidate amide->final Further Functionalization

Caption: Hypothetical synthesis of a kinase inhibitor.

In this workflow, the building block is first hydrolyzed to the carboxylic acid (Protocol 1). This acid is then coupled with a suitable amino-heterocycle, a common core in many kinase inhibitors, using standard peptide coupling reagents like HATU. The resulting amide can then undergo further functionalization on either the 2-methoxyphenyl ring or the heterocycle to optimize its biological activity. The difluoro-acetyl moiety in this context would serve to enhance membrane permeability and metabolic stability, while also providing a potential hydrogen bond donating interaction within the kinase active site.

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a convenient entry point to introduce the strategically important difluoromethyl and 2-methoxyphenyl motifs. The protocols provided herein for its conversion into key carboxylic acid, alcohol, and amide intermediates demonstrate its versatility. By leveraging the unique properties conferred by its constituent moieties, researchers can accelerate the discovery and optimization of novel drug candidates with improved pharmacological profiles.

References

The Elusive Role of Ethyl Difluoro(2-methoxyphenyl)acetate in Agrochemical Synthesis: A Search for Applications

Author: BenchChem Technical Support Team. Date: January 2026

Despite the recognized importance of fluorinated building blocks in the development of modern agrochemicals, a comprehensive review of publicly available scientific and patent literature reveals no specific, named agrochemical synthesized directly from ethyl difluoro(2-methoxyphenyl)acetate. This notable absence highlights a potential gap in the current landscape of agrochemical synthesis or points towards the use of this compound in proprietary, undisclosed research and development.

The introduction of fluorine atoms, particularly the difluoromethyl (CF2H) group, into active ingredients is a well-established strategy to enhance the efficacy, metabolic stability, and overall performance of pesticides.[1][2][3] The unique electronic properties of the difluoromethyl group can significantly influence a molecule's binding affinity to its target site and its pharmacokinetic behavior within the target organism.[3][4] Consequently, a vast array of fluorinated building blocks are instrumental in the synthesis of cutting-edge fungicides, herbicides, and insecticides.[1][5][6]

While the more general precursor, ethyl difluoroacetate, is a known starting material for various agrochemicals, including fungicidally active pyrazole-4-ylcarboxamides, the specific contributions of its 2-methoxyphenyl substituted derivative remain undocumented in accessible literature. Extensive searches of chemical databases and patent repositories for applications of ethyl difluoro(2-methoxyphenyl)acetate (CAS Number: 1150164-80-9) did not yield any concrete examples of its incorporation into a commercial or late-stage developmental agrochemical.

This lack of public information prevents the creation of detailed application notes and protocols as requested. Without a specific target agrochemical, any discussion of synthetic pathways, reaction mechanisms, and structure-activity relationships would be purely speculative. The development of such a technical guide requires a concrete example to provide the necessary depth and scientific integrity, including detailed experimental procedures, mechanistic insights, and relevant data.

It is conceivable that ethyl difluoro(2-methoxyphenyl)acetate is utilized in the early-stage discovery phase of novel agrochemicals within corporate research programs, with the resulting intellectual property not yet publicly disclosed. Alternatively, its synthesis and application may be part of more complex, multi-step synthetic routes where its role is not immediately apparent from a high-level overview of the final product's synthesis.

Further investigation into the synthesis of recently patented fluorinated agrochemicals and a deeper dive into the supplementary information of relevant scientific publications may yet reveal a connection. However, based on the currently available information, the specific applications of ethyl difluoro(2-methoxyphenyl)acetate in agrochemical synthesis remain an open question for the broader scientific community.

The Broader Context: Difluoromethyl Groups in Agrochemicals

The pursuit of novel agrochemicals containing the difluoromethyl moiety is an active area of research. This functional group is a key component in a number of successful commercial products. For instance, the synthesis of various pyrazole carboxamide fungicides, a significant class of modern agrochemicals, often involves intermediates bearing a difluoromethyl group on the pyrazole ring. These compounds act as succinate dehydrogenase inhibitors (SDHIs), a crucial mode of action in controlling a wide range of fungal pathogens.

The general synthetic approach often involves the construction of a difluoromethyl-substituted pyrazole core, which is then elaborated through various chemical transformations to yield the final active ingredient. While ethyl difluoroacetate is a common starting point for introducing the difluoromethyl group, the influence of additional substituents on the phenyl ring, such as the 2-methoxy group in the compound of interest, would be expected to modulate the reactivity and properties of the resulting intermediates and, ultimately, the final agrochemical.

Future Outlook

The potential for ethyl difluoro(2-methoxyphenyl)acetate to serve as a valuable building block in agrochemical synthesis remains. Its unique combination of a difluoroacetyl group and a substituted phenyl ring could offer advantages in the design of new active ingredients with improved properties. As the demand for new and effective crop protection solutions continues to grow, it is likely that the applications of such specialized fluorinated intermediates will become more apparent in the scientific and patent literature.

Researchers and scientists in the field are encouraged to explore the synthetic utility of this and similar compounds in their own discovery programs. The development of novel synthetic methodologies and the biological evaluation of the resulting compounds will be crucial in unlocking the full potential of ethyl difluoro(2-methoxyphenyl)acetate in the future of agrochemical innovation.

References

Derivatization of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate for structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Derivatization of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate for Structure-Activity Relationship (SAR) Studies

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the α,α-Difluoroarylacetate Scaffold

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluoromethylene (CF₂) group, in particular, has garnered significant attention as a versatile bioisostere.[3] It can mimic a carbonyl group, an ether linkage, or even a hydroxyl group, offering unique electronic and conformational features.[3][4] The C-H bond in a difluoromethyl group can also act as a weak hydrogen bond donor, further influencing molecular interactions with biological targets.[1][5]

The this compound scaffold is a valuable starting point for generating a focused library of compounds for structure-activity relationship (SAR) studies. SAR is the systematic exploration of how chemical structure correlates with biological activity, guiding the optimization of a lead compound into a viable drug candidate.[6][7] By methodically modifying different parts of this core structure, researchers can probe the specific interactions between the molecule and its biological target, identifying which structural features are critical for potency, selectivity, and desirable pharmacokinetic properties.[8][9]

This guide provides a detailed framework and actionable protocols for the strategic derivatization of this scaffold at three key positions:

  • The Ester Functionality: A versatile handle for introducing a wide array of substituents.

  • The Methoxy Group: A key modulator of polarity and potential hydrogen bonding.

  • The Phenyl Ring: The aromatic core for exploring spatial and electronic requirements.

Overall Derivatization Strategy

The derivatization plan is designed to be modular, allowing for the systematic generation of analogs. The initial and most crucial step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This acid serves as a central intermediate, opening pathways to a vast number of derivatives, primarily through amide bond formation. Subsequent modifications can be performed on the methoxy group or the phenyl ring.

SAR_Strategy A Ethyl 2,2-difluoro- 2-(2-methoxyphenyl)acetate (Starting Material) B 2,2-Difluoro-2- (2-methoxyphenyl)acetic Acid (Key Intermediate) A->B Step 1: Hydrolysis C Amide Library (R-NH-C(O)-CF2-Ar) B->C Step 2A: Amide Coupling D 2,2-Difluoro-2- (2-hydroxyphenyl)acetic Acid B->D Step 2B: O-Demethylation E Phenolic Ether Library (R-O-Ar-CF2-COOH) D->E Step 3: O-Alkylation

Caption: High-level workflow for generating diverse analogs from the starting ester.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Saponification of Ethyl Ester to Carboxylic Acid (Key Intermediate Synthesis)

Rationale: The conversion of the chemically stable ethyl ester into a reactive carboxylic acid is the gateway to the most common and informative derivatization: amidation. Base-mediated hydrolysis (saponification) is a robust and high-yielding method for this transformation.[10] Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is often preferred for its clean reaction profile and ease of workup.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (e.g., 10 mL per 1 g of ester).

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1M HCl. A white precipitate of the carboxylic acid should form.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,2-difluoro-2-(2-methoxyphenyl)acetic acid as a white solid. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2A: Amide Library Synthesis via Amide Coupling

Rationale: Amide bond formation is the most frequently used reaction in drug discovery.[11] The carboxylic acid intermediate can be coupled with a diverse panel of primary and secondary amines to explore how different substituents impact biological activity. Using a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) activates the carboxylic acid and minimizes side reactions, such as racemization in chiral compounds.[12]

Materials:

  • 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid (from Protocol 1)

  • A diverse selection of primary and secondary amines (e.g., benzylamine, aniline, morpholine, piperidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of 2,2-difluoro-2-(2-methoxyphenyl)acetic acid (1.0 eq) in DMF or DCM, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0-3.0 eq). The base is crucial to neutralize the HCl salt of EDC and the carboxylic acid itself.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Data Presentation: Example Amide Library

EntryAmine UsedR GroupExpected Product
1Benzylamine-CH₂PhN-benzyl-2,2-difluoro-2-(2-methoxyphenyl)acetamide
2Aniline-Ph2,2-difluoro-N-phenyl-2-(2-methoxyphenyl)acetamide
3Morpholine-CH₂CH₂OCH₂CH₂-4-(2,2-difluoro-2-(2-methoxyphenyl)acetyl)morpholine
4Cyclopropylamine-cPrN-cyclopropyl-2,2-difluoro-2-(2-methoxyphenyl)acetamide
Protocol 2B: O-Demethylation of the Methoxy Group

Rationale: The methoxy group is a hydrogen bond acceptor. Converting it to a hydroxyl group (a hydrogen bond donor and acceptor) can drastically alter binding interactions. Boron tribromide (BBr₃) is a powerful and widely used reagent for cleaving aryl methyl ethers under anhydrous conditions.[13]

Materials:

  • 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid (from Protocol 1)

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add BBr₃ solution (2.0-3.0 eq) dropwise. The reaction is highly exothermic.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly adding it to a flask of vigorously stirred methanol at 0 °C. BBr₃ reacts violently with protic solvents.[13]

  • Concentrate the quenched reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude phenolic acid. Purify by column chromatography or recrystallization as needed.

Caption: Key chemical transformations for SAR studies.

Characterization and Data Interpretation

Compound Characterization: All newly synthesized derivatives must be rigorously characterized to confirm their structure and assess purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds, which should typically be >95% for use in biological assays.

Interpreting SAR Data: The goal of these derivatizations is to build a clear picture of the SAR.[14] By comparing the biological activity (e.g., IC₅₀ values) of the synthesized analogs, researchers can draw conclusions about the target's binding pocket.

  • Amide Library: Does activity increase with bulky or compact groups? Is there a preference for hydrogen bond donors or acceptors? Does a charged or polar group enhance activity?

  • Phenolic Derivatives: How does replacing the methoxy group with a hydroxyl group affect potency? Does further alkylation of the phenol to create new ethers restore or abolish activity? This probes the role of hydrogen bonding and steric bulk at this position.

These insights are critical for designing the next generation of compounds, iteratively refining the molecular structure to maximize potency and selectivity while improving drug-like properties.[6]

References

Application Notes & Protocols for the Synthesis of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluoroalkyl group, in particular, serves as a valuable bioisostere for carbonyls, ethers, and other functional groups. This document provides a comprehensive guide to the synthesis of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate, a key building block in drug discovery. We will delve into the prevalent reaction mechanism, offer a detailed, step-by-step laboratory protocol for its synthesis via deoxofluorination of the corresponding α-ketoester, and discuss critical safety considerations for handling fluorinating agents.

Introduction: The Significance of α,α-Difluoroarylacetates

Fluorinated organic compounds have seen a dramatic increase in application across pharmaceutical and agrochemical industries.[2][3] The unique electronic properties of fluorine, including its high electronegativity and small atomic radius, allow for subtle yet impactful molecular modifications.[1] this compound (CAS No. 1150164-80-9) is an exemplar of a valuable fluorinated building block.[4][5] Its structure combines the metabolically robust gem-difluoro group with an aryl moiety, making it a precursor for more complex, biologically active molecules.

The synthesis of such compounds, however, is not trivial and requires specialized reagents and techniques.[6] This guide focuses on a reliable and scalable method: the deoxofluorination of an α-ketoester precursor. This approach is often favored for its directness and relatively high yields.

Mechanistic Rationale: Deoxofluorination of α-Ketoesters

The most direct and widely employed strategy for synthesizing α,α-difluoroesters from their α-ketoester analogues is through deoxofluorination.[6][7] This reaction replaces the carbonyl oxygen with two fluorine atoms.

Mechanism Overview:

The reaction is typically mediated by a sulfur tetrafluoride-derived reagent, such as Diethylaminosulfur Trifluoride (DAST) or, more commonly due to its enhanced thermal stability, Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride). The mechanism proceeds via a nucleophilic addition-elimination pathway.

  • Activation of the Carbonyl: The carbonyl oxygen of the α-ketoester, Ethyl 2-(2-methoxyphenyl)-2-oxoacetate, acts as a Lewis base, attacking the electrophilic sulfur atom of the fluorinating agent.

  • Formation of a Fluorosulfite Intermediate: This initial attack forms an intermediate, displacing a fluoride ion.

  • Nucleophilic Fluoride Attack: The displaced fluoride ion then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This step is analogous to the nucleophilic addition to a carbonyl group.[8][9][10]

  • Elimination and Second Fluorination: A cascade of elimination steps releases sulfur dioxide and generates a transient oxonium or carbocationic species, which is rapidly quenched by another fluoride ion to yield the final gem-difluoro product.

Deoxofluorination_Mechanism Figure 1: Proposed Deoxofluorination Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ketoester Ethyl 2-(2-methoxyphenyl)-2-oxoacetate Intermediate Fluorosulfite Intermediate Ketoester->Intermediate 1. Carbonyl Activation DeoxoFluor Deoxo-Fluor® DeoxoFluor->Intermediate Difluoroester Ethyl 2,2-difluoro-2- (2-methoxyphenyl)acetate Intermediate->Difluoroester 2. Nucleophilic Fluoride Attack & Elimination Cascade Byproducts SO₂ + Other byproducts Intermediate->Byproducts

Caption: Figure 1: Proposed Deoxofluorination Mechanism.

Experimental Protocol

This synthesis is a two-part procedure involving the preparation of the α-ketoester precursor followed by the deoxofluorination step.

Part A: Synthesis of Precursor - Ethyl 2-(2-methoxyphenyl)-2-oxoacetate

The α-ketoester precursor is synthesized via a Friedel-Crafts acylation of anisole with ethyl oxalyl chloride.

Materials and Equipment:

Reagent/EquipmentDetails
Anisole≥99%, anhydrous
Ethyl oxalyl chloride≥98%
Aluminum chloride (AlCl₃)Anhydrous, powder
Dichloromethane (DCM)Anhydrous, ACS grade
Hydrochloric acid (HCl)1 M aqueous solution
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flasks250 mL and 500 mL
Addition funnel100 mL
Magnetic stirrer & hotplate-
Ice bath-
Rotary evaporator-
Standard glasswareBeakers, graduated cylinders, etc.

Procedure:

  • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.

  • Suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (150 mL) and cool the mixture to 0 °C using an ice bath.

  • Add anisole (1.0 eq.) to the suspension with stirring.

  • Slowly add ethyl oxalyl chloride (1.1 eq.) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M HCl (100 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Ethyl 2-(2-methoxyphenyl)-2-oxoacetate as a pale yellow oil.

Part B: Synthesis of this compound

This part details the critical deoxofluorination step.

Materials and Equipment:

Reagent/EquipmentDetails
Ethyl 2-(2-methoxyphenyl)-2-oxoacetateFrom Part A
Deoxo-Fluor®[Bis(2-methoxyethyl)amino]sulfur trifluoride, 50% solution in THF or neat
Dichloromethane (DCM)Anhydrous, ACS grade
Saturated sodium bicarbonate (NaHCO₃)Aqueous solution
Polytetrafluoroethylene (PTFE) flaskRecommended for fluorination reactions
Syringes and needlesFor reagent transfer
Magnetic stirrer-
Ice bath-
Rotary evaporator-
Silica gel for column chromatography230-400 mesh

Data Summary Table:

ReagentMW ( g/mol )Amount (mmol)Equivalents
Ethyl 2-(2-methoxyphenyl)-2-oxoacetate208.2110.01.0
Deoxo-Fluor®221.2512.01.2
Dichloromethane (DCM)--(Solvent)

Procedure:

  • In a dry PTFE flask under a nitrogen atmosphere, dissolve Ethyl 2-(2-methoxyphenyl)-2-oxoacetate (1.0 eq.) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Deoxo-Fluor® (1.2 eq.) dropwise via syringe over 20 minutes. CAUTION: The reaction can be exothermic. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by ¹⁹F NMR or GC-MS until the starting material is consumed.[11]

  • Once complete, cool the reaction mixture back to 0 °C and very carefully quench by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow liquid.[5] Expected yield: 60-75%.

Safety and Handling Precautions

Working with fluorinating agents requires strict adherence to safety protocols due to their high reactivity and potential hazards.[12]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (neoprene or butyl rubber are recommended).[13][14]

  • Engineering Controls: All manipulations involving fluorinating agents like Deoxo-Fluor® must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors.[12]

  • Quenching and Disposal: Deoxofluorinating agents react violently with water.[15] Quenching must be done slowly, at low temperatures, and behind a blast shield. All waste containing residual fluorinating agents must be treated as hazardous and disposed of according to institutional guidelines.[12]

  • Emergency Procedures: Ensure immediate access to an eyewash station and safety shower. In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15] Have calcium gluconate gel available as a first aid measure for potential hydrofluoric acid (HF) exposure, as HF can be a byproduct of hydrolysis.[15]

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the ethyl ester (triplet and quartet), the methoxy group (singlet), and the aromatic protons.

  • ¹⁹F NMR: A singlet in the typical range for a CF₂ group.

  • ¹³C NMR: The CF₂ carbon will appear as a triplet due to C-F coupling.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass (230.21 g/mol ) should be observed.[4][5]

References

Application Note & Protocol: Laboratory-Scale Preparation of Ethyl Difluoro(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α,α-Difluoroarylacetates

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorine-containing compounds are of immense interest in the pharmaceutical and agrochemical industries[1]. The α,α-difluoro-α-arylacetate moiety, in particular, serves as a critical building block for synthesizing more complex, biologically active molecules. This document provides a detailed, robust protocol for the laboratory-scale synthesis of ethyl difluoro(2-methoxyphenyl)acetate, a valuable intermediate for drug discovery and development. The described methodology is based on a copper-catalyzed cross-coupling of a pre-formed organozinc (Reformatsky) reagent with an aryl halide.

Reaction Principle and Mechanism

The synthesis proceeds in a one-pot, two-step sequence. The core of this transformation is the generation of an organozinc nucleophile, known as a Reformatsky reagent, which is then coupled with an aryl halide in the presence of a copper catalyst.

Step 1: Formation of the Reformatsky Reagent The reaction is initiated by the oxidative insertion of activated zinc metal into the carbon-bromine bond of ethyl bromodifluoroacetate. This forms the organozinc reagent, often referred to as the Reformatsky enolate[2]. Unlike more reactive Grignard or organolithium reagents, this zinc enolate is generally stable enough not to react with the ester functionality of other starting material molecules, preventing self-condensation[2].

Step 2: Copper-Catalyzed Cross-Coupling The subsequent addition of an aryl halide (2-iodoanisole) and a copper(I) catalyst initiates a cross-coupling reaction. The generally accepted mechanism involves a transmetalation step where the difluoroacetyl group is transferred from zinc to the copper center, followed by oxidative addition of the aryl halide to the copper complex, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the active copper catalyst. The use of a copper catalyst is crucial for facilitating the coupling of the relatively soft zinc enolate with the sp²-hybridized carbon of the aryl halide.

Logical Flow of Synthesis

G cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction Sequence cluster_purification Workup & Purification zinc Zinc Dust Activation (e.g., with HCl wash) formation In-situ Formation of Reformatsky Reagent (BrZnCF₂COOEt) zinc->formation reformatsky_reagent Ethyl Bromodifluoroacetate reformatsky_reagent->formation coupling Copper-Catalyzed Cross-Coupling formation->coupling Add 2-Iodoanisole & Cu(I) Catalyst quench Quench with aq. NH₄Cl coupling->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Silica Gel Column Chromatography dry->purify product Final Product: Ethyl difluoro(2-methoxyphenyl)acetate purify->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: Overall workflow for the synthesis of ethyl difluoro(2-methoxyphenyl)acetate.

Safety and Hazard Management

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl Bromodifluoroacetate: This reagent is highly flammable, corrosive, and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Handle with extreme care, avoiding any contact with skin or eyes. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge[3][4][5].

  • Solvents (THF, Ethyl Acetate, Hexanes): These are flammable liquids. Keep away from open flames, hot surfaces, and other ignition sources[6]. Tetrahydrofuran (THF) can form explosive peroxides upon storage; use only freshly opened or tested solvent.

  • Zinc Dust: Can be flammable, especially when finely divided.

  • 2-Iodoanisole: A typical aryl halide; avoid inhalation and skin contact.

Materials and Equipment

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )CAS No.Key Hazards
2-IodoanisoleC₇H₇IO234.03529-27-1Irritant
Ethyl BromodifluoroacetateC₄H₅BrF₂O₂202.98667-27-6Flammable, Corrosive, Lachrymator[4][5]
Zinc (dust, <10 µm)Zn65.387440-66-6Flammable solid
Copper(I) IodideCuI190.457681-65-4Irritant, Environmental Hazard
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Flammable, Peroxide-former
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, Irritant
HexanesC₆H₁₄86.18110-54-3Flammable, Neurotoxin
Ammonium Chloride (aq.)NH₄Cl53.4912125-02-9Irritant
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6Hygroscopic
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet adapter

  • Addition funnel (optional)

  • Thermometer or thermocouple

  • Heating mantle with stirrer

  • Schlenk line or inert gas manifold

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

Note: All glassware must be oven- or flame-dried before use to exclude moisture. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

Step 1: Activation of Zinc
  • To a 250 mL three-neck flask, add zinc dust (3.27 g, 50.0 mmol, 2.5 equiv).

  • Add 20 mL of 1 M HCl and stir vigorously for 2-3 minutes to activate the zinc surface.

  • Stop stirring, allow the zinc to settle, and carefully decant the HCl solution.

  • Wash the zinc dust sequentially with deionized water (2 x 20 mL), ethanol (2 x 20 mL), and diethyl ether (2 x 20 mL).

  • Dry the activated zinc under high vacuum with gentle heating (~100 °C) for at least 1 hour until it is a fine, free-flowing powder. Allow the flask to cool to room temperature and backfill with inert gas.

Step 2: Synthesis of Ethyl Difluoro(2-methoxyphenyl)acetate
  • To the flask containing the activated zinc, add anhydrous, inhibitor-free THF (80 mL) via cannula or syringe.

  • Begin vigorous stirring. Add a small crystal of iodine to initiate the reaction (the brown color should fade).

  • In a separate, dry flask, prepare a solution of ethyl bromodifluoroacetate (4.06 g, 20.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF.

  • Add ~10% of the ethyl bromodifluoroacetate solution to the zinc suspension. The reaction mixture should become warm, indicating the formation of the Reformatsky reagent. If no initiation is observed, gentle heating with a heat gun may be required.

  • Once the reaction has initiated, add the remaining ethyl bromodifluoroacetate solution dropwise over 30 minutes, maintaining a gentle reflux.

  • After the addition is complete, stir the resulting grayish, cloudy suspension at room temperature for 1 hour to ensure complete formation of the organozinc reagent.

  • To this suspension, add copper(I) iodide (0.38 g, 2.0 mmol, 0.1 equiv) followed by 2-iodoanisole (4.68 g, 20.0 mmol, 1.0 equiv) dissolved in 10 mL of anhydrous THF.

  • Heat the reaction mixture to reflux (~65-70 °C) and maintain for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots, quenching them with saturated NH₄Cl, extracting with ethyl acetate, and analyzing the organic layer by TLC (e.g., 9:1 Hexanes:Ethyl Acetate eluent) or GC-MS. The disappearance of 2-iodoanisole is a key indicator of reaction completion.

Workup and Purification

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Stir for 15 minutes until the solids are mostly dissolved.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).[7]

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL) to aid in the removal of water.[7]

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[7][8]

  • The resulting crude oil is then purified by flash column chromatography on silica gel.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Eluent: A gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield ethyl difluoro(2-methoxyphenyl)acetate as a colorless or pale yellow oil.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Expected Product Characteristics
  • Molecular Formula: C₁₁H₁₂F₂O₃[9]

  • Molecular Weight: 230.21 g/mol [9]

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a triplet for the ethyl -CH₃, a quartet for the ethyl -CH₂, aromatic protons for the 2-methoxyphenyl group, and a singlet for the methoxy -OCH₃ group. The chemical shifts of the aromatic protons will be indicative of the ortho substitution pattern.

  • ¹⁹F NMR (376 MHz, CDCl₃): A singlet is expected for the equivalent fluorine atoms.

  • ¹³C NMR (101 MHz, CDCl₃): Signals corresponding to the ester carbonyl, the CF₂ carbon (as a triplet due to C-F coupling), aromatic carbons, the methoxy carbon, and the two ethyl carbons are expected.

  • Mass Spectrometry (ESI+): Look for the [M+H]⁺ or [M+Na]⁺ adducts.

Representative Reaction Data
ParameterValue
Scale20.0 mmol
Reaction Time14 hours
Typical Yield65-80%
Purity (by GC/NMR)>97%

Mechanistic Visualization

G cluster_reactants Starting Materials cluster_cycle Catalytic Cycle EBDA EtO₂CCF₂-Br Reformatsky BrZn-CF₂CO₂Et EBDA->Reformatsky Zn Zn(0) Zn->Reformatsky ArylI Ar-I (2-MeO-Ph-I) OxAdd Oxidative Addition ArylI->OxAdd CuI Cu(I) Transmetal Transmetalation CuI->Transmetal Transmetal->OxAdd [CF₂CO₂Et]Cu(I) RedElim Reductive Elimination OxAdd->RedElim Ar-Cu(III)-[CF₂CO₂Et]      |      I RedElim->CuI Regenerates Catalyst Product Ar-CF₂CO₂Et RedElim->Product Reformatsky->Transmetal to Cu(I)

Caption: Simplified catalytic cycle for the copper-mediated cross-coupling step.

References

Application Note & Protocols: The α,α-Difluoroester Moiety as a Strategic Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of pharmaceutical properties. Among the various fluorinated motifs, the α,α-difluoroester group stands out as a critical bioisosteric replacement for the metabolically labile ester functional group. This application note provides an in-depth exploration of the role of the α,α-difluoroester moiety in enhancing drug properties, with a particular focus on improving metabolic stability against esterases, modulating physicochemical characteristics such as lipophilicity and pKa, and influencing cellular permeability and target engagement. Detailed, field-proven protocols for evaluating these key parameters are provided, alongside a discussion of the underlying mechanistic principles that drive the observed improvements.

The Strategic Imperative for Ester Bioisosteres in Drug Design

Esters are common functional groups in a multitude of pharmaceuticals, often incorporated to improve prodrug solubility or to serve as a key pharmacophoric element. However, their utility is frequently hampered by rapid hydrolysis mediated by ubiquitous esterase enzymes in the plasma, liver, and other tissues. This metabolic instability can lead to a short drug half-life, poor bioavailability, and high inter-individual variability in drug exposure, ultimately compromising therapeutic efficacy.

The concept of bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, offers a strategic solution to this challenge.[1] The α,α-difluoroester moiety has emerged as a highly effective bioisostere for the ester group, primarily due to the unique electronic properties of fluorine.[2]

The Electronic Influence of α,α-Difluorination

The introduction of two fluorine atoms on the α-carbon of an ester has profound electronic consequences:

  • Inductive Effect: The high electronegativity of fluorine atoms creates a strong electron-withdrawing inductive effect. This significantly reduces the electron density on the carbonyl carbon, making it less susceptible to nucleophilic attack by the serine residue in the active site of esterases.[3]

  • Steric Hindrance: While fluorine is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen's 1.2 Å), the presence of two fluorine atoms can provide a degree of steric shielding to the carbonyl group, further hindering enzyme access.

  • Bond Strengthening: The C-F bond is significantly stronger than the C-H bond, contributing to the overall stability of the molecule and resistance to metabolic degradation.[4]

These combined effects result in a functional group that mimics the ester in terms of size and geometry but exhibits vastly superior metabolic stability.

Impact on Key Drug Properties

The introduction of an α,α-difluoroester moiety can positively influence several critical drug-like properties beyond metabolic stability.

Enhanced Metabolic Stability

The primary advantage of the α,α-difluoroester group is its pronounced resistance to enzymatic hydrolysis. This can be quantified using in vitro metabolic stability assays, such as incubation with liver microsomes or purified esterases.

Table 1: Comparative Metabolic Stability of a Hypothetical Ester Drug and its α,α-Difluoroester Analog

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent Ester Drug1546.2
α,α-Difluoroester Analog> 120< 5.8

Data are hypothetical and for illustrative purposes.

The significantly longer half-life and lower intrinsic clearance of the α,α-difluoroester analog highlight its enhanced stability.

Modulation of Physicochemical Properties
  • Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can impact its solubility, permeability, and plasma protein binding. The α,α-difluoroester moiety contributes to an increase in the logarithm of the partition coefficient (logP).

  • pKa: The strong electron-withdrawing nature of the difluoromethyl group can lower the pKa of nearby acidic or basic functional groups, which can influence the ionization state of the drug at physiological pH and, consequently, its absorption and distribution.[2]

Influence on Cell Permeability

The increased lipophilicity imparted by the α,α-difluoroester group can enhance a drug's ability to cross cell membranes via passive diffusion.[5] However, the overall effect on permeability is a complex interplay of lipophilicity, solubility, and potential interactions with membrane transporters. Therefore, experimental validation using cell-based permeability assays is crucial.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the impact of the α,α-difluoroester moiety on metabolic stability and cell permeability.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to determine the in vitro intrinsic clearance of a compound, providing a quantitative measure of its metabolic stability.[6][7][8][9]

Objective: To measure the rate of disappearance of a test compound (e.g., an α,α-difluoroester analog and its parent ester) upon incubation with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Test compounds (10 mM stock solutions in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized compound like dextromethorphan and a slowly metabolized one like warfarin)[7]

  • Ice-cold acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare working solutions of test compounds and positive controls by diluting the stock solutions in phosphate buffer to the desired final concentration (typically 1 µM).[7]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution to each well. The final protein concentration is typically 0.5 mg/mL.[9]

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[8][9] The 0-minute time point serves as the initial concentration baseline.

    • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Diagram 1: Workflow for In Vitro Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Thaw Microsomes inc1 Add Microsomes to Plate prep1->inc1 prep2 Prepare Compound Solutions (1 µM) inc2 Add Compound (Pre-incubate) prep2->inc2 prep3 Prepare NADPH System inc3 Initiate with NADPH prep3->inc3 inc1->inc2 inc2->inc3 inc4 Time-point Sampling (0-60 min) inc3->inc4 inc5 Quench with Acetonitrile + IS inc4->inc5 ana1 Centrifuge inc5->ana1 ana2 Transfer Supernatant ana1->ana2 ana3 LC-MS/MS Analysis ana2->ana3 ana4 Calculate t½ and CLint ana3->ana4

Caption: Workflow for the in vitro microsomal stability assay.

Protocol: Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal wall by measuring the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2).[10][11][12]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound (10 mM stock solution in DMSO)

  • Control compounds:

    • High permeability control (e.g., caffeine)[13]

    • Low permeability control (e.g., mannitol)[13]

    • P-gp substrate (e.g., digoxin) to assess active efflux[13]

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in flasks according to standard protocols.

    • Seed the Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[14]

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[15]

    • Alternatively, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.[14]

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (37°C).

    • Prepare the dosing solutions of the test and control compounds in the transport buffer (final concentration typically 1-10 µM).

    • For A-B transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[12][15]

    • For B-A transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[12][15]

    • Incubate the plates at 37°C with gentle shaking for a specified period (e.g., 2 hours).[12]

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the rate of permeation of the drug across the cells (mol/s)

      • A is the surface area of the cell monolayer (cm²)

      • C₀ is the initial concentration in the donor chamber (mol/cm³)

    • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.[14][16]

Diagram 2: Caco-2 Permeability Assay Principle

Caco2 cluster_transwell Transwell Insert cluster_transport Transport Directions apical {Apical (A)|Donor/Receiver} monolayer Caco-2 Monolayer on Permeable Membrane basolateral {Basolateral (B)|Receiver/Donor} apical->basolateral Papp (A-B) basolateral->apical Papp (B-A) transport_ab A -> B Transport (Absorption) transport_ba B -> A Transport (Efflux)

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Concluding Remarks

The α,α-difluoroester moiety represents a powerful and validated strategy in modern drug design to overcome the common liability of ester hydrolysis. Its incorporation not only enhances metabolic stability, leading to improved pharmacokinetic profiles, but also allows for the fine-tuning of other critical properties such as lipophilicity and cell permeability. The protocols detailed in this note provide a robust framework for the experimental evaluation of these parameters, enabling researchers to make data-driven decisions in the optimization of lead compounds. As the demand for more stable and efficacious drugs continues to grow, the strategic use of bioisosteres like the α,α-difluoroester will undoubtedly play an increasingly vital role in the future of pharmaceutical development.

References

Application Notes and Protocols for the Synthesis of Functionalized Difluoro(methoxyphenyl)acetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl (-OH) and thiol (-SH) moieties.[1] Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets.[2] Functionalized difluoro(methoxyphenyl)acetic acids are valuable building blocks in this context, providing a scaffold for the synthesis of novel therapeutics with potentially enhanced pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth overview of robust synthetic strategies to access these important compounds, with a focus on the causality behind experimental choices and detailed, field-proven protocols.

Strategic Approaches to the Synthesis of Difluoro(methoxyphenyl)acetic Acids

The synthesis of α,α-difluoroarylacetic acids can be broadly categorized into three main strategies, each with its own set of advantages and limitations. The choice of a particular route will often depend on the availability of starting materials, desired functional group tolerance, and scalability.

  • Deoxofluorination of α-Ketoesters: A direct approach involving the conversion of a carbonyl group to a difluoromethylene group.

  • Copper-Catalyzed Difluoromethylation: A cross-coupling strategy to introduce the difluoromethyl group onto a pre-functionalized aromatic ring.

  • The Reformatsky Reaction: A classic organozinc-mediated reaction to form the carbon-carbon bond adjacent to the difluoroacetyl group.

Strategy 1: Deoxofluorination of α-Ketoesters

This method is conceptually straightforward, involving the synthesis of an α-ketoester precursor followed by deoxofluorination. The key transformation is the replacement of the keto oxygen with two fluorine atoms.

Causality and Mechanistic Insights

Deoxofluorinating agents such as Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are commonly employed for this transformation.[3][4][5][6] The reaction proceeds via nucleophilic attack of the carbonyl oxygen onto the sulfur atom of the fluorinating agent, followed by intramolecular fluoride delivery. The enhanced thermal stability of Deoxo-Fluor® makes it a safer and often more efficient alternative to DAST, especially for larger-scale syntheses.[3][4][5]

Experimental Workflow and Protocol

The overall workflow involves two key stages: preparation of the α-ketoester and its subsequent deoxofluorination.

G cluster_0 Stage 1: α-Ketoester Synthesis cluster_1 Stage 2: Deoxofluorination A Methoxyphenylacetic acid C Acyl Chloride Intermediate A->C Reaction with B Oxalyl Chloride B->C E α-Ketoester Precursor (e.g., Ethyl (methoxyphenyl)glyoxylate) C->E Esterification with D Alcohol (e.g., Ethanol) D->E F α-Ketoester Precursor H Ethyl Difluoro(methoxyphenyl)acetate F->H Reaction with G Deoxo-Fluor® G->H J Final Product: Difluoro(methoxyphenyl)acetic acid H->J Saponification I Hydrolysis (e.g., LiOH) I->J

Caption: Workflow for Deoxofluorination Strategy.

Protocol 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-2-oxoacetate and subsequent Deoxofluorination

Part A: Synthesis of Ethyl 2-(4-methoxyphenyl)-2-oxoacetate

  • Acid Chloride Formation: To a solution of 4-methoxyphenylacetic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours, monitoring the evolution of gas. The reaction is complete when gas evolution ceases.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Esterification: Dissolve the crude acyl chloride in anhydrous ethanol (excess) at 0 °C and stir the mixture overnight at room temperature.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired α-ketoester.

Part B: Deoxofluorination

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ethyl 2-(4-methoxyphenyl)-2-oxoacetate (1 equivalent) in anhydrous DCM.

  • Addition of Deoxo-Fluor®: Cool the solution to 0 °C and add Deoxo-Fluor® (1.5 equivalents) dropwise via syringe.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude ethyl difluoro(4-methoxyphenyl)acetate by flash column chromatography.

Part C: Hydrolysis

  • Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2-3 equivalents) and stir at room temperature until the starting material is consumed (as monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the product with ethyl acetate.

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final difluoro(4-methoxyphenyl)acetic acid.

Parameter Typical Conditions Notes
Fluorinating Agent Deoxo-Fluor®, DASTDeoxo-Fluor® is preferred for its enhanced thermal stability.[3][4]
Solvent Anhydrous DCM, ChloroformMust be non-protic and anhydrous.
Temperature 0 °C to room temperatureInitial addition at low temperature is crucial for safety.
Stoichiometry 1.2-2.0 equivalents of fluorinating agentExcess is used to drive the reaction to completion.
Functional Group Tolerance Moderate; sensitive to acidic conditions.Groups that are stable to HF (a byproduct) are tolerated.

Strategy 2: Copper-Catalyzed Difluoromethylation

This strategy involves the formation of a carbon-carbon bond between an aryl precursor and a difluoromethyl source, mediated by a copper catalyst. This is a powerful method for late-stage functionalization.

Causality and Mechanistic Insights

The mechanism of copper-catalyzed difluoromethylation typically involves the oxidative addition of an aryl halide (commonly an iodide) to a Cu(I) species, followed by transmetalation with a difluoromethylating agent and subsequent reductive elimination.[7] Common sources of the difluoromethyl group include (difluoromethyl)trimethylsilane (TMSCF2H) and difluoromethylzinc reagents.[1][8][9] The choice of ligand and reaction conditions can be critical for achieving high yields and good functional group compatibility.[10]

Experimental Workflow and Protocol

G cluster_0 Precursor Synthesis cluster_1 Copper-Catalyzed Difluoromethylation A Methoxyphenylacetic Ester C Iodinated Methoxyphenylacetic Ester A->C Electrophilic Aromatic Iodination B Iodinating Agent (e.g., I2, NIS) B->C D Iodinated Precursor G Ethyl Difluoro(methoxyphenyl)acetate D->G Cross-Coupling E Difluoromethyl Source (e.g., (DMPU)2Zn(CF2H)2) E->G F Copper(I) Catalyst (e.g., CuI) F->G I Final Product G->I Saponification H Hydrolysis H->I

Caption: Workflow for Copper-Catalyzed Difluoromethylation.

Protocol 2: Synthesis of Ethyl 2-(4-iodo-2-methoxyphenyl)acetate and subsequent Difluoromethylation

Part A: Synthesis of Ethyl 2-(4-iodo-2-methoxyphenyl)acetate

  • Iodination: To a solution of ethyl 2-(2-methoxyphenyl)acetate (1 equivalent) in a suitable solvent such as acetic acid, add N-iodosuccinimide (NIS) (1.1 equivalents).

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours, or gently heat to accelerate the reaction, monitoring by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, followed by saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the iodinated precursor.

Part B: Copper-Catalyzed Difluoromethylation

  • Reagent Preparation: Prepare the (difluoromethyl)zinc reagent, for example, by reacting difluoroiodomethane with zinc dust in DMPU.[1]

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with copper(I) iodide (CuI) (10 mol%), the iodinated precursor (1 equivalent), and a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7]

  • Addition of Reagents: Add the pre-formed (difluoromethyl)zinc reagent (1.5-2.0 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-100 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

  • Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid following the procedure in Protocol 1, Part C.

Parameter Typical Conditions Notes
Catalyst CuI, CuTC, Cu(OAc)2CuI is commonly used and cost-effective.
Difluoromethyl Source TMSCF2H, (DMPU)2Zn(CF2H)2, BrCF2COOEtThe choice of reagent can influence reaction efficiency and functional group tolerance.[1][8]
Solvent DMF, DMSO, NMPHigh-boiling polar aprotic solvents are generally effective.[7]
Temperature 60-120 °CHigher temperatures are often required to drive the reaction.
Functional Group Tolerance Generally good; tolerates esters, amides, and some heterocycles.Sensitive functional groups may require protection.

Strategy 3: The Reformatsky Reaction

The Reformatsky reaction offers a classic yet effective method for forming C-C bonds by reacting an α-haloester with a carbonyl compound in the presence of zinc metal.[11][12][13] This can be adapted for the synthesis of α,α-difluoro-β-hydroxyesters, which are precursors to the target acids.

Causality and Mechanistic Insights

The reaction proceeds through the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo-α,α-difluoroester and activated zinc.[11] This enolate then adds to the carbonyl group of a methoxybenzaldehyde. The resulting β-hydroxyester can be isolated or further processed. The less basic nature of the zinc enolate compared to lithium or magnesium enolates prevents self-condensation of the ester.[11]

Experimental Workflow and Protocol

G A Ethyl bromodifluoroacetate C Reformatsky Reagent (Zinc Enolate) A->C B Activated Zinc B->C Reaction with E β-Hydroxy-α,α-difluoroester C->E D Methoxybenzaldehyde D->E Addition to G α,β-Unsaturated Ester E->G Acid-catalyzed I Final Product E->I Direct Hydrolysis & Deoxygenation F Dehydration (optional) F->G G->I Hydrogenation & Saponification H Reduction & Hydrolysis H->I

Caption: Workflow for the Reformatsky Reaction Strategy.

Protocol 3: Reformatsky Reaction of 4-Methoxybenzaldehyde with Ethyl Bromodifluoroacetate
  • Zinc Activation: Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum. A small amount of iodine can also be used as an activator.[12]

  • Reaction Setup: To a flask containing the activated zinc (2 equivalents) in anhydrous THF, add a solution of 4-methoxybenzaldehyde (1 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in THF dropwise.

  • Initiation and Progression: The reaction may require gentle heating to initiate. Once initiated, maintain a gentle reflux for 2-4 hours. Monitor the consumption of the aldehyde by TLC.

  • Work-up: Cool the reaction mixture and quench by adding saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude β-hydroxy-α,α-difluoroester by column chromatography.

  • Conversion to Acetic Acid: The resulting β-hydroxyester can be converted to the target acetic acid through a two-step process: dehydration to the α,β-unsaturated ester followed by hydrogenation and saponification, or through direct deoxygenation and subsequent hydrolysis.

Parameter Typical Conditions Notes
Metal Activated ZincActivation is crucial for reactivity.[12]
Haloester Ethyl or methyl bromodifluoroacetateBromoesters are generally more reactive than chloroesters.
Solvent Anhydrous THF, Diethyl etherEthereal solvents are standard.
Temperature Room temperature to refluxGentle heating may be required for initiation.
Functional Group Tolerance Good for aldehydes and ketones.Esters are generally unreactive towards the zinc enolate.[11]

Conclusion

The synthesis of functionalized difluoro(methoxyphenyl)acetic acids can be achieved through several reliable synthetic routes. The deoxofluorination of α-ketoesters offers a direct but potentially hazardous route, mitigated by the use of modern reagents like Deoxo-Fluor®. Copper-catalyzed difluoromethylation provides a powerful method for introducing the CF2H group onto a pre-existing aromatic scaffold, showcasing good functional group tolerance. The Reformatsky reaction presents a classic and robust alternative for constructing the core structure. The selection of the optimal synthetic strategy will be guided by the specific substitution pattern of the target molecule, the availability and cost of starting materials, and the desired scale of the synthesis.

References

Application Notes and Protocols: Ester Synthesis via Acyl Fluoride Intermediates Using Modern Fluorinating Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Executive Summary: A Paradigm Shift in Ester Synthesis

The synthesis of esters is a cornerstone of organic chemistry, with profound implications for drug development, materials science, and fragrance production.[1] While traditional methods like Fischer esterification have long been staples, they often require harsh conditions and can be limited in scope. A more contemporary and highly efficient strategy involves the activation of carboxylic acids to form acyl fluoride intermediates, which then readily undergo nucleophilic substitution with alcohols.

Acyl fluorides have emerged as superior acylating agents. Their enhanced stability compared to other acyl halides, particularly towards hydrolysis, makes them easier to handle.[2][3] Furthermore, their reactions with nucleophiles are typically less aggressive than those of acyl chlorides, exhibiting reactivity comparable to activated esters but with significantly less steric hindrance, often leading to cleaner reactions and fewer side products.[2][4]

This guide provides an in-depth exploration of this modern approach, detailing the mechanisms, protocols, and field-proven insights for utilizing various fluorinating reagents to synthesize esters from carboxylic acids and, in some cases, even directly from alcohols and aldehydes.

The Core Strategy: Deoxyfluorination to Acyl Fluoride

The fundamental workflow is an elegant and powerful two-step process that is frequently performed in a single pot. A carboxylic acid is first converted to a highly reactive acyl fluoride intermediate using a deoxofluorinating reagent. This intermediate is then intercepted by an alcohol, often in the presence of a mild base, to yield the final ester product.

G cluster_0 Step 1: Activation cluster_1 Step 2: Esterification CA Carboxylic Acid (R-COOH) AF Acyl Fluoride (R-COF) CA->AF Fluorinating Reagent Est Ester (R-COOR') AF->Est Alc Alcohol (R'-OH) Alc->Est

Caption: General workflow for ester synthesis via an acyl fluoride intermediate.

Application Note 1: Classic Deoxofluorination with Sulfur-Based Reagents

Introduction and Rationale

Sulfur-based reagents like Diethylaminosulfur Trifluoride (DAST) and its more thermally stable, user-friendly analog, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), are powerful tools for converting carboxylic acids to acyl fluorides.[5][6] While highly effective, these reagents demand careful handling due to their reactivity, particularly with moisture, and the thermal instability of DAST.[5][6]

Mechanism of Action

The deoxofluorination of a carboxylic acid proceeds via an initial attack of the carboxylate oxygen onto the electrophilic sulfur atom of the DAST/Deoxo-Fluor reagent. This is followed by the elimination of hydrogen fluoride and the formation of an alkoxyaminosulfur difluoride intermediate. A subsequent nucleophilic attack by a fluoride ion (either from the eliminated HF or another equivalent of the reagent) at the carbonyl carbon leads to the formation of the acyl fluoride and the release of sulfur-containing byproducts.

G node_start Carboxylic Acid + DAST node_inter Alkoxyaminosulfur Difluoride Intermediate node_start->node_inter Nucleophilic Attack on Sulfur node_end Acyl Fluoride + Byproducts node_inter->node_end Fluoride Attack on Carbonyl

Caption: Simplified mechanism of carboxylic acid deoxyfluorination with DAST.

Protocol 1.1: One-Pot Ester Synthesis Using Deoxo-Fluor®

This protocol describes a general procedure for the conversion of a carboxylic acid to an ester in a single reaction vessel.

Materials:

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • Deoxo-Fluor® (1.1 mmol, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM), 5 mL

  • Alcohol (1.2 mmol, 1.2 equiv)

  • Triethylamine (TEA) or other non-nucleophilic base (1.5 mmol, 1.5 equiv)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the carboxylic acid.

  • Dissolution: Dissolve the acid in anhydrous DCM (5 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Starting at low temperature is critical to control the exothermic reaction and prevent degradation of the reagent and substrate.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.1 equiv) to the stirred solution. Maintain the temperature at -78 °C.

  • Acyl Fluoride Formation: Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours, or until TLC/LCMS analysis indicates complete conversion of the starting material.

  • Esterification: Re-cool the mixture to 0 °C (ice bath). In a separate vial, prepare a solution of the desired alcohol (1.2 equiv) and TEA (1.5 equiv) in anhydrous DCM (2 mL).

  • Nucleophile Addition: Add the alcohol/base solution dropwise to the reaction mixture containing the in-situ generated acyl fluoride.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours or until ester formation is complete.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by column chromatography on silica gel.

ParameterTypical ConditionRationale
Fluorinating Agent Deoxo-Fluor®, DASTEffective for deoxyfluorination. Deoxo-Fluor is preferred for its higher thermal stability.[5]
Solvent Anhydrous DCM, TolueneAprotic solvents are required to prevent reaction with the fluorinating agent.[6]
Temperature -78 °C to Room Temp.Controls reactivity and minimizes side reactions.
Base (Esterification) TEA, DIPEAScavenges the HF byproduct generated during the second step.
Substrate Scope Wide; aliphatic & aromatic acidsGenerally high-yielding for a broad range of substrates.

Application Note 2: Modern, Bench-Stable Reagents for Safer Syntheses

The hazards associated with traditional sulfur-based reagents have driven the development of safer, solid, and bench-stable alternatives. These reagents often provide comparable or superior results with simplified handling procedures.

Pentafluoropyridine (PFP)

PFP is an inexpensive, commercially available, and non-corrosive liquid that serves as an excellent reagent for the deoxyfluorination of carboxylic acids.[7] It can be used in a one-pot process to generate amides and esters.[7][8]

Protocol 2.1: One-Pot Esterification using PFP

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Pentafluoropyridine (PFP) (1.5 equiv)

  • Potassium Fluoride (KF) (3.0 equiv)

  • 18-Crown-6 (0.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Alcohol (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

Procedure:

  • Combine the carboxylic acid, KF, and 18-Crown-6 in a flask with anhydrous MeCN.

  • Add PFP and heat the mixture to 60 °C for 12-24 hours until acyl fluoride formation is complete.

  • Cool the reaction to room temperature.

  • Add the alcohol and DBU, and stir for an additional 2-6 hours.

  • Perform an aqueous workup and purify by column chromatography.

CpFluor: The All-Carbon Reagent

3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) is a bench-stable, solid, all-carbon-based fluorination reagent. It enables the efficient conversion of a wide range of carboxylic acids to acyl fluorides under neutral conditions.[8]

Protocol 2.2: Ester Synthesis via CpFluor

Procedure:

  • Acyl Fluoride Formation: In a vial, dissolve the carboxylic acid (1.0 equiv) and CpFluor (1.1 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE). Heat to 80 °C for 12-16 hours.[8]

  • Purification (Optional): The resulting acyl fluoride can often be isolated by simply filtering through a short plug of silica gel to remove byproducts.

  • Esterification: Dissolve the isolated acyl fluoride in a solvent such as DCM. Add the alcohol (1.1 equiv) and a base like pyridine (1.2 equiv) and stir at room temperature until the reaction is complete.

  • Perform a standard aqueous workup and purify as needed.

ReagentKey AdvantagesTypical Conditions
PFP Inexpensive, bench-stable, commercially available.[7]60 °C, MeCN, requires KF/18-Crown-6.
CpFluor Solid, bench-stable, neutral reaction conditions.[8]80 °C, DCE. Byproducts are easily removed.

Application Note 3: Oxidative Fluorination for Expanded Substrate Scope

A novel and powerful strategy allows for the direct synthesis of acyl fluorides not only from carboxylic acids but also from aldehydes and primary alcohols. This is achieved through an oxidative fluorination process.

Reagent System: TCCA and Cesium Fluoride

The combination of Trichloroisocyanuric acid (TCCA) as an oxidant and Cesium Fluoride (CsF) as the fluoride source provides a versatile system for generating acyl fluorides from multiple functional group precursors in high yields.[9][10] This method is particularly valuable for late-stage functionalization of complex molecules.[9]

G cluster_0 A Alcohol (R-CH2OH) AF Acyl Fluoride (R-COF) A->AF TCCA / CsF B Aldehyde (R-CHO) B->AF TCCA / CsF C Carboxylic Acid (R-COOH) C->AF TCCA / CsF Est Ester (R-COOR') AF->Est R'-OH / Base

Caption: Versatile synthesis of esters via TCCA/CsF mediated acyl fluoride formation.

Protocol 3.1: Synthesis of an Ester from a Primary Alcohol

Procedure:

  • Oxidative Fluorination: To a solution of the primary alcohol (1.0 equiv) in anhydrous MeCN, add CsF (4.0 equiv) and TCCA (1.2 equiv).

  • Stir the reaction at room temperature for 12-24 hours, monitoring for the formation of the acyl fluoride.

  • Esterification: Upon completion, add the desired alcohol (1.5 equiv) and a suitable base (e.g., pyridine, 2.0 equiv) directly to the reaction mixture.

  • Continue stirring at room temperature for an additional 4-8 hours.

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

Troubleshooting and Field Insights

IssuePotential CauseRecommended Solution
Incomplete Conversion to Acyl Fluoride Insufficient reagent; low reactivity of substrate; moisture contamination.Increase equivalents of fluorinating agent (to 1.2-1.5 equiv). Ensure strictly anhydrous conditions. Increase reaction time or temperature.
Formation of Anhydride Byproduct Reaction of acyl fluoride with unreacted carboxylic acid.Ensure slow addition of the fluorinating agent to maintain a low concentration of the carboxylic acid. Use of reagents like Selectfluor/S8 is reported to avoid anhydride formation.[5]
Low Yield in Esterification Step Sterically hindered alcohol or deactivated acyl fluoride.Increase reaction temperature for the esterification step. Use a stronger, non-nucleophilic base like DBU. Allow for longer reaction times.
Epimerization of α-Stereocenter Harsh basic or acidic conditions.Acyl fluoride intermediates are known to minimize epimerization compared to other coupling methods.[4] Use mild, non-nucleophilic bases (e.g., pyridine, 2,6-lutidine) for the esterification step.

Conclusion

The use of fluorinating reagents to mediate the synthesis of esters via acyl fluoride intermediates represents a significant advancement in synthetic chemistry. This strategy offers broad substrate scope, high yields, operational simplicity (especially in one-pot procedures), and access to products that are difficult to obtain through traditional means. The continued development of bench-stable and safer reagents like PFP and CpFluor is expanding the accessibility of this powerful transformation, making it an indispensable tool for chemists in academic and industrial research.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate (CAS 1150164-80-9)[1][2]. This resource is designed for researchers, synthetic chemists, and drug development professionals who are working with this important fluorinated building block. The presence of the difluoromethyl group introduces unique chemical properties that can present challenges during reaction workup and purification.

This guide provides in-depth, experience-based answers to common questions, troubleshooting strategies for specific experimental issues, and validated protocols to ensure you obtain your target compound with the highest possible purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling the purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing α,α-difluoro-β-hydroxy esters is the Reformatsky reaction.[3][4][5][6] In a typical synthesis involving 2-methoxybenzaldehyde and ethyl bromodifluoroacetate with zinc, you should anticipate the following byproducts:

  • Unreacted Starting Materials: Residual 2-methoxybenzaldehyde and ethyl bromodifluoroacetate.

  • Reformatsky-Related Byproducts: Dimerized products from the zinc enolate or other byproducts resulting from the instability of the difluoroalkylated metal species.[7]

  • Solvent and Reagents: Traces of the reaction solvent (e.g., toluene, THF) and residues from the zinc activator (e.g., iodine).

  • Workup-Related Impurities: Salts formed during the quenching step (e.g., zinc salts) and residual acidic or basic compounds if the aqueous washes are insufficient.

Q2: What is the most effective method for purifying the crude product on a laboratory scale?

A2: For typical lab-scale syntheses (milligram to several grams), flash column chromatography on silica gel is the most reliable and effective method. Organofluorine compounds often exhibit different polarity profiles compared to their non-fluorinated analogs, which can be exploited for separation.[8][9] A gradient elution with a hexane/ethyl acetate solvent system is generally a good starting point. For larger scales or to remove very close-boiling impurities, vacuum distillation may be a viable alternative.[10]

Q3: How can I definitively confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential for unambiguous characterization:

  • NMR Spectroscopy:

    • ¹H NMR: Will confirm the presence of the ethyl ester and the 2-methoxyphenyl group protons.

    • ¹³C NMR: Will show characteristic shifts for the CF₂ carbon and the carbonyl carbon.

    • ¹⁹F NMR: This is critical. It should show a single signal (or a simple multiplet depending on coupling) corresponding to the -CF₂- group, providing strong evidence of success and high purity.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the molecular weight (230.21 g/mol ) and can help identify volatile impurities.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantifying purity by assessing the area percentage of the main product peak relative to impurities.

Q4: My overall yield is very low after purification. What are the most likely reasons?

A4: Low post-purification yield can stem from several factors:

  • Incomplete Reaction: The primary cause is often an incomplete reaction. Monitor the reaction progress by TLC or GC-MS to ensure all starting material is consumed.

  • Product Loss During Workup: The product may have partial solubility in the aqueous phase, leading to losses during liquid-liquid extraction. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Suboptimal Chromatography: Using an incorrect solvent system can lead to poor separation or irreversible adsorption of the product onto the silica gel. Always optimize the mobile phase using TLC first.

  • Product Volatility: If your product is volatile, significant loss can occur during solvent removal under high vacuum, especially with prolonged exposure or heating.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the purification process.

Problem: My crude product appears as a persistent, inseparable oil, even after removing all solvent.
  • Possible Cause 1: Presence of high-boiling point solvents like DMSO or DMF used in the reaction.

  • Solution: Perform a thorough aqueous workup. Dilute the crude mixture with ethyl acetate and wash it multiple times with water and then with brine. This will extract highly polar solvents into the aqueous layer.

  • Possible Cause 2: Formation of polymeric or dimeric byproducts.

  • Solution: Attempt to triturate the crude oil with a non-polar solvent like cold hexanes or pentane. The desired product may crystallize or precipitate, allowing the oily impurities to be washed away. If this fails, proceed directly to column chromatography, as the silica gel will effectively separate these high-molecular-weight species.

Problem: My product co-elutes with an unknown impurity during column chromatography.
  • Possible Cause: The polarity of the product and the impurity are too similar in the chosen solvent system.

  • Solution 1: Modify the Mobile Phase. Switch to a different solvent system. For example, if you are using hexane/ethyl acetate, try a system of dichloromethane/methanol or toluene/ethyl acetate. Sometimes, adding a small percentage (~0.5%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can dramatically alter the separation.

  • Solution 2: Change the Stationary Phase. If modifying the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) or functionalized silica (like diol or cyano) can offer different selectivity compared to standard silica gel.

Problem: The product is degrading on the silica gel column (visible streaking on TLC, low recovery).
  • Possible Cause: The target molecule may be sensitive to the acidic nature of standard silica gel. The ester functionality could be susceptible to hydrolysis if water is present, or other acid-catalyzed decompositions can occur.

  • Solution 1: Neutralize the Silica Gel. Deactivate the silica gel by preparing a slurry with your starting eluent (e.g., 5% ethyl acetate in hexane) and adding 1% triethylamine (by volume). After stirring, pack the column with this slurry. This neutralizes the acidic sites on the silica surface.

  • Solution 2: Use an Alternative Purification Method. If the compound is thermally stable, consider purification by vacuum distillation. This avoids contact with any stationary phase.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide detailed, field-proven methodologies for the purification and analysis of this compound.

SOP 1: Purification by Flash Column Chromatography

This protocol assumes a crude product mass of approximately 1-5 grams. Adjust silica and solvent volumes accordingly for different scales.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20).

    • The ideal solvent system will give your product an Rf value of approximately 0.25-0.35.

  • Column Packing (Wet Slurry Method):

    • Select an appropriate size glass column. For 1-5 g of crude material, a 40-50 mm diameter column is suitable.

    • In a beaker, prepare a slurry of silica gel (e.g., 100-150 g) in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel (~2-3 times the mass of your crude product).

    • Add the dissolved product to this silica and evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry loading" method.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

    • Collect fractions (e.g., 20-30 mL per tube).

    • Gradually increase the polarity of the eluent as the column runs (gradient elution).

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. Be cautious with temperature and vacuum to avoid losing the product.

    • Place the flask under high vacuum for at least one hour to remove residual solvent traces.

SOP 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[11][12]

  • Instrument Setup:

    • Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).

    • Set the injector temperature to 250 °C.

    • Program the oven temperature with a ramp, for example: hold at 50 °C for 2 minutes, then ramp at 10-15 °C/min to 280 °C, and hold for 5 minutes.[12][13]

  • Analysis:

    • Inject 1 µL of the sample.

    • Integrate the resulting chromatogram to determine the area % purity.

    • Analyze the mass spectrum of the main peak to confirm the molecular ion and fragmentation pattern consistent with this compound.

Section 4: Data & Visualization

Data Tables

Table 1: Common Byproducts and Recommended Analytical Detection Methods

Byproduct/ImpurityChemical FormulaMolecular Weight ( g/mol )Primary Detection Method
2-MethoxybenzaldehydeC₈H₈O₂136.15¹H NMR, GC-MS
Ethyl bromodifluoroacetateC₄H₅BrF₂O₂202.98GC-MS, ¹⁹F NMR
Self-condensation ProductsVariable> 300LC-MS, ¹H NMR
Toluene (Solvent)C₇H₈92.14¹H NMR, GC-MS

Table 2: Starting Solvent Systems for Silica Gel Chromatography

PolaritySolvent System (v/v)Typical Application
LowHexane / Ethyl Acetate (95:5)To elute non-polar byproducts and start the column.
MediumHexane / Ethyl Acetate (85:15)Often the ideal range for eluting the target product.
HighHexane / Ethyl Acetate (70:30)To elute more polar impurities after the product has been collected.

Visual Diagrams

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash) crude->workup drying Drying and Solvent Removal (MgSO₄, Rotary Evaporation) workup->drying chromatography Flash Column Chromatography drying->chromatography analysis Purity & Identity Analysis (NMR, GC-MS, HPLC) chromatography->analysis product Pure Ethyl 2,2-difluoro-2- (2-methoxyphenyl)acetate analysis->product

Caption: General purification workflow from crude mixture to pure product.

TroubleshootingFlowchart start Problem: Low Purity After Column cause1 Co-elution of Impurity Check TLC separation start->cause1 Symptom: Clean spots, poor separation cause2 Product Degradation on Column Observe streaking on TLC start->cause2 Symptom: Tailing/streaking sol1a Solution: Change Solvent System (e.g., DCM/MeOH) cause1->sol1a sol1b Solution: Change Stationary Phase (e.g., Alumina) cause1->sol1b sol2a Solution: Use Neutralized Silica (add 1% Et₃N to eluent) cause2->sol2a sol2b Solution: Switch to Vacuum Distillation cause2->sol2b

Caption: Troubleshooting logic for low purity after column chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for the Difluorination of Arylacetates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the difluorination of arylacetates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to α,α-difluorinated arylacetates. As valuable synthons in medicinal chemistry, the efficient and selective synthesis of these compounds is of paramount importance. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during this transformation.

Introduction: The Chemistry of Arylacetate Difluorination

The introduction of two fluorine atoms onto the α-carbon of an arylacetate fundamentally alters the molecule's steric and electronic properties, often leading to enhanced metabolic stability and binding affinity in drug candidates. The most common strategy for this transformation is the electrophilic fluorination of an arylacetate-derived enolate. This process, however, is not without its challenges, including controlling the degree of fluorination, managing side reactions, and ensuring consistent yields.

This guide will focus on the use of N-F electrophilic fluorinating reagents, such as Selectfluor™, due to their stability, commercial availability, and broad utility.[1][2] We will delve into the critical parameters that govern the success of this reaction, providing you with the knowledge to troubleshoot and optimize your specific system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the difluorination of arylacetates in a question-and-answer format.

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes?

Several factors can contribute to a stalled reaction. A logical troubleshooting approach is crucial.

  • Inactive Fluorinating Reagent: Electrophilic fluorinating agents like Selectfluor™ are generally stable but can degrade if improperly stored.[3] Ensure your reagent is dry and has been stored in a desiccator.

  • Insufficient Base or Inappropriate pKa: The deprotonation of the arylacetate to form the reactive enolate is critical. If the base is not strong enough to deprotonate the α-carbon, the reaction will not proceed. For a typical arylacetate, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) is required.

  • Low Reaction Temperature: While initial deprotonation is often carried out at low temperatures (e.g., -78 °C) to prevent side reactions, the subsequent fluorination step may require warming to proceed at a reasonable rate. A gradual increase in temperature after the addition of the fluorinating agent can be beneficial.

  • Solvent Incompatibility: Ethereal solvents like tetrahydrofuran (THF) are commonly used for enolate formation. However, some fluorinating reagents may have limited solubility or reactivity in certain solvents. Acetonitrile is also a common solvent for fluorination reactions.[3]

Troubleshooting Workflow:

G start Low/No Conversion check_reagent Verify activity of fluorinating reagent start->check_reagent check_base Evaluate base strength and stoichiometry check_reagent->check_base Reagent OK check_temp Optimize reaction temperature profile check_base->check_temp Base OK check_solvent Assess solvent compatibility check_temp->check_solvent Temperature OK solution Reaction proceeds check_solvent->solution Solvent OK

Caption: Troubleshooting flowchart for low conversion.

Q2: I am observing a mixture of monofluorinated and difluorinated products. How can I improve the selectivity for the difluorinated product?

Achieving complete difluorination without stopping at the monofluorinated stage is a common challenge. The monofluorinated intermediate is less acidic than the starting material, making the second deprotonation and fluorination step more difficult.

  • Stoichiometry of Reagents: This is the most critical parameter. To favor difluorination, you must use at least two equivalents of both the base and the electrophilic fluorinating agent. Often, a slight excess of both is beneficial (e.g., 2.2 equivalents).[4]

  • Reaction Time and Temperature: After the addition of the fluorinating agent, allowing the reaction to stir for a longer period or gradually warming it to room temperature can provide the necessary energy to overcome the higher activation barrier for the second fluorination.

  • Order of Addition: Adding the arylacetate to a pre-formed solution of the base ensures complete initial deprotonation. Subsequent addition of the fluorinating agent initiates the reaction.

Table 1: Reagent Stoichiometry for Selective Fluorination

Product DesiredEquivalents of BaseEquivalents of Fluorinating AgentGeneral Guideline
Monofluorination1.0 - 1.11.0 - 1.1Use a slight excess to drive the first fluorination to completion.
Difluorination2.1 - 2.52.1 - 2.5A larger excess is often needed to ensure the less reactive monofluorinated intermediate reacts completely.

Q3: My reaction is messy, with multiple unidentified byproducts. What could be causing this?

A complex reaction mixture often points to side reactions of the highly reactive enolate intermediate.

  • Excess Strong Base: Using a large excess of a strong base can lead to undesired side reactions.[5] Precise control over the stoichiometry is key.

  • Reaction Temperature: Allowing the reaction to warm too quickly or running it at too high a temperature can promote side reactions, such as self-condensation of the enolate. Maintain low temperatures, especially during enolate formation.

  • Oxygen Contamination: Enolates are sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

  • Solvent Reactivity: Some electrophilic fluorinating agents can react exothermically with certain solvents like DMF, pyridine, and DMSO.[3] Always check for solvent compatibility.

Q4: I am having trouble with the work-up and purification of my difluorinated product.

The work-up procedure is crucial for isolating your product in good purity.

  • Quenching: The reaction should be carefully quenched at low temperature by adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: After quenching, the product will need to be extracted into an organic solvent. Ethyl acetate or dichloromethane are common choices.

  • Purification: Column chromatography on silica gel is the most common method for purifying fluorinated compounds. The increased polarity of the difluorinated product compared to the starting material and monofluorinated intermediate usually allows for good separation. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.

Frequently Asked Questions (FAQs)

Q: Which electrophilic fluorinating agent should I use?

A: Selectfluor™ and N-fluorobenzenesulfonimide (NFSI) are both excellent choices for this transformation. Selectfluor™ is often more reactive, which can be advantageous but may also lead to more side reactions. NFSI is generally milder. The optimal choice will depend on the specific reactivity of your arylacetate substrate.

Q: How do I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress. For more detailed analysis, ¹⁹F NMR spectroscopy is an invaluable tool.[6][7][8] The disappearance of the starting material and the appearance of signals corresponding to the monofluorinated and difluorinated products can be clearly observed. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making it easy to distinguish between the different fluorinated species.[9][10]

Q: Can I use a catalytic amount of base?

A: For the difluorination of arylacetates, a stoichiometric amount of a strong base is generally required to generate the enolate. Some methods using catalytic base have been developed for more acidic active methylene compounds, but these may not be applicable to less acidic arylacetates.[11]

Q: What is the likely mechanism for this reaction?

A: The mechanism of electrophilic fluorination is still a topic of discussion and may vary depending on the substrate and reagents.[2] It can proceed through either an Sₙ2 pathway, where the enolate directly attacks the fluorine atom, or a single-electron transfer (SET) mechanism. For practical purposes, understanding that the reaction requires the formation of a nucleophilic enolate that attacks an electrophilic fluorine source is sufficient for reaction optimization.

Experimental Protocols

General Protocol for the Difluorination of an Arylacetate

This protocol provides a starting point for the optimization of your specific system.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78 °C to generate LDA in situ. After stirring for 30 minutes, add a solution of the arylacetate in THF dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination: In a separate flask, dissolve 2.2 equivalents of Selectfluor™ in anhydrous acetonitrile. Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at -78 °C and monitor its progress by TLC or by taking aliquots for ¹⁹F NMR analysis. If the reaction is sluggish, the temperature can be allowed to slowly rise to room temperature.

  • Work-up: Once the reaction is complete, cool the mixture back to -78 °C and quench by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow for Arylacetate Difluorination:

G start Start prepare_flask Prepare flame-dried flask under N2 start->prepare_flask add_thf Add anhydrous THF, cool to -78 °C prepare_flask->add_thf form_lda Form LDA in situ add_thf->form_lda form_enolate Add arylacetate to form enolate form_lda->form_enolate add_selectfluor Add Selectfluor™ solution to enolate form_enolate->add_selectfluor prepare_selectfluor Prepare Selectfluor™ solution prepare_selectfluor->add_selectfluor monitor_reaction Monitor reaction by TLC/¹⁹F NMR add_selectfluor->monitor_reaction workup Quench, extract, and purify monitor_reaction->workup product Isolated difluorinated product workup->product

Caption: General experimental workflow for arylacetate difluorination.

Conclusion

The successful difluorination of arylacetates is a multifactorial process that requires careful control of reagents, stoichiometry, and reaction conditions. By systematically addressing the common issues outlined in this guide and using the provided protocols as a starting point, you will be well-equipped to optimize this important transformation for your specific research needs. Remember that each substrate is unique, and empirical optimization will always be a part of synthetic chemistry.

References

Technical Support Center: Troubleshooting Side Product Formation in Ethyl Difluoro(2-methoxyphenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl difluoro(2-methoxyphenyl)acetate. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this important fluorinated building block. We will address common challenges and frequently asked questions regarding side product formation during its synthesis, providing expert insights and actionable troubleshooting protocols to enhance reaction efficiency and product purity.

The target molecule, ethyl difluoro(2-methoxyphenyl)acetate[1][2], is typically synthesized via the O-alkylation of 2-methoxyphenol (guaiacol) with an electrophilic difluoroacetate reagent, most commonly ethyl bromodifluoroacetate.[3][4] While seemingly straightforward, this reaction is susceptible to several competing pathways that can diminish yield and complicate purification.

Core Synthesis Pathway

The desired reaction involves the deprotonation of 2-methoxyphenol by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromodifluoroacetate to yield the target ether.

Main Reaction cluster_reactants Reactants 2-Methoxyphenol 2-Methoxyphenol (Guaiacol) Phenoxide 2-Methoxyphenoxide (Nucleophile) 2-Methoxyphenol->Phenoxide + Base EtBrCF2COOEt Ethyl Bromodifluoroacetate Product Ethyl difluoro(2-methoxyphenyl)acetate EtBrCF2COOEt->Product Base Base Phenoxide->Product + EtBrCF2COOEt - Br⁻

Caption: Desired O-alkylation pathway for synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is low, and TLC analysis shows multiple spots close to my product's Rf. What are the likely side products?

Low yield and multiple spots on a Thin Layer Chromatography (TLC) plate are classic indicators of competing side reactions. In this synthesis, the primary culprits are typically C-alkylated isomers and hydrolysis products.

Common Side Products and Their Characteristics:

Side Product NameFormation MechanismTypical TLC Rf (vs. Product)Key Analytical Features (GC-MS / ¹H NMR)
C-Alkylated Isomers Electrophilic attack on the aromatic ring instead of the phenoxide oxygen.Similar to or slightly lower than the product.MS: Same molecular ion (m/z 230.2). NMR: Aromatic region will show different splitting patterns; presence of a phenolic -OH proton.
Difluoro(2-methoxyphenyl)acetic acid Hydrolysis of the product's ethyl ester group during reaction or workup.Significantly lower (more polar).MS: M-Et (m/z 202.1). NMR: Absence of ethyl group signals (quartet ~4.2 ppm, triplet ~1.2 ppm); presence of a broad carboxylic acid proton (>10 ppm).
Unreacted 2-Methoxyphenol Incomplete reaction.Varies with eluent, but distinct from product.MS: m/z 124.1. NMR: Characteristic aromatic signals and a phenolic -OH proton signal.

Troubleshooting Steps:

  • Optimize Base and Solvent: Ensure the base is strong enough to fully deprotonate the phenol but is non-nucleophilic. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a standard choice.

  • Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of the starting material, ethyl bromodifluoroacetate, and the final product.[3] Dry all glassware and use anhydrous solvents.

  • Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of starting material and the appearance of products and byproducts over time.[5][6]

FAQ 2: I've isolated a byproduct with the exact same mass as my desired product. What is it, and how can I prevent its formation?

An impurity with the same mass as your product is almost certainly a C-alkylated isomer. The 2-methoxyphenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation), primarily at the positions ortho and para to the hydroxyl group.[7][8]

Mechanism of C- vs. O-Alkylation:

  • O-Alkylation: This pathway is generally favored under kinetic control. The negative charge is most concentrated on the highly electronegative oxygen atom, making it the site of the fastest reaction.[7]

  • C-Alkylation: This pathway is often favored under thermodynamic control. While slower, the resulting C-C bond can be more stable. Factors like solvent, temperature, and the counter-ion of the base can influence the C/O ratio.[7][9] Protic solvents, for instance, can solvate the oxygen atom, sterically hindering it and promoting C-alkylation.[8]

C_vs_O_Alkylation cluster_paths Reaction Pathways Phenoxide 2-Methoxyphenoxide Anion O_Alkylation O-Alkylation (Kinetic Product) Phenoxide->O_Alkylation Favored in aprotic solvents (e.g., DMF, THF) C_Alkylation C-Alkylation (Thermodynamic Product) Phenoxide->C_Alkylation Can be favored in protic solvents or with certain metal ions Conditions Reaction Conditions (Solvent, Temp, Counter-ion) Conditions->Phenoxide

Caption: Factors influencing C- vs. O-alkylation selectivity.

Mitigation Strategies:

  • Solvent Choice: Use polar aprotic solvents (e.g., DMF, Acetonitrile) to leave the oxygen nucleophile exposed and favor O-alkylation.[8]

  • Base and Counter-ion: Use a base with a large, soft counter-ion (like Cesium Carbonate) which can sometimes favor O-alkylation. Harder ions like Li⁺ or Na⁺ may coordinate more tightly to the oxygen, potentially increasing the propensity for C-alkylation.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. O-alkylation is kinetically favored and often proceeds faster at lower temperatures.[7]

FAQ 3: My NMR spectrum shows signals for the ethyl group are missing, and I have a very broad singlet downfield. What happened?

This is a clear indication of ester hydrolysis, resulting in the formation of difluoro(2-methoxyphenyl)acetic acid . This can happen under either acidic or basic conditions if water is present, particularly during the aqueous workup phase. The starting material, ethyl bromodifluoroacetate, is also sensitive to moisture and can hydrolyze.[3]

Troubleshooting Hydrolysis:

  • Reaction: Ensure strictly anhydrous conditions. Use freshly distilled solvents and properly dried glassware.

  • Workup: When quenching the reaction, use a buffered aqueous solution or perform the quench at low temperatures to minimize the contact time with strongly basic or acidic conditions. If extracting, use a mild wash like saturated sodium bicarbonate solution carefully, avoiding excess that could promote saponification.

  • Purification: If the acid has formed, it can often be removed by washing the organic layer with a weak base. However, this can be difficult if the product is also base-sensitive. Purification via column chromatography is typically effective, as the acid is much more polar than the desired ester product.[6]

FAQ 4: What is the recommended workflow for identifying and resolving these common issues?

A systematic approach is crucial for efficient troubleshooting. The following workflow outlines the key steps from initial analysis to final resolution.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Impurities Analyze->Identify C_Alkylation Impurity: C-Alkylated Isomer (Same Mass) Identify->C_Alkylation Same m/z Hydrolysis Impurity: Carboxylic Acid (Lower Mass, Polar) Identify->Hydrolysis M-28 m/z Unreacted_SM Impurity: Unreacted Starting Materials Identify->Unreacted_SM SM m/z Optimize_Selectivity Action: Modify Reaction - Use polar aprotic solvent - Control temperature - Change base/counter-ion C_Alkylation->Optimize_Selectivity Optimize_Workup Action: Modify Procedure - Ensure anhydrous conditions - Use buffered/cold workup - Optimize purification Hydrolysis->Optimize_Workup Optimize_Completion Action: Drive Reaction - Increase reaction time/temp - Check reagent stoichiometry - Verify base activity Unreacted_SM->Optimize_Completion Re-run Re-run Synthesis Under Optimized Conditions Optimize_Selectivity->Re-run Optimize_Workup->Re-run Optimize_Completion->Re-run End Pure Product, Improved Yield Re-run->End

Caption: Systematic workflow for troubleshooting side product formation.

References

How to remove residual starting material from Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the purification of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate (CAS 1150164-80-9). We address common issues related to the removal of residual starting materials and provide field-proven troubleshooting strategies and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my sample of this compound is impure?

A: Initial purity assessment is critical and should be performed before any purification attempt. A multi-technique approach is recommended for a comprehensive profile of your crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are the most powerful tools for this specific molecule. Residual starting materials or by-products will exhibit distinct signals that are absent in the spectrum of the pure product. For instance, if unreacted 2,2-difluoro-2-(2-methoxyphenyl)acetic acid is present, you will observe a broad singlet for the carboxylic acid proton (typically >10 ppm) in the ¹H NMR spectrum.

  • Chromatography-Mass Spectrometry (LC-MS or GC-MS): These techniques are highly sensitive for detecting trace impurities.[1][2][3] They separate components based on their physicochemical properties, providing the mass of each component, which helps in identifying the impurity.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method to visualize the number of components in your mixture. The crude product showing multiple spots indicates the presence of impurities. This technique is also invaluable for developing a solvent system for column chromatography.[4]

Q2: What are the most probable starting materials or impurities I need to remove?

A: The nature of the impurity depends on the synthetic route. A common and efficient synthesis involves the Fischer esterification of 2,2-difluoro-2-(2-methoxyphenyl)acetic acid with ethanol in the presence of an acid catalyst.

Therefore, the most likely impurity is the unreacted carboxylic acid starting material . Other potential impurities could include residual catalyst, by-products from side reactions, or precursors to the acid itself, such as 2-methoxybenzaldehyde. Identifying the impurity is the first step toward selecting an effective purification strategy.[5]

Q3: I've confirmed my product is impure. What is the most straightforward purification method to try first?

A: If your impurity is the acidic starting material, Liquid-Liquid Extraction (LLE) using an acid-base workup is by far the most efficient first step.[6][7] This technique exploits the difference in acidity between the neutral ester product and the carboxylic acid impurity. By washing an organic solution of your crude product with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic impurity is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. The neutral ester product remains in the organic layer. This method is fast, scalable, and highly effective for this specific type of impurity.[8]

Troubleshooting Guide: Purification Protocols & Strategies

This section provides a detailed, problem-oriented approach to purifying your target compound.

Decision Workflow for Purification

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the nature of the impurity identified.

Purification_Workflow cluster_start Initial Analysis cluster_check Impurity Identification cluster_methods Purification Methods cluster_final Final Steps Start Analyze Crude Product (¹H NMR, TLC, LC-MS) CheckAcid Is the primary impurity acidic (e.g., carboxylic acid)? Start->CheckAcid Extraction Perform Acid-Base Liquid-Liquid Extraction CheckAcid->Extraction  Yes Chromatography Perform Column Chromatography CheckAcid->Chromatography  No (Non-polar impurity) CheckPurity Re-analyze Purity (NMR, LC-MS) Extraction->CheckPurity Chromatography->CheckPurity Recrystallization Perform Recrystallization Recrystallization->CheckPurity If solid PureProduct Pure Product CheckPurity->PureProduct  Purity ≥ 98% FurtherPurify Further Purification Needed CheckPurity->FurtherPurify  Purity < 98% FurtherPurify->Chromatography FurtherPurify->Recrystallization

Caption: Decision workflow for purifying this compound.

Comparison of Purification Techniques
TechniqueBest For Removing...ProsCons
Acid-Base Extraction Carboxylic acid starting materials.Fast, inexpensive, highly scalable, very high efficiency for acidic impurities.[6][7]Only effective for impurities with a significant difference in pKa from the product. Not useful for neutral impurities.
Column Chromatography Non-acidic impurities with different polarity from the product.High resolution, versatile for a wide range of compounds, applicable to both solid and liquid samples.[9][10]Can be time-consuming and solvent-intensive. Potential for product loss on the stationary phase.
Recrystallization Small amounts of impurities from a solid product.Can yield very high purity material, relatively inexpensive.[11][12]Only applicable if the product is a solid. Requires finding a suitable solvent system; yield can be low.[13]
Distillation Volatile impurities with a significantly different boiling point.Excellent for large-scale purification of liquids.[6][11]Not effective if boiling points are close. The product may decompose at high temperatures (vacuum distillation can help).[6]
Detailed Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is the recommended first step if ¹H NMR analysis confirms the presence of the carboxylic acid starting material.

Principle: This method leverages the acidic nature of the carboxylic acid impurity. A mild base deprotonates the acid, forming a salt that is soluble in water but not in common organic solvents. The neutral ester product remains in the organic phase.[7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel. A typical concentration is 50-100 mg of crude material per mL of solvent.

  • Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently. Caution: Initial mixing can cause significant pressure. Always point the funnel away from yourself and others when venting.[14]

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The top layer will typically be the organic phase (unless using a denser solvent like dichloromethane).[15]

  • Drain Layers: Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash (steps 2-5) one or two more times with fresh NaHCO₃ solution to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic phase.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter away the drying agent, and concentrate the solvent using a rotary evaporator.

  • Purity Check: Analyze the resulting material by TLC or NMR to confirm the absence of the acidic impurity before proceeding to further purification if necessary.[16]

Protocol 2: Flash Column Chromatography

Use this method if acid-base extraction is ineffective or if other non-polar impurities remain.

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[9] Less polar compounds travel down the column faster, while more polar compounds are retained longer.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will show clear separation between the product spot and impurity spots, with the product spot having an Rf value of approximately 0.25-0.35. For this compound, a mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

  • Expert Tip for Fluorinated Compounds: While standard silica gel is often sufficient, for difficult separations of fluorinated compounds, a pentafluorophenyl (PFP) or other fluorinated stationary phase can offer alternative selectivity.[17][18] These phases can provide unique interactions with the fluorine atoms in the molecule, potentially improving separation from stubborn impurities.[18]

Protocol 3: Recrystallization

This method is only applicable if your purified product is a solid at room temperature and you need to remove minor impurities.

Principle: Recrystallization relies on the difference in solubility of the desired compound and the impurities in a specific solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals while the impurities remain dissolved in the mother liquor.[12]

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your impure solid in small amounts of various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but very well when hot. Common choices include hexanes, ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the impure solid in a flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Enhancing the Stability and Shelf Life of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on improving the stability and shelf life of fluorinated organic compounds. The unique properties conferred by fluorine, such as increased metabolic stability and enhanced binding affinity, make these compounds invaluable in modern drug discovery. However, their stability can be influenced by various factors during experimentation and storage.[1][2][3] This guide offers practical, evidence-based solutions to common challenges, structured in a user-friendly question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers working with fluorinated organic compounds.

Q1: Why is my fluorinated compound degrading even though the carbon-fluorine bond is known to be strong?

While the C-F bond is one of the strongest in organic chemistry, degradation of fluorinated compounds often initiates at other, more labile, functional groups within the molecule.[1][3] The high electronegativity of fluorine can influence the reactivity of adjacent functional groups, potentially making them more susceptible to hydrolysis, oxidation, or other degradation pathways.[1][4] For instance, a nearby ester or amide group might be more prone to cleavage under acidic or basic conditions due to the electron-withdrawing nature of a fluorine atom.

Q2: What are the most common degradation pathways for fluorinated compounds?

The primary degradation pathways for fluorinated organic compounds include:

  • Hydrolysis: This is particularly relevant for compounds with hydrolyzable functional groups (e.g., esters, amides, lactams) and is catalyzed by acidic or basic conditions.[5]

  • Oxidation: Compounds with electron-rich moieties or functional groups susceptible to oxidation (e.g., phenols, amines, sulfides) can degrade in the presence of oxygen or oxidizing agents.[] The use of antioxidants in formulations can help mitigate this.[]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[7][8][9] The extent of photodegradation is dependent on the chromophore present in the molecule. It is advisable to handle and store light-sensitive compounds in the dark or in amber-colored containers.[5]

  • Thermal Degradation: High temperatures can accelerate degradation reactions.[5][10] The specific degradation products can vary depending on the temperature and the presence of oxygen.[11]

Q3: How does the position of the fluorine atom affect the stability of my compound?

The position of fluorine substitution significantly impacts a molecule's stability.

  • Aryl-Fluorine Bonds: Fluorine atoms directly attached to an aromatic ring are generally very stable and resistant to cleavage.[7] However, they can influence the reactivity of the entire aromatic system.

  • Aliphatic-Fluorine Bonds: The stability of aliphatic C-F bonds can vary. For example, trifluoromethyl (-CF3) groups are exceptionally stable due to the cumulative electron-withdrawing effect of the three fluorine atoms.[12] In contrast, a single fluorine atom on an alkyl chain might be more susceptible to enzymatic or chemical degradation depending on the neighboring groups.[13]

Q4: What are some initial steps I can take to improve the stability of my fluorinated compound in solution?

To enhance the stability of your fluorinated compound in solution, consider the following:

  • pH Control: Buffer your solution to a pH where the compound exhibits maximum stability. This can be determined through a pH-rate profile study.

  • Temperature Control: Store solutions at the lowest practical temperature to slow down degradation kinetics. Refrigeration or freezing is often recommended.

  • Exclusion of Oxygen: For oxygen-sensitive compounds, de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect light-sensitive compounds.

  • Use of Antioxidants: For compounds prone to oxidation, the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial.[]

Q5: What is a forced degradation study and why is it important?

A forced degradation study, also known as stress testing, involves intentionally exposing a compound to harsh conditions such as high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis to accelerate its degradation.[14][15] These studies are crucial for:

  • Identifying potential degradation products: This helps in understanding the degradation pathways.[15]

  • Developing and validating stability-indicating analytical methods: These methods are essential to separate and quantify the active compound from its degradation products.[16][17]

  • Predicting the shelf life of a drug product: By understanding how a compound degrades, appropriate storage conditions and shelf life can be established.[15]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Troubleshooting Guide 1: Unexpected Peaks in HPLC Analysis

Issue: You observe unexpected peaks in the chromatogram of your fluorinated compound during a stability study.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Degradation of the Compound 1. Confirm Degradation: Re-analyze a freshly prepared sample to see if the peaks are present. If not, degradation has likely occurred. 2. Identify Degradation Pathway: Conduct a systematic forced degradation study (see Protocol 1) to identify the conditions (acid, base, oxidant, light, heat) that generate these specific peaks. This will help elucidate the degradation pathway. 3. Characterize Degradants: Use hyphenated techniques like LC-MS to determine the mass of the unexpected peaks and propose potential structures for the degradation products.[18]
Co-elution with Excipients 1. Analyze a Placebo: If your compound is in a formulation, analyze a placebo (formulation without the active ingredient) to see if any of the unexpected peaks are from excipients. 2. Modify HPLC Method: Adjust the mobile phase composition (e.g., organic modifier, pH), gradient profile, or column temperature to improve the separation between your compound and the interfering peaks. 3. Change Column Chemistry: If co-elution persists, switch to a column with a different stationary phase. For fluorinated compounds, a pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column.[5]
Contamination 1. Check Solvents and Glassware: Ensure all solvents are of high purity and glassware is thoroughly cleaned to avoid introducing contaminants. 2. Analyze a Blank: Inject a blank (mobile phase) to check for any peaks originating from the HPLC system or solvent.
Troubleshooting Guide 2: Poor Recovery or Loss of Compound During Storage

Issue: The concentration of your fluorinated compound decreases over time, even under recommended storage conditions.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Adsorption to Container Surface 1. Test Different Container Materials: Evaluate the stability of your compound in different types of containers (e.g., borosilicate glass vs. polypropylene). Some compounds can adsorb to certain surfaces. 2. Use Silanized Glassware: For particularly "sticky" compounds, using silanized glassware can minimize adsorption.
Slow, Unidentified Degradation 1. Re-evaluate Storage Conditions: The recommended storage conditions may not be optimal. Conduct a more detailed stability study at various temperatures and pH values to find the most stable conditions. 2. Investigate Trace Impurities: Trace impurities in your sample or solvent (e.g., metal ions) could be catalyzing degradation. Consider using higher purity solvents or adding a chelating agent like EDTA.
Volatility of the Compound 1. Ensure Proper Sealing: If your compound is volatile, ensure that the container is tightly sealed to prevent loss due to evaporation. Use vials with secure caps and septa. 2. Store at Lower Temperatures: Lowering the storage temperature will reduce the vapor pressure of the compound and minimize evaporative losses.

Part 3: Experimental Protocols & Data Presentation

This section provides detailed protocols for key experiments and presents data in a structured format.

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on a fluorinated organic compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the parent molecule.[18][19]

1. Preparation of Stock Solution: Prepare a stock solution of your fluorinated compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (typically 1 mg/mL).[19]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M to 1 M HCl).[5]

    • Incubate the mixture at a controlled temperature (e.g., room temperature, 50°C, or 80°C).[5]

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with a suitable base (e.g., NaOH) before analysis.[5]

  • Base Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of a basic solution (e.g., 0.1 M to 1 M NaOH).[5]

    • Incubate the mixture under controlled temperature conditions.

    • Withdraw samples at various time points.

    • Neutralize the samples with a suitable acid (e.g., HCl) before analysis.[5]

  • Oxidative Degradation:

    • Mix a portion of the stock solution with an equal volume of an oxidizing agent (e.g., 3% to 30% hydrogen peroxide).

    • Incubate the mixture at room temperature.

    • Withdraw samples at various time points.

    • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).

  • Thermal Degradation:

    • Store a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 60°C, 80°C, or 105°C).

    • Withdraw samples at various time points.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and a sample of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

    • Withdraw samples at various time points.

3. Sample Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. Quantify the amount of the parent compound remaining and the formation of any degradation products.

Data Presentation: Example Stability Data

The following table illustrates how to present data from a forced degradation study for a hypothetical fluorinated compound, "Fluoro-X".

Stress ConditionDuration (hours)Temperature (°C)% Fluoro-X RemainingNo. of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl248085.224.5 min
0.1 M NaOH85078.533.2 min, 5.1 min
3% H₂O₂24RT92.116.8 min
Heat (Solid)4810598.517.2 min
Light (Solution)24RT89.724.9 min

Part 4: Visualizations

Diagrams can help visualize complex processes. Below are Graphviz diagrams illustrating a typical degradation pathway and an experimental workflow.

Diagram 1: Hypothetical Degradation Pathway of a Fluorinated Compound

parent Fluorinated Parent Compound (e.g., with Ester Group) acid_base Acid/Base Hydrolysis parent->acid_base H+ / OH- oxidation Oxidation parent->oxidation [O] photolysis Photolysis parent->photolysis hydrolysis_product Hydrolysis Product (Carboxylic Acid + Alcohol) acid_base->hydrolysis_product oxidation_product Oxidation Product (e.g., N-oxide) oxidation->oxidation_product photo_product Photodegradation Product photolysis->photo_product

Caption: A simplified diagram showing potential degradation pathways for a fluorinated compound.

Diagram 2: Workflow for Stability Testing and Shelf-Life Assessment

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Long-Term Stability Study cluster_2 Phase 3: Data Analysis & Shelf-Life Estimation a Develop Stability-Indicating Analytical Method (e.g., HPLC) b Perform Forced Degradation Study a->b c Validate Analytical Method (Specificity, Linearity, etc.) b->c d Place Samples on Stability (ICH Conditions) c->d e Analyze Samples at Scheduled Time Points d->e f Collect and Tabulate Data e->f g Analyze Degradation Trends f->g h Perform Statistical Analysis (e.g., Regression Analysis) g->h i Establish Shelf Life h->i

Caption: A workflow diagram illustrating the key phases of a stability testing program.

Part 5: References

  • Bhat, A., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. --INVALID-LINK--

  • Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

  • Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. --INVALID-LINK--

  • Bhat, A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. --INVALID-LINK--

  • O'Hagan, D. (2008). Fluorine substituent effects (on bioactivity). ResearchGate. --INVALID-LINK--

  • Breheny, C. J., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. Pharmaexcipients.com. --INVALID-LINK--

  • Tavone, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. --INVALID-LINK--

  • Bhat, A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. --INVALID-LINK--

  • BenchChem (2025). Managing stability issues of fluorinated biphenyls under acidic or basic conditions. BenchChem. --INVALID-LINK--

  • Bhat, A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. --INVALID-LINK--

  • Wang, S., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Sce, P. D. (n.d.). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II-III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. ResearchGate. --INVALID-LINK--

  • Blake, B. E., & Fenton, S. E. (2022). Implications of PFAS definitions using fluorinated pharmaceuticals. Environmental Health Perspectives. --INVALID-LINK--

  • Al-Aboudi, A., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. --INVALID-LINK--

  • Meyer, M. R., et al. (2024). Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism?. Drug Metabolism and Disposition. --INVALID-LINK--

  • Chemistry (Weinheim an der Bergstrasse, Germany). (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. R Discovery. --INVALID-LINK--

  • Geer Wallace, M. A., et al. (2025). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. ResearchGate. --INVALID-LINK--

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Coriolis Pharma. --INVALID-LINK--

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. --INVALID-LINK--

  • Roy, S., & Ram, V. R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. --INVALID-LINK--

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. --INVALID-LINK--

  • Kumar, V. (2024). Recent Trends in Stability Indicating Analytical Method for Drug Substance. LinkedIn. --INVALID-LINK--

  • Visha, B., et al. (2012). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. International Journal of Pharmacy and Pharmaceutical Sciences. --INVALID-LINK--

  • Wang, H., et al. (2017). Thermal and Hydrolytic Decomposition Mechanisms of Organosilicon Electrolytes with Enhanced Thermal Stability for Lithium-Ion Batteries. ResearchGate. --INVALID-LINK--

  • Turner, S. (2024). Fluorine in drug discovery: Role, design and case studies. LinkedIn. --INVALID-LINK--

  • Yamashita, N., et al. (2011). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. ES&T. --INVALID-LINK--

  • Key, A. B., et al. (1997). Biodegradation of Organofluorine Compounds. Defense Technical Information Center. --INVALID-LINK--

  • Neilson, A. H., & Allard, A. S. (2000). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. --INVALID-LINK--

  • Ghasemi, A., et al. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics. --INVALID-LINK--

  • Ghasemi, A., et al. (2020). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. ResearchGate. --INVALID-LINK--

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Pharmaguideline. --INVALID-LINK--

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. --INVALID-LINK--

  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. --INVALID-LINK--

  • BOC Sciences. (n.d.). Antioxidants - Pharmaceutical Excipients. BOC Sciences. --INVALID-LINK--

  • National Medicines Regulatory Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. National Medicines Regulatory Authority. --INVALID-LINK--

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  • State of New Jersey Department of Health. (2020). Thermal degradation of fluoropolymers. State of New Jersey Department of Health. --INVALID-LINK--

References

Enhancing reaction rates for the synthesis of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate. It is designed as a dynamic resource to troubleshoot common experimental challenges and enhance reaction efficiency, moving beyond standard protocols to explain the causal relationships behind key procedural steps.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent method is the Reformatsky reaction . This organometallic reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, 2-methoxybenzaldehyde, using metallic zinc.[1] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is generated in situ by the oxidative addition of zinc into the carbon-halogen bond of an ethyl α,α-difluoro-α-haloacetate (e.g., ethyl bromodifluoroacetate).[1]

Q2: My reaction is sluggish and gives low yields. What are the most likely causes?

Low reaction rates and yields are typically traced back to a few critical factors:

  • Inactive Zinc: A passivating layer of zinc oxide on the metal surface is the most common culprit. Activation of the zinc is a mandatory first step.

  • Presence of Moisture: Reformatsky reagents are highly sensitive to protic solvents and moisture. Rigorously anhydrous conditions are essential for success.

  • Suboptimal Temperature Control: The formation of the organozinc reagent and its subsequent reaction with the aldehyde have different optimal temperature windows. Improper temperature management can lead to reagent decomposition or side reactions.

  • Incorrect Stoichiometry or Concentration: The ratio of zinc and haloester, as well as the overall reaction concentration, can significantly impact the rate and outcome.[2][3]

Q3: Are there alternatives to zinc for this reaction?

Yes, while zinc is traditional, other metals and low-valent metal salts have been employed in Reformatsky-type reactions, including samarium (SmI₂), chromium (CrCl₂), and indium (In).[1][4][5] These reagents can offer different reactivity profiles and may be beneficial for specific substrates, particularly in achieving high diastereoselectivity in more complex syntheses.[4][5] However, for this specific synthesis, activated zinc remains the most cost-effective and widely used reagent.

Q4: What are the primary safety considerations for this synthesis?

Researchers must be aware of several hazards:

  • Flammable Solvents: The reaction is typically conducted in anhydrous ethers like THF or toluene, which are highly flammable.[6] All procedures must be performed in a well-ventilated fume hood, away from ignition sources.

  • Zinc Dust: Finely powdered zinc can be pyrophoric. Handle with care and avoid inhalation.

  • Halogenated Reagents: α-haloesters are lachrymators and irritants. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8]

  • Inert Atmosphere: The use of an inert atmosphere (Nitrogen or Argon) is crucial not only for reaction success but also for safely handling pyrophoric or air-sensitive reagents.

Section 2: Troubleshooting Guide: Enhancing Reaction Rate & Yield

This section directly addresses common experimental failures in a problem-solution format.

Problem Encountered Probable Cause Recommended Solution & Scientific Rationale
Reaction Fails to Initiate (No color change, no exotherm, starting materials consumed slowly or not at all)Inactive Zinc Surface: A layer of ZnO prevents the oxidative insertion of Zn into the C-Br bond, halting the formation of the crucial organozinc reagent.Implement a Zinc Activation Protocol. Before reaction, wash the zinc dust with dilute HCl to etch the oxide layer, followed by rinses with water, ethanol, and diethyl ether, then dry thoroughly under vacuum. Alternatively, a small crystal of iodine (I₂) or 1,2-dibromoethane can be added to the reaction flask to chemically activate the surface.
Presence of Moisture: Water will rapidly protonate and destroy the highly basic Reformatsky enolate as it forms, quenching the reaction.Ensure Rigorously Anhydrous Conditions. Use flame-dried glassware cooled under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still). Ensure all liquid reagents are anhydrous.
Low Conversion of 2-Methoxybenzaldehyde (Significant starting material remains after extended reaction time)Insufficient Reformatsky Reagent: The organozinc reagent may have decomposed or was not generated in sufficient quantity.Optimize Stoichiometry. Use a slight excess of the ethyl bromodifluoroacetate (e.g., 1.2-1.5 equivalents) and zinc (e.g., 1.5-2.0 equivalents) relative to the aldehyde. This ensures the aldehyde is the limiting reagent and drives the reaction to completion.[2]
Poor Reagent Solubility/Mixing: In some solvents, the organozinc intermediate may have limited solubility, reducing its effective concentration.Select an Appropriate Solvent. Tetrahydrofuran (THF) is generally the preferred solvent as it effectively solvates the organozinc intermediates.[2][4][5] If using other solvents like toluene, ensure vigorous stirring. In some cases, changing the solvent from toluene to THF has been shown to improve yields.[2][3]
Significant Formation of Byproducts (e.g., self-condensation of the ester, reduction of the aldehyde)Incorrect Rate of Addition or Temperature: A high local concentration of the organozinc reagent can lead to dimerization. Excessively high temperatures can promote side reactions.Control Addition and Temperature. Add the ethyl bromodifluoroacetate slowly to a suspension of the activated zinc to maintain a controlled rate of enolate formation. Add the 2-methoxybenzaldehyde dropwise to the formed enolate at a reduced temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature or be gently heated.
Over-reduction of Aldehyde: This can occur if certain reducing agents are used in modified procedures or if the reaction conditions are too harsh.Modify Reagent Equivalents. In iridium-catalyzed reductive Reformatsky reactions, for example, lowering the amount of the silane reducing agent was found to drastically reduce over-reduction and improve yields.[2][3] This principle highlights the importance of carefully tuning all component stoichiometries.

Section 3: Visualized Workflow & Optimized Protocol

Experimental Workflow Diagram

This diagram illustrates the logical flow of the optimized synthesis protocol.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification prep_glass Flame-Dry Glassware (under vacuum) prep_zn Activate Zinc Dust (e.g., HCl wash) prep_solvent Use Anhydrous Solvent (e.g., dry THF) setup Assemble Apparatus (under N2/Ar) prep_solvent->setup add_zn_ester Add Zinc & Ethyl Bromodifluoroacetate setup->add_zn_ester form_enolate Form Reformatsky Reagent (Gentle heat/sonication) add_zn_ester->form_enolate add_aldehyde Slowly Add 2-Methoxybenzaldehyde form_enolate->add_aldehyde react Stir to Completion (Monitor by TLC) add_aldehyde->react quench Quench Reaction (e.g., sat. NH4Cl) react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography (Silica Gel) concentrate->purify

Caption: Overall workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is a representative methodology based on established principles of the Reformatsky reaction. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials & Reagents:

ReagentM.W.Amount (mmol)Equivalents
2-Methoxybenzaldehyde136.1510.01.0
Ethyl Bromodifluoroacetate202.9912.01.2
Zinc Dust (<325 mesh)65.3815.01.5
Anhydrous THF-~50 mL-
Saturated aq. NH₄Cl-~20 mL-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous MgSO₄ or Na₂SO₄-As needed-

Procedure:

  • Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow it to cool to room temperature under a steady stream of nitrogen or argon.

    • Activate the zinc dust by stirring it with 1M HCl for 2-3 minutes. Decant the acid, wash the zinc with deionized water (3x), ethanol (2x), and diethyl ether (2x). Dry the activated zinc under high vacuum for at least 2 hours.

  • Reagent Formation:

    • To the reaction flask, add the activated zinc dust (15.0 mmol).

    • In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (12.0 mmol) in 15 mL of anhydrous THF.

    • Add ~10% of the ethyl bromodifluoroacetate solution to the zinc suspension.

    • Gently warm the flask with a heat gun or immerse it in an ultrasonic bath until an exotherm or bubble formation indicates the reaction has initiated.

    • Once initiated, add the remaining ethyl bromodifluoroacetate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the resulting greyish, cloudy suspension for an additional 30 minutes.

  • Aldehyde Addition:

    • Dissolve 2-methoxybenzaldehyde (10.0 mmol) in 10 mL of anhydrous THF and add it to the dropping funnel.

    • Cool the reaction flask to 0 °C using an ice bath.

    • Add the aldehyde solution dropwise to the stirring Reformatsky reagent over 20-30 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture again to 0 °C and quench it by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[9]

Section 4: Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting and optimization.

Reformatsky Reaction Mechanism

The reaction proceeds through several distinct steps, as illustrated below.

G cluster_1 1. Oxidative Addition cluster_2 2. Enolate Dimerization/Equilibrium cluster_3 3. Nucleophilic Addition cluster_4 4. Acidic Workup BrCF2COOEt Br-CF₂COOEt BrZnCF2COOEt Br-Zn-CF₂COOEt BrCF2COOEt->BrZnCF2COOEt Insertion Zn Zn(0) Zn->BrZnCF2COOEt Insertion BrZnCF2COOEt_2 Br-Zn-CF₂COOEt Dimer Zinc Enolate Dimer (Active Reagent) BrZnCF2COOEt_2->Dimer Dimerization Dimer_2 Zinc Enolate Aldehyde R-CHO (2-methoxybenzaldehyde) Intermediate Zinc Alkoxide Intermediate Aldehyde->Intermediate Coordination & C-C Bond Formation Dimer_2->Intermediate Coordination & C-C Bond Formation Intermediate_2 Zinc Alkoxide Intermediate Product Product (β-Hydroxy Ester) Intermediate_2->Product Protonation H3O H₃O⁺ H3O->Product Protonation

Caption: The core mechanism of the Reformatsky Reaction.

  • Oxidative Addition: The reaction begins with the insertion of elemental zinc into the carbon-bromine bond of ethyl bromodifluoroacetate. This is the rate-limiting step and is highly dependent on the surface area and activity of the zinc.[1]

  • Enolate Formation: The resulting organozinc compound exists in equilibrium with a dimeric zinc enolate structure. This is the active nucleophile in the reaction.[1]

  • Nucleophilic Addition: The aldehyde's carbonyl oxygen coordinates to a zinc atom, forming a six-membered, chair-like transition state. This is followed by a nucleophilic attack from the enolate carbon to the aldehyde's carbonyl carbon, forming a new carbon-carbon bond and a zinc alkoxide.[1]

  • Work-up: An acidic workup (typically with a mild acid like NH₄Cl) protonates the alkoxide to yield the final β-hydroxy ester product and zinc(II) salts.[1]

References

Technical Support Center: Navigating the Lability of Difluoroacetate Esters During Aqueous Workup

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists with extensive field-proven experience, we understand the nuances and challenges of synthetic organic chemistry. This guide is designed to provide you with in-depth technical insights and practical, validated protocols to prevent the decomposition of difluoroacetate esters during aqueous workup. We will move beyond generic advice to explain the underlying chemical principles, empowering you to troubleshoot and optimize your procedures effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my difluoroacetate esters decomposing during aqueous workup, leading to low yields?

A1: The primary cause of decomposition is hydrolysis, the cleavage of the ester bond to regenerate the corresponding carboxylic acid and alcohol. Difluoroacetate esters are particularly susceptible to this due to the strong electron-withdrawing nature of the two fluorine atoms on the alpha-carbon. This effect, known as the inductive effect, increases the electrophilicity of the carbonyl carbon, making it a more attractive target for nucleophilic attack by water or hydroxide ions.[1][2] This inherent reactivity makes standard aqueous workup procedures, which often involve acidic or basic conditions, a high-risk step for these sensitive molecules.

Q2: At what pH is the hydrolysis of difluoroacetate esters most significant?

A2: Hydrolysis of difluoroacetate esters can occur under both acidic and basic conditions, but it is significantly accelerated in the presence of a base (saponification).[3][4] Basic conditions deprotonate water to form hydroxide ions (OH-), which are much stronger nucleophiles than water itself. This leads to a rapid and often irreversible hydrolysis of the ester. While acidic conditions also catalyze hydrolysis, the reaction is typically reversible and can be mitigated by limiting the amount of water present.[5][6][7] Therefore, exposure to even mild bases during workup poses the most significant threat to the stability of your difluoroacetate ester.

Q3: What are the tell-tale signs of ester decomposition in my crude product?

A3: The most common indicator of decomposition is a lower than expected yield of your purified ester. Analytically, you can identify the presence of the parent difluoroacetic acid and alcohol in your crude product mixture using techniques such as:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the difluoroacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of peaks corresponding to the difluoroacetic acid and the starting alcohol in the 1H and 13C NMR spectra.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch characteristic of a carboxylic acid.

Troubleshooting Guide: Pinpointing and Resolving Decomposition Issues

Use this guide to diagnose and address the potential sources of hydrolysis in your workup procedure.

Symptom Potential Cause Recommended Action
Low yield after basic wash (e.g., NaHCO₃, Na₂CO₃) Base-catalyzed hydrolysis (saponification). Even weak bases can be detrimental.1. Use a buffered wash: Employ a mildly acidic or neutral buffer solution (e.g., pH 5-7 phosphate or citrate buffer) to neutralize acid without creating a harsh basic environment. 2. Switch to a non-aqueous workup: If the ester is extremely sensitive, avoid water altogether.
Low yield after water wash Acid-catalyzed hydrolysis. Residual acid catalyst from the reaction can promote hydrolysis in the presence of water.1. Quench with a non-aqueous base: Before adding water, quench the acid catalyst with a non-aqueous mixture, such as a solution of triethylamine in an organic solvent. 2. Minimize contact time: Perform the water wash quickly and at low temperatures.
Product degradation during extraction Prolonged exposure to the aqueous phase. The longer the ester is in contact with water, the greater the opportunity for hydrolysis.1. Expedite the extraction process: Do not let the separatory funnel sit for extended periods. 2. Use a brine wash: A wash with saturated aqueous NaCl solution can help to "salt out" the organic product and reduce its solubility in the aqueous layer, speeding up phase separation.[3]
Difficulty in achieving a clean separation Emulsion formation. This can increase the contact time between the ester and the aqueous phase.1. Add brine: Saturated NaCl solution can help to break up emulsions. 2. Filter through Celite®: Passing the mixture through a pad of Celite® can sometimes resolve emulsions.

Validated Protocols for Preserving Your Difluoroacetate Esters

Here we provide detailed, step-by-step protocols for alternative workup procedures designed to minimize or eliminate hydrolysis.

Protocol 1: Buffered Aqueous Workup

This method is ideal for moderately sensitive difluoroacetate esters where complete removal of water-soluble impurities is necessary. The use of a buffer maintains a stable pH, avoiding the extremes of acidic or basic conditions.

Materials:

  • Phosphate buffer (0.1 M, pH 7.0) or Citrate buffer (0.1 M, pH 5.0)[1][2][8][9][10]

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Cool the Reaction Mixture: Once the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Quench (if necessary): If the reaction contains a significant amount of a highly reactive reagent, it may need to be quenched prior to the addition of the buffer. For acid-catalyzed reactions, a careful addition of a saturated sodium bicarbonate solution can be performed at 0°C, monitoring for gas evolution. For other reactive species, consult relevant literature for appropriate quenching agents.

  • Dilution: Dilute the cooled reaction mixture with the chosen organic extraction solvent.

  • Buffered Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of the cold (0-5 °C) buffer solution (pH 7.0 phosphate or pH 5.0 citrate).

  • Extraction: Gently invert the separatory funnel several times, venting frequently to release any pressure. Allow the layers to separate.

  • Separate Layers: Drain the aqueous layer.

  • Repeat Buffered Wash (Optional): For optimal purification, repeat the buffered wash (steps 4-6) one more time.

  • Brine Wash: Wash the organic layer with an equal volume of cold, saturated aqueous NaCl solution. This will help to remove residual water and any remaining buffer salts.[3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude difluoroacetate ester.

Protocol 2: Non-Aqueous Workup

For extremely sensitive difluoroacetate esters, a non-aqueous workup is the most robust method to prevent hydrolysis. This procedure avoids the use of water entirely.

Materials:

  • Anhydrous organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous quenching agent (e.g., triethylamine, diisopropylethylamine for acidic reactions)

  • Solid drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Celite® or silica gel for filtration

Procedure:

  • Cool the Reaction Mixture: Cool the reaction to 0 °C in an ice bath.

  • Non-Aqueous Quench: If quenching is required, add a solution of an anhydrous base (e.g., triethylamine in the reaction solvent) dropwise to neutralize any acid catalyst. The formation of a salt precipitate (e.g., triethylammonium chloride) is expected.

  • Dilution: Dilute the mixture with an anhydrous organic solvent.

  • Filtration: Filter the mixture through a pad of Celite® or a short plug of silica gel to remove any precipitated salts or solid impurities.

  • Wash the Filter Cake: Wash the filter cake with a small amount of the anhydrous organic solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate in vacuo to obtain the crude difluoroacetate ester.

  • Further Purification: The crude product can then be purified by standard non-aqueous techniques such as column chromatography or distillation.

Visualizing the Problem and Solutions

Decomposition Pathway: Hydrolysis of a Difluoroacetate Ester

cluster_conditions Conditions Ester Difluoroacetate Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Products Difluoroacetic Acid + Alcohol Intermediate->Products Elimination of Leaving Group H2O H₂O H2O->Intermediate H_plus H⁺ (Acid) H_plus->Ester Protonation of Carbonyl OH_minus OH⁻ (Base) OH_minus->Ester Direct Attack Start Reaction Complete Sensitivity Is the difluoroacetate ester highly sensitive to hydrolysis? Start->Sensitivity Aqueous_Workup Buffered Aqueous Workup (Protocol 1) Sensitivity->Aqueous_Workup No NonAqueous_Workup Non-Aqueous Workup (Protocol 2) Sensitivity->NonAqueous_Workup Yes Check_pH Monitor pH (Target: 5-7) Aqueous_Workup->Check_pH Avoid_Water Strictly Anhydrous Conditions NonAqueous_Workup->Avoid_Water

References

Technical Support Center: High-Purity Recrystallization of Ethyl difluoro(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of ethyl difluoro(2-methoxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth methodologies, troubleshooting guidance, and answers to frequently asked questions. Our goal is to empower you to develop a robust and effective recrystallization protocol for this compound, even in the absence of extensive published data.

The purification of ethyl difluoro(2-methoxyphenyl)acetate (Molecular Formula: C₁₁H₁₂F₂O₃, Molecular Weight: ~230.21 g/mol ) presents a unique challenge, as it is often isolated as a liquid or oil at room temperature.[1][2] This guide will focus on systematic solvent selection and techniques to overcome common issues like "oiling out."

Frequently Asked Questions (FAQs)

Q1: How do I begin selecting a solvent for a compound with no published solubility data?

A1: The process begins with a structural analysis of the target molecule to predict its polarity, followed by small-scale solubility tests. The principle of "like dissolves like" is a foundational guide.[3][4]

Structural Analysis of Ethyl difluoro(2-methoxyphenyl)acetate:

  • Ester Group (-COO-): This functional group introduces moderate polarity. Ester solvents, such as ethyl acetate, are often good starting points for compounds containing this moiety.[5]

  • Aromatic Ring (methoxyphenyl): The benzene ring is nonpolar, suggesting solubility in aromatic solvents like toluene. The methoxy (-OCH₃) substituent adds some polarity and has been observed to improve crystallization behavior.[5]

  • Difluoro Group (-CF₂-): The highly polarized C-F bonds significantly impact the molecule's properties. While increasing local polarity, extensive fluorination can decrease solubility in polar solvents and increase it in non-polar or even specialized "fluorous" solvents.[6][7][8] The overall effect is a complex interplay of forces.

  • Overall Polarity Prediction: The molecule possesses both polar (ester, ether) and nonpolar (aromatic ring) regions, classifying it as a moderately polar compound.

Based on this analysis, a logical starting point is to screen a range of solvents with varying polarities.

Q2: What is a logical workflow for screening potential single solvents?

A2: A systematic, small-scale approach is essential to conserve your material while efficiently identifying a suitable solvent or solvent pair. The ideal single solvent for recrystallization should dissolve the compound when hot but not when cold.[9]

The workflow below outlines a standard procedure for solvent screening.

Solvent_Screening_Workflow start Start: Place ~20 mg of crude compound in several test tubes add_solvent Add 0.5 mL of a candidate solvent to each tube at room temp. start->add_solvent observe_rt Observe at Room Temp. (Vortex/Stir) add_solvent->observe_rt dissolves_rt Dissolves completely? observe_rt->dissolves_rt unsuitable_good Result: Unsuitable (Solvent is too good) dissolves_rt->unsuitable_good Yes heat Heat mixture gently (e.g., water bath) dissolves_rt->heat No yes_rt Yes no_rt No observe_hot Observe while hot heat->observe_hot dissolves_hot Dissolves completely? observe_hot->dissolves_hot dissolves_hot->heat No (after adding more solvent) unsuitable_bad Result: Unsuitable (Solvent is too poor) dissolves_hot->unsuitable_bad If still insoluble after ~3 mL solvent cool Allow to cool slowly to RT, then place in ice bath dissolves_hot->cool Yes yes_hot Yes no_hot No (add more solvent in portions, reheat) observe_cold Observe for crystal formation cool->observe_cold crystals_form Abundant crystals form? observe_cold->crystals_form suitable Result: Potentially Suitable Single Solvent crystals_form->suitable Yes consider_pair Result: Consider for Solvent Pair (as 'good' solvent) crystals_form->consider_pair No yes_crystals Yes no_crystals No

Diagram 1. Workflow for initial solvent selection.
Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out," the separation of a dissolved substance as a liquid rather than a solid, is the most common challenge for compounds that are liquids or low-melting solids at room temperature.[1][10] It occurs when the solution becomes saturated at a temperature that is above the melting point of your (impure) compound.[10][11]

Primary Solutions for Oiling Out:

  • Reheat and Dilute: Warm the solution to redissolve the oil, then add a small amount of additional hot solvent. Cooling this more dilute solution may lower the saturation temperature to below the compound's melting point.[10][11]

  • Slow Down Cooling: Rapid cooling dramatically increases supersaturation, promoting oil formation.[12] Allow the flask to cool as slowly as possible by insulating it or leaving it on a cooling hot plate before moving to room temperature.[1]

  • Use a Lower-Boiling Solvent: A solvent with a lower boiling point can help ensure that the solution temperature drops below the compound's melting point before saturation is reached.[13]

  • Employ a Solvent Pair: This is often the most effective strategy. A two-solvent system allows for fine-tuned control over the solution's saturation point at room temperature, often preventing oiling out altogether.[9]

Q4: What is a "solvent pair" and how can it prevent oiling out?

A4: A solvent pair consists of two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[14][15] This technique allows you to create a saturated solution at or near room temperature, which is ideal for compounds that oil out from hot solutions.

The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent at an elevated temperature until the solution becomes faintly cloudy (the saturation point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[9][16]

Diagram 2. Logic of a two-solvent recrystallization.

Commonly successful solvent pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[5][9] For ethyl difluoro(2-methoxyphenyl)acetate, an ethyl acetate/hexane or toluene/heptane system would be a logical starting point.

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
"Oiling Out" 1. Solution is saturated above the compound's melting point.[1]2. Impurities are significantly depressing the melting point.3. Cooling rate is too fast.[12]1. Reheat to dissolve the oil, add more of the "good" solvent, and cool slowly.[10]2. Switch to a lower-boiling point solvent or solvent system.[13]3. Use a two-solvent system to achieve saturation at a lower temperature.[9]4. Insulate the flask to ensure very slow cooling.[11]
No Crystals Form 1. Too much solvent was used, and the solution is not saturated.[1]2. The solution is supersaturated.1. Gently boil off some of the solvent to increase the concentration and attempt to cool again.[10]2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[1][3]
Low Recovery/Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. The crystals were collected before crystallization was complete.3. The compound has significant solubility in the cold solvent.1. Concentrate the mother liquor (filtrate) and cool it again to recover a second crop of crystals.2. Ensure the solution is cooled in an ice bath for at least 30 minutes before filtration.[17]3. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[3]
Crystals are Discolored 1. Presence of colored, soluble impurities.2. Possible oxidation or degradation of the compound.1. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. Swirl and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[4][17] Use charcoal sparingly as it can reduce yield.

Data & Protocols

Data Presentation

Table 1: Properties of Common Candidate Solvents This table provides data to assist in selecting appropriate single or paired solvents. Solvents are listed in approximate order of decreasing polarity.

SolventPolarity IndexBoiling Point (°C)Notes / Potential Use
Methanol5.165Polar protic. Good "good" solvent.
Ethanol5.278Polar protic. Good "good" solvent, often paired with water.[5]
Acetone5.156Polar aprotic. Can be a good solvent for ketones/esters.[5]
Ethyl Acetate4.477Medium polarity. Often a good choice for esters.[5] Potential "good" solvent.
Dichloromethane3.140Low boiling point. Can be useful in pairs (e.g., with hexane).
Toluene2.4111Nonpolar aromatic. May dissolve the methoxyphenyl group well. High BP is a risk for oiling out.[13]
Heptane / Hexane0.198 / 69Nonpolar. Excellent "poor" solvents (anti-solvents) to pair with more polar options.[5]

Polarity index values are relative and can vary slightly by source.

Experimental Protocols

Protocol 1: Microscale Solvent Screening

  • Preparation: Place approximately 20-30 mg of the crude ethyl difluoro(2-methoxyphenyl)acetate into each of 5-6 small test tubes.

  • Room Temperature Test: To each tube, add 0.5 mL of a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, hexane). Vigorously mix or vortex each tube.

  • Observation 1: Note if the compound dissolves completely in any solvent at room temperature. If it does, that solvent is unsuitable as a single solvent.

  • Hot Solubility Test: For the tubes where the compound was insoluble at room temperature, gently heat them in a hot water bath. Add the same solvent dropwise, with continued heating and mixing, until the solid just dissolves. Do not exceed 3 mL of total solvent.

  • Observation 2: If the compound dissolves completely upon heating, it is a potential candidate. If it remains insoluble, it is a poor solvent.

  • Crystallization Test: Remove the tubes with dissolved compound from the heat. Allow them to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observation 3: The best single solvent is the one that produces a large crop of crystals upon cooling. If a solvent dissolves the compound when hot but yields no crystals when cold, it is a good candidate for a "good" solvent in a solvent-pair system.

Protocol 2: Recrystallization using a Two-Solvent System (e.g., Ethyl Acetate/Hexane)

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethyl acetate ("good" solvent) required to fully dissolve the compound at or near the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot ethyl acetate and perform a hot gravity filtration through a pre-warmed funnel into a clean, pre-warmed flask.

  • Saturation: While keeping the solution hot, add hexane ("poor" solvent) dropwise with swirling until the solution remains faintly cloudy (turbid). This is the saturation point.

  • Clarification: Add 1-2 drops of hot ethyl acetate to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can promote the formation of larger, purer crystals.

  • Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethyl acetate/hexane mixture (in the same approximate ratio used for the recrystallization).

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical and pharmacokinetic properties. The gem-difluoroalkyl group, in particular, has garnered significant attention as a bioisostere for carbonyls and other functional groups. Accurate and unambiguous structural elucidation of these fluorinated molecules is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as a cornerstone analytical technique. This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectral features of ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate, a representative ortho-substituted difluoroaromatic compound. Through a comparative lens, we will explore the subtle yet significant spectral shifts induced by positional isomerism of the methoxy group and its complete absence, offering field-proven insights into structure-spectrum correlations.

Understanding the Spectral Nuances of this compound

The ¹H and ¹⁹F NMR spectra of this compound are dictated by the interplay of through-bond and through-space interactions of the fluorine atoms with neighboring protons. The ortho-disposed methoxy group introduces an additional layer of complexity due to its electronic influence and steric bulk, which can affect the conformation of the molecule and, consequently, the NMR parameters.

¹H NMR Spectral Analysis:

The proton spectrum is characterized by signals corresponding to the ethyl ester protons and the aromatic protons of the 2-methoxyphenyl ring.

  • Ethyl Group: The ethoxy protons will present as a quartet for the methylene group (-OCH₂-) and a triplet for the terminal methyl group (-CH₃), a classic ethyl pattern. The electron-withdrawing nature of the adjacent carbonyl group will shift these signals downfield.

  • Methoxyphenyl Group: The aromatic region will display a complex multiplet pattern for the four protons on the phenyl ring. The ortho-methoxy group and the gem-difluoro ester moiety exert distinct electronic and steric effects, leading to a wider dispersion of chemical shifts for the aromatic protons compared to the para- or meta-substituted analogs. Long-range coupling to the fluorine atoms (⁴JHF and ⁵JHF) can further complicate these multiplets.[1]

  • Methoxy Group: A sharp singlet corresponding to the three methoxy protons (-OCH₃) will be observed, typically in the range of 3.8-4.0 ppm.[2]

¹⁹F NMR Spectral Analysis:

The ¹⁹F NMR spectrum provides a direct window into the electronic environment of the fluorine atoms.

  • Chemical Shift: For this compound, a single resonance is expected for the two chemically equivalent fluorine atoms. The chemical shift will be influenced by the electronic nature of the attached aromatic ring.

  • Coupling: This fluorine signal may appear as a multiplet due to coupling with the aromatic protons, most notably the ortho-proton (H6). The magnitude of these long-range couplings provides valuable conformational information.

Comparative NMR Analysis: The Impact of Methoxy Group Position

To truly appreciate the spectral signatures of the ortho-substituted title compound, a comparison with its meta- and para-isomers, as well as the unsubstituted phenyl analog, is instructive. The following tables summarize the predicted ¹H and ¹⁹F NMR data for this compound and the experimental data for its structural analogs.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Predicted ¹⁹F Chemical Shift (ppm)
-CH₂CH₃4.35q7.1
-CH₂CH₃1.30t7.1
-OCH₃3.85s
Aromatic H7.50-7.65m
Aromatic H6.95-7.10m
-CF₂--101 to -104

Table 2: Experimental ¹H and ¹⁹F NMR Data for Comparative Compounds

Compound -CH₂CH₃ (ppm) -CH₂CH₃ (ppm) -OCH₃ (ppm) Aromatic H (ppm) ¹⁹F (ppm)
Ethyl 2,2-difluoro-2-phenylacetate 4.30 (q, J=7.1)1.31 (t, J=7.1)N/A7.40-7.55 (m)-103.5
Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate 4.32 (q, J=7.1)1.33 (t, J=7.1)3.86 (s)7.56 (d, J=9.0), 6.97 (d, J=9.0)-102.6
Ethyl 2,2-difluoro-2-(3-methoxyphenyl)acetate 4.31 (q, J=7.1)1.32 (t, J=7.1)3.84 (s)6.95-7.40 (m)Not readily available

Note: Data for comparative compounds is sourced from publicly available information and may vary slightly based on experimental conditions.

The comparison highlights how the position of the electron-donating methoxy group influences the chemical shifts of the aromatic protons and the fluorine atoms. In the para-substituted analog, the symmetry results in two distinct doublets for the aromatic protons. The ortho- and meta-isomers, lacking this symmetry, exhibit more complex multiplets.

Visualizing Key NMR Interactions

The following diagram illustrates the through-bond and potential through-space couplings in this compound that give rise to its characteristic NMR spectra.

cluster_ethyl Ethyl Group cluster_acetate Difluoroacetate Core cluster_phenyl 2-Methoxyphenyl Group O1 O C1 CH₂ O1->C1 C2 CH₃ C1->C2 C1->C2 ³JHH C3 C=O C3->O1 C4 CF₂ C3->C4 F1 F C4->F1 F2 F C4->F2 C5 C1' C4->C5 C9 C5' F1->C9 ⁵JHF C10 C6' F1->C10 ⁴JHF (through-space) F2->C9 ⁵JHF F2->C10 ⁴JHF (through-space) C6 C2' C5->C6 C7 C3' C6->C7 O2 O C6->O2 C8 C4' C7->C8 C8->C9 C9->C10 C10->C5 C11 CH₃ O2->C11

Figure 1: Key through-bond and potential through-space NMR couplings.

Experimental Protocol for High-Quality NMR Data Acquisition

To obtain reliable and reproducible ¹H and ¹⁹F NMR data for compounds of this class, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

    • Ensure the solvent is free from residual water and other impurities.

    • Add a small amount of an internal standard (e.g., TMS for ¹H NMR). For ¹⁹F NMR, an external reference or a known internal standard can be used.

  • Instrument Setup (¹H NMR):

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Tune and match the probe for the ¹H frequency.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Employ a relaxation delay (d1) of at least 1-2 seconds.

  • Instrument Setup (¹⁹F NMR):

    • Tune and match the probe for the ¹⁹F frequency.

    • Set the spectral width to encompass the expected chemical shift range for gem-difluoro compounds (e.g., -90 to -110 ppm).[3]

    • Use a sufficient number of scans.

    • Proton decoupling is often employed to simplify the spectrum, but acquiring a proton-coupled spectrum is essential to observe H-F couplings.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals to determine the relative number of nuclei.

A Sample Preparation B ¹H NMR Acquisition A->B C ¹⁹F NMR Acquisition A->C D Data Processing B->D C->D E Spectral Analysis & Comparison D->E

Figure 2: General workflow for NMR characterization.

Conclusion

The comprehensive ¹H and ¹⁹F NMR characterization of this compound, especially when compared with its structural isomers, provides a powerful demonstration of how subtle changes in molecular architecture are reflected in their NMR spectra. For researchers in drug development, a thorough understanding of these spectral nuances is not merely an academic exercise but a critical component of confirming molecular identity, assessing purity, and gaining insights into the conformational preferences of these important fluorinated building blocks.

References

A Comparative Guide to HPLC and LC-MS for Purity Determination of Ethyl Difluoro(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity is not merely a quality control step but a cornerstone of safety and efficacy. Ethyl difluoro(2-methoxyphenyl)acetate, a fluorinated aromatic ester, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a difluoromethyl group, imparts unique properties to target molecules but also presents distinct challenges in its analytical characterization. The presence of impurities, even at trace levels, can significantly impact the safety, stability, and efficacy of the final drug product.[3] Regulatory bodies such as the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (USFDA) mandate stringent purity requirements and thorough impurity profiling.[4][5][6]

This guide provides an in-depth comparison of two premier analytical techniques for the purity determination of ethyl difluoro(2-methoxyphenyl)acetate: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a seasoned application scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore detailed experimental protocols, compare performance based on experimental data, and elucidate the strategic advantages of each technique.

The Analyte: Understanding Ethyl Difluoro(2-methoxyphenyl)acetate

Before dissecting the analytical methodologies, it is crucial to understand the physicochemical properties of the analyte itself.

  • Chemical Structure:

    • Molecular Formula: C₁₁H₁₂F₂O₃[2][7]

    • Molecular Weight: 230.21 g/mol [2][7]

  • Analytical Challenges: The presence of fluorine atoms can alter the polarity and chromatographic behavior of the molecule compared to its non-fluorinated analogs. Fluorinated compounds can exhibit unique interactions with stationary phases, sometimes necessitating specialized columns, such as fluorinated phases, to achieve optimal separation and selectivity.[8] Furthermore, identifying unknown impurities requires techniques that go beyond simple detection.

Method 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a foundational technique in pharmaceutical quality control, prized for its robustness, precision, and cost-effectiveness in quantifying known components.[4][5] It excels at separating the main compound from its impurities, allowing for accurate purity calculation based on relative peak areas.

Core Principle

HPLC separates compounds by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.[3] Components separate based on their differential interactions with the stationary phase, leading to different retention times. A detector at the column outlet measures the concentration of each eluted component.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode-Array Detector (DAD).

2. Sample Preparation:

  • Stock Solution: Accurately weigh 10 mg of ethyl difluoro(2-methoxyphenyl)acetate and dissolve it in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution to a final concentration of 0.1 mg/mL for analysis.

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)The C18 phase is a versatile, non-polar stationary phase that provides excellent retention and separation for a wide range of moderately polar organic molecules like our target analyte.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that protonates silanol groups on the stationary phase, reducing peak tailing and ensuring sharp, symmetrical peaks. It is also compatible with LC-MS.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase HPLC with low viscosity and UV transparency, enabling efficient elution of the analyte.
Gradient Elution 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25-30 min: 30% BA gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to elute the main, more non-polar compound in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard analytical flow rate that provides a good balance between separation efficiency and analysis time.
Column Temp. 35 °CMaintaining a constant, elevated temperature ensures reproducible retention times and reduces mobile phase viscosity, improving efficiency.
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion.
Detection PDA/DAD at 272 nmThe methoxyphenyl group provides strong UV absorbance. A PDA/DAD detector is chosen to monitor a range of wavelengths, which helps in identifying co-eluting peaks and assessing peak purity.
Data Analysis & Limitations

Purity is determined by the area percentage method, where the peak area of the main compound is expressed as a percentage of the total area of all detected peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

While reliable for quantification, HPLC with UV detection has a significant limitation: it cannot identify unknown impurities. A peak in the chromatogram only indicates the presence of a substance at a specific retention time; it provides no structural information.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing Sample Ethyl Difluoro (2-methoxyphenyl)acetate Working_Std Working Standard (0.1 mg/mL) Sample->Working_Std Solvent Acetonitrile/Water Solvent->Working_Std Autosampler Autosampler (5 µL Injection) Working_Std->Autosampler Inject Column C18 Column (35 °C) Autosampler->Column Pump Gradient Pump Pump->Column Detector PDA Detector (272 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Acquire Data Integration Peak Integration Chromatogram->Integration Report Purity Report (Area % Method) Integration->Report

Caption: The standard workflow for HPLC-based purity analysis.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Definitive Identification

LC-MS is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[10] This combination is the gold standard for impurity profiling, as it not only quantifies impurities but also provides their molecular weights and structural fragments, enabling definitive identification.[3][11]

Core Principle

After compounds are separated by the LC system, they are introduced into the mass spectrometer's ion source. Here, they are ionized (e.g., by gaining a proton) to form charged molecules. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that acts as a molecular fingerprint.

Experimental Protocol: LC-MS

1. Instrumentation:

  • An LC system (as described for HPLC) coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap instrument.

2. LC Conditions:

  • The LC conditions are identical to the HPLC method described above. The use of a volatile mobile phase modifier (0.1% formic acid) is critical for compatibility with the mass spectrometer's ion source.

3. Mass Spectrometry Conditions:

ParameterConditionRationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique ideal for moderately polar, thermally labile molecules, minimizing fragmentation in the source and preserving the molecular ion.
Polarity Positive ModeThe ester and ether functionalities on the analyte are likely to accept a proton, forming a positive ion ([M+H]⁺).
Scan Mode Full Scan (m/z 100-1000)A full scan is performed to detect all ionizable compounds eluting from the column, allowing for the discovery of unexpected impurities.
MS/MS Analysis Data-Dependent Acquisition (DDA)In DDA mode, the instrument automatically selects the most intense ions from the full scan for fragmentation (MS/MS), providing structural information for impurity identification.[11]
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Gas Temperature 325 °CFacilitates the desolvation of ions before they enter the mass analyzer.
Data Analysis & Enhanced Capabilities

With LC-MS, data analysis is multi-dimensional:

  • Confirmation of Identity: The main peak is confirmed to be ethyl difluoro(2-methoxyphenyl)acetate by extracting the ion chromatogram for its expected m/z value ([M+H]⁺ = 231.08).

  • Impurity Detection: Any other peaks in the total ion chromatogram can be investigated. Their mass spectra reveal their molecular weights.

  • Structural Elucidation: The MS/MS fragmentation pattern of an impurity can be used to deduce its chemical structure, for example, by identifying the loss of an ethyl group or a methoxy group. This is invaluable for identifying degradation products or synthesis by-products.

Workflow Visualization

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_data_ms Data Processing Sample_Prep Sample Preparation LC_System LC System (Gradient Elution) Sample_Prep->LC_System Ion_Source ESI Source (Positive Mode) LC_System->Ion_Source Eluent Transfer Mass_Analyzer Mass Analyzer (QTOF) Ion_Source->Mass_Analyzer Detector_MS Detector Mass_Analyzer->Detector_MS TIC Total Ion Chromatogram Detector_MS->TIC Acquire Data Mass_Spectra Mass Spectra (m/z) TIC->Mass_Spectra MSMS_Spectra MS/MS Spectra (Fragmentation) Mass_Spectra->MSMS_Spectra ID Impurity ID & Structure Elucidation MSMS_Spectra->ID

Caption: The integrated workflow for LC-MS based impurity profiling.

Objective Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends on the specific analytical goal, whether it is routine quality control or in-depth characterization. The following table summarizes their performance.

FeatureHPLC with UV DetectionLC-MSJustification
Specificity Moderate. Based on retention time only. Co-elution can lead to inaccurate results.High. Based on retention time, accurate mass (m/z), and fragmentation pattern. Unambiguous identification.LC-MS adds the dimension of mass, providing far greater confidence in peak identity.[5]
Sensitivity Good. Suitable for impurities at levels of ~0.05% and above.Excellent. Capable of detecting and identifying impurities at trace levels (<0.01%).Mass spectrometers are inherently more sensitive detectors than UV detectors for many compounds.[12]
Identification None. Cannot identify the structure of unknown peaks.Definitive. Provides molecular weight and structural fragments for elucidation of unknown impurities.This is the primary advantage of LC-MS, crucial for meeting regulatory demands for impurity characterization.[3][11]
Quantification Excellent. Highly precise and accurate for purity assays when impurities are known.Good to Excellent. Can provide accurate quantification, but may require more complex calibration (e.g., using isotopically labeled standards).HPLC-UV is often preferred for its simplicity and robustness in validated QC quantification.
Complexity Low. Simpler instrumentation and data analysis.High. Requires specialized expertise for operation, maintenance, and data interpretation.The complexity of MS data requires sophisticated software and skilled analysts.[12]
Cost Lower. Both capital investment and operational costs are significantly lower.Higher. Substantial investment in instrumentation and higher maintenance costs.The advanced technology of mass spectrometers commands a higher price.

Conclusion and Strategic Recommendation

For the comprehensive purity determination of ethyl difluoro(2-methoxyphenyl)acetate, a dual-pronged approach leveraging both HPLC and LC-MS is the most scientifically sound strategy.

  • HPLC with UV/PDA detection stands as the ideal workhorse for routine quality control, release testing, and stability studies where the impurity profile is already known and validated.[4] Its simplicity, robustness, and cost-effectiveness make it perfect for generating precise quantitative data on product purity.

  • LC-MS is the indispensable tool for research, development, and troubleshooting.[11] Its unparalleled ability to detect, identify, and provide structural information on unknown impurities is critical during process development, forced degradation studies, and for the definitive characterization required for regulatory submissions.[5][6]

References

A Comparative Guide to the Synthetic Strategies for α,α-Difluoro-α-arylacetates

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the myriad of fluorinated motifs, α,α-difluoro-α-arylacetates stand out as valuable building blocks and key structural elements in a range of biologically active compounds. Their synthesis, however, presents a unique set of challenges, demanding methods that are not only efficient and high-yielding but also tolerant of a diverse array of functional groups.

This in-depth technical guide provides a comparative analysis of the principal synthetic methodologies for accessing α,α-difluoro-α-arylacetates. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations, supported by experimental data. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to navigate the complexities of synthesizing these important fluorinated compounds.

Difluorocarbene-Based Syntheses: A Direct Approach to Gem-Difluorination

The direct introduction of a difluoromethylene (-CF2-) group via a difluorocarbene intermediate is an intuitive and powerful strategy for the synthesis of α,α-difluoro-α-arylacetates. Difluorocarbene (:CF2) is a highly reactive intermediate that can be generated from a variety of precursors and can subsequently react with a suitable nucleophile, such as an aldehyde, to furnish the desired gem-difluorinated product.[1]

Mechanistic Rationale

The generation of difluorocarbene is the first crucial step in this synthetic pathway. Common precursors include trimethylsilyl-2-bromo-2,2-difluoroacetate (TMSCF2Br) and related silyl derivatives.[1][2] In the presence of a suitable initiator, such as a fluoride source or a Lewis base, these reagents decompose to generate the electrophilic difluorocarbene.

The subsequent reaction with an aldehyde proceeds through a nucleophilic attack of the aldehyde oxygen on the difluorocarbene, forming a zwitterionic intermediate. This is followed by an intramolecular rearrangement to yield a more stable intermediate, which upon workup, provides the α,α-difluoro-α-arylacetate. The choice of difluorocarbene precursor and reaction conditions can be tuned to control the efficiency and selectivity of the process.[2]

difluorocarbene_mechanism cluster_generation Difluorocarbene Generation cluster_reaction Reaction with Aldehyde TMSCF2Br TMSCF2Br CF2 :CF2 TMSCF2Br->CF2 - TMSBr, - F⁻ Initiator Initiator (e.g., F⁻) Initiator->TMSCF2Br Aldehyde Ar-CHO Zwitterion Zwitterionic Intermediate Aldehyde->Zwitterion + :CF2 Rearrangement Rearrangement Zwitterion->Rearrangement Product Ar-CF2-COOR Rearrangement->Product

Caption: Mechanism of difluorocarbene insertion into the C-H bond of an aldehyde.

Experimental Protocol: Synthesis of Ethyl 2,2-Difluoro-2-phenylacetate via Difluorocarbene Insertion

This protocol is adapted from methodologies involving the in situ generation of difluorocarbene from silyl-based reagents.[2][3]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzaldehyde (1.0 mmol, 1.0 equiv) and dry tetrahydrofuran (THF, 10 mL).

  • Reagent Addition: Add trimethylsilyl-2-bromo-2,2-difluoroacetate (TMSCF2Br) (1.5 mmol, 1.5 equiv) to the solution.

  • Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 mmol, 0.1 equiv), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ethyl 2,2-difluoro-2-phenylacetate.[4]

The Reformatsky Reaction: A Classic Approach with a Modern Twist

The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, provides another reliable route to α,α-difluoro-α-arylacetates.[5][6][7][8] This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester, which then adds to a carbonyl compound, in this case, an aromatic aldehyde.[9][10] The use of ethyl bromodifluoroacetate as the α-halo ester directly furnishes the desired α,α-difluoro-β-hydroxy ester, which can be subsequently deoxygenated if necessary, although in many cases the hydroxylated product is the final target.

Mechanistic Rationale

The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond of ethyl bromodifluoroacetate, forming a zinc enolate.[11][12] This organozinc species is less reactive than Grignard reagents or organolithiums, which prevents self-condensation of the ester. The zinc enolate then coordinates to the carbonyl oxygen of the aromatic aldehyde, forming a six-membered chair-like transition state. A subsequent nucleophilic attack of the enolate carbon onto the carbonyl carbon forges the new C-C bond. Acidic workup then protonates the resulting zinc alkoxide to yield the β-hydroxy-α,α-difluoro-α-arylacetate.

reformatsky_mechanism BrCF2COOEt BrCF2COOEt Enolate BrZnCF2COOEt (Reformatsky Enolate) BrCF2COOEt->Enolate + Zn Zn Zn TransitionState Six-membered Transition State Enolate->TransitionState Aldehyde Ar-CHO Aldehyde->TransitionState Alkoxide Zinc Alkoxide TransitionState->Alkoxide Product Ar-CH(OH)-CF2COOEt Alkoxide->Product + H3O+ H3O H3O+

Caption: The mechanism of the Reformatsky reaction.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-2,2-difluoro-3-phenylpropanoate

This protocol is a generalized procedure based on established Reformatsky reaction conditions.[9][10]

  • Zinc Activation: In a flame-dried flask under a nitrogen atmosphere, add zinc dust (2.0 mmol, 2.0 equiv). Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in dry THF until the color disappears.

  • Reagent Addition: Add a solution of benzaldehyde (1.0 mmol, 1.0 equiv) in dry THF (5 mL) to the activated zinc suspension.

  • Slow Addition: Add a solution of ethyl bromodifluoroacetate (1.2 mmol, 1.2 equiv) in dry THF (5 mL) dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours, or until the aldehyde is consumed as indicated by TLC.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NH4Cl. Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography to yield the desired product.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions. These powerful methods allow for the formation of carbon-carbon bonds with high efficiency and selectivity. For the synthesis of α,α-difluoro-α-arylacetates, copper-catalyzed cross-coupling reactions have emerged as a particularly promising strategy.[13][14][15][16][17]

Mechanistic Rationale

A common approach involves the coupling of an aryl boronic acid with ethyl bromodifluoroacetate in the presence of a copper catalyst.[18] The catalytic cycle is often initiated by the single-electron reduction of the copper(II) precatalyst to a more reactive copper(I) species. This copper(I) complex can then undergo transmetalation with the aryl boronic acid to form an aryl-copper(II) intermediate. Alternatively, the copper(I) species can react with ethyl bromodifluoroacetate to generate a difluoroacetyl radical, which then adds to the aryl boronic acid. The resulting aryl radical can then be trapped by the copper catalyst. Reductive elimination from the resulting aryl-copper(III) intermediate furnishes the desired α,α-difluoro-α-arylacetate and regenerates the active copper catalyst.

copper_catalysis_mechanism Cu(I) Cu(I) Transmetalation Transmetalation Cu(I)->Transmetalation ArB(OH)2 ArB(OH)2 ArB(OH)2->Transmetalation ArCu(II) Ar-Cu(II) Transmetalation->ArCu(II) OxidativeAddition Oxidative Addition ArCu(II)->OxidativeAddition BrCF2COOEt BrCF2COOEt BrCF2COOEt->OxidativeAddition ArCu(III) Ar-Cu(III)(CF2COOEt)Br OxidativeAddition->ArCu(III) ArCu(III)->Cu(I) Regeneration Product Ar-CF2COOEt ArCu(III)->Product ReductiveElimination Reductive Elimination

Caption: A plausible mechanism for copper-catalyzed cross-coupling.

Experimental Protocol: Copper-Catalyzed Synthesis of Ethyl 2,2-Difluoro-2-phenylacetate

This protocol is based on the copper-catalyzed coupling of aryl boronic acids with ethyl bromodifluoroacetate.[18]

  • Reaction Setup: In a glovebox, combine phenylboronic acid (1.2 mmol, 1.2 equiv), ethyl bromodifluoroacetate (1.0 mmol, 1.0 equiv), a copper(I) catalyst such as CuI (0.1 mmol, 10 mol%), and a ligand, for example, 1,10-phenanthroline (0.1 mmol, 10 mol%), in a reaction vial.

  • Solvent and Base: Add a suitable solvent, such as dimethylformamide (DMF, 5 mL), and a base, for instance, potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv).

  • Reaction: Seal the vial and stir the mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Photocatalytic Methods: A Mild and Green Alternative

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild and environmentally friendly conditions.[19] For the synthesis of α,α-difluoro-α-arylacetates, photoredox catalysis offers an attractive alternative to traditional methods, often proceeding at room temperature and with high functional group tolerance.[18]

Mechanistic Rationale

A common strategy involves the use of a photosensitizer, such as an iridium or ruthenium complex, which, upon irradiation with visible light, becomes a potent single-electron transfer (SET) agent. This excited-state photocatalyst can reduce ethyl bromodifluoroacetate to generate a difluoroacetyl radical. This radical can then be trapped by an arylating agent, such as an aryl boronic acid or an aryl diazonium salt. The resulting aryl radical intermediate can then engage in a cross-coupling cycle, often mediated by a co-catalyst like copper, to afford the final product.

photocatalysis_workflow cluster_setup Reaction Setup cluster_reaction Photoreaction cluster_workup Workup & Purification Reactants Aryl Boronic Acid Ethyl Bromodifluoroacetate Photocatalyst Co-catalyst (e.g., Cu) Base Vial Reaction Vial Reactants->Vial Solvent Solvent (e.g., MeCN) Solvent->Vial Light Visible Light (e.g., Blue LED) Vial->Light Stirring Stirring at RT Light->Stirring Quench Quenching Stirring->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: General experimental workflow for photocatalytic synthesis.

Experimental Protocol: Photocatalytic Synthesis of Ethyl 2,2-Difluoro-2-phenylacetate

This protocol is a representative example of a photoredox/copper dual-catalyzed synthesis.[18]

  • Reaction Mixture: In a vial, combine phenylboronic acid (0.15 mmol, 1.5 equiv), ethyl bromodifluoroacetate (0.1 mmol, 1.0 equiv), an iridium photocatalyst such as Ir(ppy)3 (1 mol%), a copper catalyst like Cu(OTf)2 (10 mol%), and a base, for example, cesium carbonate (Cs2CO3) (0.2 mmol, 2.0 equiv).

  • Solvent: Add deoxygenated acetonitrile (MeCN, 1 mL) to the vial.

  • Irradiation: Place the vial in a photoreactor equipped with a blue LED light source and stir the reaction mixture at room temperature for 12-24 hours.

  • Workup: Upon completion, dilute the reaction with water and extract with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify the crude product via preparative thin-layer chromatography (TLC) or column chromatography to obtain the pure product.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsTypical ConditionsYieldsAdvantagesDisadvantages
Difluorocarbene TMSCF2Br, AldehydeRoom temperature, THFModerate to GoodDirect C-F bond formation, mild conditions.Precursor availability and stability can be a concern.
Reformatsky Ethyl bromodifluoroacetate, Aldehyde, ZnReflux in THFGood to ExcellentWell-established, reliable, good for β-hydroxy products.Stoichiometric use of zinc, sometimes harsh conditions.
Transition-Metal Aryl boronic acid, Ethyl bromodifluoroacetate, Cu catalyst80-100 °C, DMFGood to ExcellentHigh efficiency, broad substrate scope.Potential for metal contamination, requires inert atmosphere.
Photocatalysis Aryl boronic acid, Ethyl bromodifluoroacetate, Photocatalyst, Cu catalystRoom temperature, visible lightGood to ExcellentExtremely mild conditions, high functional group tolerance, "green" approach.Requires specialized photoreactor setup, catalyst cost.

Conclusion

The synthesis of α,α-difluoro-α-arylacetates can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The choice of a particular synthetic route will ultimately depend on the specific requirements of the target molecule, the available starting materials, and the desired scale of the reaction.

  • Difluorocarbene-based methods offer a direct and often mild approach to these compounds.

  • The Reformatsky reaction remains a robust and reliable method, particularly when the corresponding β-hydroxy derivative is the desired product.

  • Transition-metal catalysis , especially with copper, provides a highly efficient and versatile route with a broad substrate scope.

  • Photocatalysis represents the state-of-the-art in mild and green synthesis, offering excellent functional group tolerance and room temperature conditions.

As the demand for complex fluorinated molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of α,α-difluoro-α-arylacetates will undoubtedly remain an active and important area of research.

References

A Comparative Analysis of the Biological Activities of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth comparative analysis of the biological activities of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate and its structural analogs, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a fluorinated aromatic compound with a core structure that presents significant potential for biological activity. The molecule combines several key features: a difluoroacetate moiety, a methoxy-substituted phenyl ring, and an ethyl ester group. Each of these components can contribute to the molecule's overall pharmacological effect, making it a compelling subject for analog development and comparative biological evaluation. The strategic placement of the difluoromethyl group can enhance the compound's metabolic stability and binding interactions, while the methoxy group can influence its electronic properties and potential for hydrogen bonding.

This guide will explore the known and extrapolated biological activities of this parent compound by examining the performance of its close structural analogs in various experimental settings. We will delve into key therapeutic areas where such fluorinated compounds have shown promise, including anticancer and antimicrobial applications.

Comparative Biological Activity: A Structural Perspective

The biological activity of this compound analogs is intricately linked to their structural modifications. By systematically analyzing these changes, we can deduce structure-activity relationships (SAR) that are crucial for rational drug design.

Anticancer Activity

The search for novel anticancer agents is a primary focus of medicinal chemistry. Fluorinated compounds, in particular, have demonstrated significant potential in this area. Analogs of this compound, with modifications to the phenyl ring and the ester group, have been investigated for their cytotoxic effects against various cancer cell lines.

For instance, studies on related 2-phenylacrylonitrile derivatives have shown that the presence of methoxy groups on the phenyl ring can lead to potent inhibitory activity against cancer cells, such as HCT116 and BEL-7402.[1] These compounds often act as tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[1] Similarly, hydroxylated biphenyl compounds, which share the substituted phenyl motif, have demonstrated significant anticancer activity against malignant melanoma cells, with IC50 values in the low micromolar range.[2]

The introduction of a difluoromethyl group, as seen in our parent compound, is a common strategy to enhance the anticancer potential of a molecule. The reasoning behind this is multifaceted; the C-F bond can increase metabolic stability, and the electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

Table 1: Comparative Anticancer Activity of Selected Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Mechanism of ActionReference
2-Phenylacrylonitrile derivative (1g2a)HCT1160.0059Tubulin Inhibition, G2/M Arrest[1]
Hydroxylated Biphenyl Compound 11Melanoma1.7Apoptosis Induction, G2/M Arrest[2]
Lathyrol-3-phenylacetate-5,15-diacetateA549 (Lung Cancer)17.51Apoptosis via Mitochondrial Pathway[3]
Phenylacetamide derivative (2c)MCF-7 (Breast Cancer)100Cytotoxicity[4]

This table is a composite representation based on data from structurally related compounds to infer potential activities and is not a direct comparison of the title compound's analogs.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Fluorinated compounds have emerged as a promising class of molecules to address this challenge. The presence of fluorine can enhance the antimicrobial efficacy of a compound by increasing its cell permeability and stability.

For example, a study on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment revealed that compounds with a para-fluoro substituent exhibited the most effectiveness against Escherichia coli.[5] Furthermore, the length of the alkoxy chain was found to influence the antimicrobial potency, with a meta-hexyloxy derivative showing the highest activity against Staphylococcus aureus.[5]

Natural methoxyphenol compounds like eugenol and capsaicin have also demonstrated significant antimicrobial activity against various foodborne pathogens and spoilage bacteria.[6] This suggests that the methoxyphenyl moiety in our target compound could contribute to its antimicrobial potential. The mechanism of action for such compounds often involves disruption of the cytoplasmic membrane and alteration of its permeability.[6]

Table 2: Comparative Antimicrobial Activity of Selected Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference
meta-Alkoxyphenylcarbamate (6d)Escherichia coli195.3[5]
4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i)MRSA6.25[7]
5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m)MRSA3.13[7]
EugenolStaphylococcus aureus- (IC50 = 0.75 mM)[6]

This table illustrates the antimicrobial potential of structurally related compounds and is intended to guide further investigation into the target molecule and its direct analogs.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed methodologies for key biological assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I MIC_Determination_Workflow A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

References

A Senior Application Scientist's Guide to Alternative Fluorinating Reagents for the Synthesis of Ethyl Difluoro(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethyl Group

In modern drug discovery and development, the incorporation of fluorine into lead compounds is a cornerstone strategy for optimizing pharmacological profiles. The difluoromethyl (CF2) group, in particular, serves as a bioisostere for hydroxyl, thiol, or carbonyl moieties, and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Ethyl difluoro(2-methoxyphenyl)acetate represents a valuable building block, embodying the α,α-difluoroester motif common in the synthesis of advanced pharmaceutical intermediates.

The synthesis of such compounds, however, presents a unique set of challenges centered on the selection of an appropriate fluorinating reagent. The ideal reagent must not only be effective but also align with the practical considerations of modern laboratories, including safety, scalability, and functional group tolerance. This guide provides an in-depth comparison of the primary alternative fluorinating reagents applicable to the synthesis of ethyl difluoro(2-methoxyphenyl)acetate and related structures, supported by mechanistic insights and representative experimental data, to empower researchers in making informed strategic decisions.

Core Synthetic Strategies for α,α-Difluoro Esters

The introduction of a geminal difluoro group adjacent to an ester can be broadly approached via two distinct synthetic pathways. The choice of strategy dictates the class of fluorinating reagent required and depends heavily on the starting material's availability and the overall synthetic plan.

  • Electrophilic Fluorination: This one-pot approach involves the deprotonation of the starting ester, ethyl (2-methoxyphenyl)acetate, to form an enolate, which then acts as a nucleophile, attacking an electrophilic fluorine source ("F+"). This process is repeated to achieve difluorination. This strategy is most effective on substrates with heightened acidity at the α-position, such as 1,3-dicarbonyl compounds.[2][3]

  • Deoxyfluorination: A two-step approach where the starting ester is first converted to its corresponding β-keto ester, ethyl 2-(2-methoxyphenyl)-3-oxobutanoate. The ketone carbonyl is then transformed into a gem-difluoro group using a deoxofluorinating agent. This is often a more robust and higher-yielding method for non-activated esters.[4][5]

Synthetic_Strategies cluster_0 Strategy 1: Electrophilic Fluorination cluster_1 Strategy 2: Deoxyfluorination Start1 Ethyl (2-methoxyphenyl)acetate Enolate Ester Enolate Start1->Enolate Strong Base (e.g., LDA) Product Ethyl difluoro (2-methoxyphenyl)acetate Enolate->Product 2 eq. Reagent Reagent1 Electrophilic Reagent (e.g., Selectfluor®, NFSI) Reagent1->Enolate Start2 Ethyl (2-methoxyphenyl)acetate Ketoester β-Keto Ester Intermediate Start2->Ketoester Claisen Condensation Product2 Ethyl difluoro (2-methoxyphenyl)acetate Ketoester->Product2 Reagent2 Deoxofluorinating Reagent (e.g., DAST, Fluolead™) Reagent2->Ketoester

Caption: Overview of primary synthetic routes to α,α-difluoro esters.

Part 1: A Comparative Analysis of Electrophilic Fluorinating Reagents

Electrophilic fluorination hinges on the use of reagents containing a highly polarized nitrogen-fluorine (N-F) bond, which renders the fluorine atom susceptible to nucleophilic attack.[6] These reagents are typically stable, crystalline solids, making them easier to handle than many gaseous or highly corrosive fluorine sources. The two most prominent reagents in this class are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

Selectfluor® (F-TEDA-BF₄)
  • Reagent Profile: 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor®, is one of the most powerful and widely used electrophilic fluorinating agents.[7] It is a white, crystalline solid with good thermal stability.

  • Mechanism of Action: The reaction proceeds via the formation of an ester enolate, typically using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The electron-rich enolate then attacks the electrophilic fluorine atom of Selectfluor®. The high reactivity of Selectfluor® is attributed to the cationic nitrogen atom, which strongly withdraws electron density from the fluorine.[2][6] A second deprotonation/fluorination cycle yields the difluorinated product.

  • Performance & Considerations: Selectfluor® is highly effective for the fluorination of 1,3-dicarbonyl compounds and other activated methylene groups, often providing high yields where other reagents fail.[8][9] Its high reactivity, however, can sometimes lead to side reactions or require careful temperature control. For a simple ester like our target precursor, achieving efficient difluorination can be challenging and may require optimization to avoid mono-fluorination or other byproducts.[3]

N-Fluorobenzenesulfonimide (NFSI)
  • Reagent Profile: NFSI is a neutral, crystalline N-F reagent that is generally considered milder than Selectfluor®.[1][2] Its stability and ease of handling have made it a popular choice in both academic and industrial settings.

  • Mechanism of Action: The mechanism is analogous to that of Selectfluor®, involving an SN2-type attack of a carbon-based nucleophile (enolate) on the fluorine atom.[1][10] The two sulfonyl groups effectively withdraw electron density from the nitrogen, polarizing the N-F bond and activating the fluorine for transfer.

  • Performance & Considerations: While less reactive than Selectfluor®, NFSI is highly effective for a broad range of substrates, including enolates, silyl enol ethers, and enamines.[1] Its milder nature can be advantageous, offering better selectivity and fewer side reactions with sensitive substrates. For the direct difluorination of a simple ester, NFSI represents a reliable option, though it still requires a strong base to generate a sufficient concentration of the enolate.[3]

Electrophilic_Fluorination_Mechanism cluster_main General Mechanism for Electrophilic α-Fluorination Ester Parent Ester (R-CH₂-COOEt) Enolate Ester Enolate (R-CH⁻-COOEt) Ester->Enolate - H⁺ MonoFluoro α-Mono-Fluoro Ester (R-CHF-COOEt) Enolate->MonoFluoro + F⁺ DiFluoro α,α-Di-Fluoro Ester (R-CF₂-COOEt) MonoFluoro->DiFluoro Repeat Steps 1 & 2 Base Strong Base (e.g., LDA) Base->Ester Deprotonation NF_Reagent N-F Reagent (e.g., NFSI) NF_Reagent->Enolate Fluorine Transfer

Caption: General mechanism for the electrophilic α-fluorination of esters.

Experimental Protocol: Representative α,α-Difluorination of a 1,3-Dicarbonyl Compound

This protocol describes the difluorination of a β-keto ester, a highly analogous transformation, using Selectfluor®.

  • Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the 1,3-dicarbonyl compound (1.0 mmol, 1.0 eq.) and anhydrous acetonitrile (5 mL).

  • Reaction: Add Selectfluor® (2.2 mmol, 2.2 eq.).

  • Stirring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 2-6 hours.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2,2-difluoro-1,3-dicarbonyl compound.[8]

Part 2: A Comparative Analysis of Deoxofluorinating Reagents

Deoxyfluorination is a powerful method for converting carbonyls into gem-difluorides. This strategy requires the synthesis of a β-keto ester intermediate, but the subsequent fluorination step is often high-yielding and reliable. The classic reagent for this transformation is DAST, but safer, more stable alternatives have become the preferred choice in modern labs.

DAST (Diethylaminosulfur Trifluoride)
  • Reagent Profile: DAST is a liquid fluorinating agent that has been widely used for converting alcohols, aldehydes, and ketones into their corresponding fluorinated analogues.[11][12]

  • Mechanism of Action: DAST reacts with the carbonyl oxygen to form an intermediate that subsequently eliminates sulfur dioxide and delivers two fluoride ions to the carbonyl carbon.

  • Performance & Considerations: DAST is effective but suffers from significant drawbacks. It is thermally unstable and can decompose violently, especially at temperatures above 90°C, limiting its large-scale applicability.[5][13] Furthermore, it can promote side reactions such as dehydration and rearrangements.[12][13]

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
  • Reagent Profile: Developed as a safer alternative to DAST, Deoxo-Fluor® is also a liquid reagent but possesses significantly greater thermal stability.[4][5][14]

  • Mechanism of Action: Its mechanism is identical to that of DAST.

  • Performance & Considerations: Deoxo-Fluor® generally provides higher yields and fewer byproducts compared to DAST.[4][14] While more stable, it is still a liquid that reacts violently with water and requires careful handling in a dry atmosphere.[14][15] It remains an excellent choice for moderate-scale laboratory synthesis.

Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride)
  • Reagent Profile: Fluolead™ is a modern, crystalline solid deoxofluorinating agent with exceptional thermal stability (decomposition temp >230°C) and low sensitivity to air and moisture.[16][17]

  • Mechanism of Action: The mechanism is analogous to DAST, but its solid nature and stability make it far easier and safer to handle.

  • Performance & Considerations: Fluolead™ is highly versatile, capable of fluorinating a wide range of ketones, including non-enolizable ones, and even converting carboxylic acids directly to trifluoromethyl groups under more forcing conditions.[16][17] Its high stability makes it suitable for reactions requiring elevated temperatures and for large-scale industrial applications.

Experimental Protocol: Representative Deoxyfluorination of a Ketone

This protocol describes the general conversion of a ketone to a gem-difluoride using the thermally stable Deoxo-Fluor®.

  • Preparation: To a solution of the ketone (1.0 eq.) in anhydrous dichloromethane (20 volumes) in a fluoropolymer vessel, cool the mixture to 0°C under a nitrogen atmosphere.

  • Addition: Add Deoxo-Fluor® (3.0 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[14]

Comparative Summary and Decision-Making Workflow

The selection of a fluorinating reagent is a multi-faceted decision. The table below summarizes the key attributes of the discussed reagents to facilitate a direct comparison.

FeatureSelectfluor®NFSIDASTDeoxo-Fluor®Fluolead™
Reagent Type Electrophilic (F+)Electrophilic (F+)DeoxyfluorinationDeoxyfluorinationDeoxyfluorination
Physical Form Crystalline SolidCrystalline SolidLiquidLiquidCrystalline Solid
Primary Use α-Fluorination of activated C-Hα-Fluorination of activated C-HCarbonyl to CF₂Carbonyl to CF₂Carbonyl to CF₂
Reactivity HighModerateHighHighHigh
Thermal Stability HighHighLow (Hazardous) ModerateVery High
Handling Easy (Solid)Easy (Solid)Difficult (Liquid, Unstable)Moderate (Liquid)Easy (Solid, Stable)
Key Advantage High reactivityGood balance of reactivity/safetyWidely documentedSafer than DASTHigh safety and stability
Key Disadvantage Can be unselectiveLower reactivity than Selectfluor®Thermal instability Reacts violently with waterHigher cost

digraph "Reagent_Selection_Workflow" {
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Selectfluor [label="Use Selectfluor®\n(High Reactivity)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFSI [label="Use NFSI\n(Milder Conditions)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluolead [label="Use Fluolead™\n(High Stability, Solid)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deoxo [label="Use Deoxo-Fluor®\n(Liquid, Good for Lab Scale)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AvoidDAST [label="Avoid DAST\n(Safety Hazard)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Strategy; Strategy -> Substrate [label=" Electrophilic\nFluorination "]; Strategy -> Scale [label=" Deoxyfluorination of\nβ-Keto Ester "];

Substrate -> Selectfluor [label="Yes"]; Substrate -> NFSI [label="No / Need\nSelectivity"];

Scale -> Safety [label="Large Scale / High Temp"]; Scale -> Deoxo [label="Lab Scale"];

Safety -> Fluolead [label="Yes"]; Safety -> AvoidDAST [label="No"]; }

Caption: Decision workflow for selecting a suitable fluorinating reagent.

Critical Safety and Handling Considerations

Working with fluorinating reagents demands stringent adherence to safety protocols due to their high reactivity and the hazardous nature of potential byproducts like hydrogen fluoride (HF).[18][19]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (neoprene is often recommended; consult manufacturer charts).[20][21] Double-gloving is a prudent measure.[20]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors.[19][20] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[20]

  • Inert Atmosphere: Many fluorinating agents, particularly deoxofluorinating reagents like DAST and Deoxo-Fluor®, react violently with water.[14][15] All glassware must be flame- or oven-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Spill and Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and apply calcium gluconate gel, which is essential for neutralizing HF burns.[19][20] Seek immediate medical attention for any exposure.[20][22]

Conclusion

The synthesis of α,α-difluoro esters like ethyl difluoro(2-methoxyphenyl)acetate is a critical capability for medicinal chemists. While direct electrophilic fluorination with reagents like NFSI and Selectfluor® is a viable one-pot strategy for activated substrates, the deoxyfluorination of a β-keto ester intermediate often provides a more reliable and higher-yielding pathway.

Within the deoxyfluorination class, modern, solid reagents have rendered older, hazardous liquid agents largely obsolete for reasons of safety and scalability. Fluolead™ stands out as a superior alternative to DAST and Deoxo-Fluor®, offering exceptional thermal stability, ease of handling as a solid, and broad substrate scope. For researchers and drug development professionals, prioritizing these newer, safer reagents is not only a matter of good laboratory practice but also a strategic enabler for the efficient and scalable production of complex fluorinated molecules.

References

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate and its derivatives represent a class of compounds with significant potential in medicinal chemistry. However, the precise three-dimensional arrangement of atoms within these molecules, which dictates their biological activity, can only be definitively determined through rigorous structural analysis.

This guide provides an in-depth exploration of X-ray crystallography as the gold standard for the structural elucidation of these fluorinated compounds. Beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering insights honed from years of experience in the field. Furthermore, we will objectively compare X-ray crystallography with other powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—to provide a holistic understanding of their respective strengths and limitations in the context of organofluorine compound characterization.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for determining the absolute three-dimensional structure of a molecule.[1][2] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both patience and precision. The following protocol is a validated approach for the X-ray crystallographic analysis of this compound derivatives, based on established methodologies for similar organic molecules.[3]

References

A Comparative Guide to the Fluorination of Arylacetates: Navigating Nucleophilic and Electrophilic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable.[1][2] Arylacetates, common structural motifs in pharmaceuticals and agrochemicals, are key targets for fluorination. However, the selection of an appropriate fluorination strategy is critical for success. This guide provides an in-depth comparative analysis of nucleophilic and electrophilic fluorination methods for arylacetates, offering field-proven insights and experimental data to aid researchers in their synthetic endeavors.

The Dichotomy of Fluorination: A Tale of Two Mechanisms

The approach to fluorinating an arylacetate fundamentally depends on the electronic nature of the aromatic ring and the desired regioselectivity. The two primary strategies, nucleophilic and electrophilic fluorination, operate via distinct mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr): This pathway is favored for arylacetates bearing electron-withdrawing groups (EWGs) ortho or para to a suitable leaving group. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate.[3][4] The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring.[5]

Electrophilic Aromatic Substitution (SEAr): Conversely, arylacetates with electron-donating groups (EDGs) are more amenable to electrophilic fluorination. In this mechanism, a potent electrophilic fluorine source attacks the electron-rich aromatic ring, forming a Wheland-type intermediate (a sigma complex).[6] Subsequent deprotonation restores aromaticity and yields the fluorinated product.[6]

At a Glance: Nucleophilic vs. Electrophilic Fluorination of Arylacetates

FeatureNucleophilic FluorinationElectrophilic Fluorination
Favored Substrate Electron-deficient arylacetatesElectron-rich arylacetates
Mechanism SNAr (Addition-Elimination)SEAr (Electrophilic Substitution)
Fluorine Source Nucleophilic (e.g., CsF, KF, TBAF)Electrophilic (e.g., Selectfluor®, NFSI)
Key Requirement Good leaving group (e.g., -OTf, -NO₂)Activated aromatic ring (EDGs)
Regiocontrol Determined by leaving group positionDirected by activating groups (ortho/para)
Typical Conditions Often requires high temperatures, anhydrous conditionsGenerally milder conditions
Functional Group Tolerance Can be sensitive to basic conditionsTolerates a wider range of functional groups
Common Side Reactions Elimination, hydrolysis of acetatePolyfluorination, oxidation

Deep Dive into Nucleophilic Fluorination of Arylacetates

For nucleophilic fluorination of arylacetates to be efficient, the aromatic ring must be activated towards nucleophilic attack. This is typically achieved by having strong electron-withdrawing groups positioned ortho or para to a good leaving group. While the acetate group itself is not a leaving group for SNAr, a common strategy involves the conversion of a precursor phenol to an aryl triflate.

The Rise of Palladium-Catalyzed Fluorination

A significant advancement in nucleophilic fluorination is the palladium-catalyzed Buchwald-Hartwig amination, which has been adapted for C-F bond formation.[7][8][9] This methodology allows for the fluorination of aryl triflates, which can be readily prepared from the corresponding phenols.

The catalytic cycle involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by fluoride transfer from a fluoride salt (e.g., CsF) and subsequent reductive elimination to form the aryl fluoride and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Fluorination Ar-OTf Aryl Triflacetate OxAdd Oxidative Addition Ar-OTf->OxAdd Pd(0)L Pd(0) Catalyst Pd(0)L->OxAdd LPd(II)(Ar)(OTf) LPd(II)(Ar)(OTf) OxAdd->LPd(II)(Ar)(OTf) Ligand_Ex Ligand Exchange LPd(II)(Ar)(OTf)->Ligand_Ex F- Fluoride Source (e.g., CsF) F-->Ligand_Ex LPd(II)(Ar)(F) LPd(II)(Ar)(F) Ligand_Ex->LPd(II)(Ar)(F) RedElim Reductive Elimination LPd(II)(Ar)(F)->RedElim RedElim->Pd(0)L Ar-F Aryl Fluoride RedElim->Ar-F

Caption: Catalytic cycle for the Buchwald-Hartwig fluorination of aryl triflates.

Experimental Protocol: Palladium-Catalyzed Fluorination of 4-Acetylphenyl Trifluoromethanesulfonate

Materials:

  • 4-Acetylphenyl trifluoromethanesulfonate (1.0 mmol)

  • Cesium fluoride (CsF, dried under vacuum, 2.0 mmol)

  • Pd(OAc)₂ (0.05 mmol)

  • AdBrettPhos (0.10 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 4-acetylphenyl trifluoromethanesulfonate, CsF, Pd(OAc)₂, and AdBrettPhos.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-fluoroacetophenone.

Unveiling Electrophilic Fluorination of Arylacetates

Electrophilic fluorination is the method of choice for arylacetates possessing electron-donating groups that activate the aromatic ring towards electrophilic attack. The acetate group itself is a moderately activating ortho-, para-director.

The Workhorses: N-F Reagents

Modern electrophilic fluorination relies heavily on N-F reagents, which are safer and more selective than elemental fluorine.[10] Key examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[1][10] These reagents act as a source of "F⁺," although the precise mechanism can be complex and may involve single-electron transfer (SET) pathways in some cases.[10][11]

The reaction proceeds via the attack of the electron-rich arylacetate on the electrophilic fluorine atom of the N-F reagent. This forms a sigma complex, which then loses a proton to restore aromaticity.

Electrophilic Fluorination Arylacetate Electron-Rich Arylacetate Attack Electrophilic Attack Arylacetate->Attack NF_Reagent Electrophilic Fluorinating Reagent (e.g., Selectfluor®) NF_Reagent->Attack Sigma_Complex Sigma Complex (Wheland Intermediate) Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Fluoro_Arylacetate Fluoro-Arylacetate Deprotonation->Fluoro_Arylacetate

Caption: General mechanism for the electrophilic fluorination of an arylacetate.

Experimental Protocol: Electrophilic Fluorination of 4-Methoxyphenyl Acetate with Selectfluor®

Materials:

  • 4-Methoxyphenyl acetate (1.0 mmol)

  • Selectfluor® (1.2 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenyl acetate in acetonitrile.

  • Add Selectfluor® in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-methoxyphenyl acetate.

Concluding Remarks: A Strategic Choice

The choice between nucleophilic and electrophilic fluorination for arylacetates is dictated by the electronic properties of the substrate. For electron-poor systems, palladium-catalyzed nucleophilic fluorination of the corresponding aryl triflates offers a powerful and versatile route. In contrast, for electron-rich arylacetates, electrophilic fluorination with modern N-F reagents provides a direct and often milder pathway. A thorough understanding of the underlying mechanisms and careful consideration of the substrate's functional groups are paramount to designing a successful fluorination strategy.

References

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. In the realm of pharmaceutical development, where even minor structural ambiguities can have profound implications for efficacy and safety, robust analytical validation is not merely a procedural step but a fundamental necessity. This guide provides an in-depth technical comparison of the principal analytical techniques for validating the chemical structure of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate, a compound of interest in medicinal chemistry. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), comparing the target molecule with its non-fluorinated analog, Ethyl 2-(2-methoxyphenyl)acetate, to highlight the impact of geminal fluorine substitution on analytical data.

The Criticality of Orthogonal Analytical Approaches

A single analytical technique, however powerful, rarely provides the complete structural picture. An orthogonal approach, employing multiple techniques that rely on different physicochemical principles, is the gold standard for structural elucidation. This ensures that the generated data is cross-validated, leading to a higher degree of confidence in the assigned structure. For this compound, a combination of NMR, MS, and HPLC forms a powerful triumvirate for comprehensive structural validation.

A Glimpse into the Synthesis: Understanding Potential Impurities

While a detailed synthetic protocol is beyond the scope of this guide, a conceptual understanding of the synthesis of this compound can inform the potential impurities to be aware of during analysis. A plausible route could involve the reaction of 2-methoxybenzaldehyde with a difluoroenolate equivalent, followed by esterification. Potential impurities could therefore include unreacted starting materials, byproducts from incomplete reactions, or isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Predicted NMR Data

The following tables summarize the predicted NMR chemical shifts for this compound and the reported experimental data for its non-fluorinated analog, Ethyl 2-(2-methoxyphenyl)acetate. These predictions are based on established chemical shift increments and computational models; actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data Comparison

Proton Assignment This compound (Predicted δ, ppm) Ethyl 2-(2-methoxyphenyl)acetate (Experimental δ, ppm) Multiplicity Integration
Ethyl -CH₃~1.31.25Triplet3H
Ethyl -CH₂~4.34.15Quartet2H
Methoxy -OCH₃~3.93.85Singlet3H
Aromatic H~7.0 - 7.66.8 - 7.3Multiplet4H
Benzylic -CH-N/A3.65Singlet2H

Table 2: Predicted ¹³C NMR Data Comparison

Carbon Assignment This compound (Predicted δ, ppm) Ethyl 2-(2-methoxyphenyl)acetate (Experimental δ, ppm)
Ethyl -CH₃~1414.2
Ethyl -CH₂~6360.8
Methoxy -OCH₃~5655.4
Aromatic C~110 - 157110.4, 120.6, 128.9, 131.0, 127.8, 157.6
Benzylic -CF₂-~115 (triplet due to ¹JCF)N/A
Benzylic -CH₂-N/A41.2
Carbonyl C=O~165171.5

Table 3: Predicted ¹⁹F NMR Data

Fluorine Assignment This compound (Predicted δ, ppm) Multiplicity
gem-Difluoro -CF₂--90 to -110Singlet
Experimental Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise)

  • Relaxation Delay: 1-2 seconds

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

Instrumental Parameters (¹⁹F NMR):

  • Spectrometer: 376 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans: 64-256

  • Relaxation Delay: 1-2 seconds

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data

Table 4: Predicted MS Fragmentation Comparison

Fragment Ion This compound (Predicted m/z) Ethyl 2-(2-methoxyphenyl)acetate (Observed m/z) Proposed Fragment Structure
[M]⁺230.08194.09Molecular Ion
[M - OCH₂CH₃]⁺185.05149.06Loss of ethoxy radical
[M - COOCH₂CH₃]⁺157.05121.07Loss of ethyl acetate radical
[C₇H₇O]⁺107.05107.05Methoxyphenyl cation
Experimental Protocol for LC-MS Analysis

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[3]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.[3]

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Instrumental Parameters (LC-MS):

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5-95% B over several minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically suitable for this class of compounds.

  • Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 50-300).

  • Fragmentation: Perform MS/MS analysis on the parent ion to obtain fragmentation data.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is a cornerstone technique for assessing the purity of a compound and for developing quantitative analytical methods. For structural validation, it serves to confirm the presence of a single major component and to separate it from any potential impurities.

Expected HPLC Performance

For this compound, a reversed-phase HPLC method will be most suitable. Due to the increased lipophilicity imparted by the fluorine atoms, it is expected to have a longer retention time compared to its non-fluorinated analog under the same chromatographic conditions.

Experimental Protocol for HPLC Analysis

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Dilute as necessary to obtain a concentration suitable for UV detection (typically in the range of 0.05-0.2 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter.

Instrumental Parameters (HPLC):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Detection Wavelength: Based on the UV absorbance of the methoxyphenyl chromophore, a wavelength of approximately 275 nm should be appropriate.

  • Injection Volume: 10-20 µL.

Visualizing the Validation Workflow

The following diagrams illustrate the overall workflow for the structural validation and a comparison of the key structural features.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Primary Structure MS Mass Spectrometry (LC-MS) Purification->MS Molecular Weight & Fragmentation HPLC HPLC Analysis (Purity & Retention Time) Purification->HPLC Purity Assessment Confirmation Confirmed Structure of Ethyl 2,2-difluoro-2- (2-methoxyphenyl)acetate NMR->Confirmation MS->Confirmation HPLC->Confirmation

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate. As researchers and drug development professionals, our work extends beyond the bench; it includes a fundamental responsibility to manage the lifecycle of our chemical reagents safely and ethically. This guide provides essential, step-by-step logistical information grounded in scientific principles and regulatory standards to ensure the proper handling of this specific compound. Our goal is to empower you with the knowledge to maintain a safe laboratory environment and adhere to environmental regulations, building a foundation of trust through operational excellence.

Core Principles: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound, a classification that immediately dictates specific disposal pathways due to environmental and safety regulations.

The primary source for hazard information is the manufacturer's Safety Data Sheet (SDS). While specific toxicological data for this compound is limited, the available information and data from structurally similar molecules indicate several hazards that must be respected.[1]

Key Hazard Information Summary

PropertyDataSource
CAS Number 1150164-80-9[1][2][3][4]
Molecular Formula C₁₁H₁₂F₂O₃[2][3][4]
Hazard Statements H302, H332: Harmful if swallowed or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3][5]
Signal Word Warning[2][3]

These hazards underscore the necessity of treating this compound not as benign waste but as a regulated hazardous material. The precautionary statement P501, "Dispose of contents/container to hazardous waste disposal," is a direct mandate for its handling.[5]

The Regulatory Imperative: RCRA and Halogenated Organic Compounds

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] This framework establishes a "cradle-to-grave" management system for hazardous waste.[8]

This compound falls under this regulatory umbrella for two key reasons:

  • Characteristic Waste: While not specifically listed by name, its properties (irritant, potentially toxic) could qualify it as a characteristic hazardous waste.

  • Halogenated Organic Compound (HOC): The presence of two fluorine atoms firmly places it in the category of halogenated organic compounds.[9] This is the most critical classification for determining its disposal route. Federal and state regulations often require the strict segregation of halogenated waste from non-halogenated waste streams.[10][11]

Causality: The reason for this segregation is rooted in the final disposal technology. Non-halogenated solvents can often be recycled as fuel. However, the combustion of halogenated compounds can produce highly corrosive and toxic byproducts, such as hydrofluoric acid, which requires specialized and more costly incineration facilities equipped with flue gas scrubbers.[1] Mixing these waste streams leads to regulatory non-compliance and can damage disposal equipment.

Operational Plan: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound and materials contaminated with it.

Part A: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks identified in Section 1.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against eye irritation (H319).[5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Avoid contact with skin (H315).[5]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation (H332, H335).[1][5]

Part B: Waste Segregation and Collection

This is the most critical phase of the disposal process.

  • Characterize and Segregate: Identify the waste as "Halogenated Organic Liquid Waste." This waste must never be mixed with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[10][11]

  • Select a Compatible Container:

    • Use a designated hazardous waste container that is compatible with the chemical. A glass bottle or a high-density polyethylene (HDPE) container is typically appropriate.

    • The container must have a secure, leak-proof screw-top cap. Keep the container closed at all times except when adding waste.[10][12]

  • Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" [12]

    • The full chemical name: "this compound" and any other components in the waste mixture.

    • The hazard characteristics: "Irritant," "Harmful"

    • A clear indication that it is "Halogenated Organic Waste."

  • Accumulate Safely:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[12]

    • The SAA must be at or near the point of generation.

    • Ensure the container is within secondary containment (e.g., a spill tray) to capture any potential leaks.[13][14]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]

  • Arrange for Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S or EHS) department to schedule a waste pickup.[12]

    • Do not pour this chemical down the drain under any circumstances.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for proper waste management.

G start Waste Generated: This compound characterize Step 1: Characterize Waste start->characterize is_halogenated Is it a Halogenated Organic Compound? characterize->is_halogenated select_container Step 2: Select a Designated 'HALOGENATED ORGANIC WASTE' Container is_halogenated->select_container  Yes   non_halogenated Use Non-Halogenated Waste Stream (Not Applicable for this Compound) is_halogenated->non_halogenated  No   label_waste Step 3: Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Information select_container->label_waste store_waste Step 4: Store Securely in a Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store_waste contact_ehs Step 5: Container Full? Contact EH&S for Pickup and Final Disposal store_waste->contact_ehs end_proc Disposal Complete contact_ehs->end_proc

Caption: Decision workflow for the disposal of this compound.

Contingency Planning: Spill Management

Accidents can happen, and a clear, pre-defined plan for spill cleanup is essential for laboratory safety.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert nearby personnel.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 3A.

  • Contain the Spill: Prevent the spill from spreading. Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[5][15] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect Contaminated Material: Carefully scoop the absorbed material and place it into a sealable, properly labeled hazardous waste container. All materials used for cleanup (gloves, pads, etc.) are now also considered hazardous waste.[14][16]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Ensure the container with the spill cleanup debris is labeled as "Halogenated Organic Waste" and disposed of through your institution's EH&S department.

By adhering to this structured, scientifically-grounded disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and uphold your professional responsibility to protect the environment.

References

Navigating the Safe Handling of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel fluorinated compounds like Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate into the laboratory workflow necessitates a robust understanding of its safe handling and disposal. The unique properties imparted by fluorine atoms can present specific hazards that demand meticulous planning and execution of laboratory protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence when working with this and similar chemical entities.

Immediate Hazard Assessment and Core Safety Principles

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, this chemical is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications underscore the critical importance of a comprehensive personal protective equipment (PPE) strategy and strict adherence to engineered controls to minimize exposure. The foundational principle for handling this compound is the Hierarchy of Controls , prioritizing engineering and administrative controls to minimize reliance on PPE alone.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, the correct selection and use of PPE is non-negotiable. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]Protects against splashes and aerosols that can cause serious eye irritation.
Skin Protection Fire/flame resistant and impervious clothing, such as a chemically resistant lab coat.[1]Provides a barrier against skin contact which can cause irritation.
Hand Protection Butyl rubber gloves are recommended for handling esters.[2] Nitrile gloves have poor resistance to esters and should be avoided for prolonged contact.[1][3] Always inspect gloves for any signs of degradation or perforation before use.The selection of appropriate glove material is critical to prevent skin absorption. Breakthrough times for specific glove types should be consulted from the manufacturer's data.
Respiratory Protection For operations that may generate aerosols or vapors, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. All handling should ideally be conducted within a certified chemical fume hood.Protects against inhalation, which can be harmful and cause respiratory irritation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A well-defined operational plan is crucial for minimizing risk. The following workflow provides a procedural guide for handling this compound from receipt to disposal.

cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup and Disposal Review SDS Review SDS Inspect Fume Hood Inspect Fume Hood Review SDS->Inspect Fume Hood Understand Hazards Don PPE Don PPE Inspect Fume Hood->Don PPE Ensure Proper Ventilation Weighing and Transfer Weighing and Transfer Don PPE->Weighing and Transfer Establish Barrier Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Controlled Addition Work-up Work-up Reaction Setup->Work-up Monitor Reaction Decontamination Decontamination Work-up->Decontamination Post-Reaction Waste Segregation Waste Segregation Decontamination->Waste Segregation Clean Equipment Temporary Storage Temporary Storage Waste Segregation->Temporary Storage Proper Labeling

Caption: Workflow for Handling this compound.
Experimental Protocol: General Handling

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations of the compound, including weighing and transfers, within a certified chemical fume hood.

    • Use a dedicated set of spatulas and glassware for handling the compound.

    • If transferring solutions, use a syringe or cannula to avoid generating aerosols.

  • Cleanup:

    • Decontaminate all surfaces and equipment immediately after use.

    • Carefully remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step. All waste generated should be treated as hazardous waste.

Waste Segregation and Containerization
  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Solid Waste: All contaminated solid waste, including gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The approximate concentration and quantity should also be indicated. Store sealed waste containers in a designated and properly ventilated satellite accumulation area away from incompatible materials.

Final Disposal

The ultimate disposal of the hazardous waste must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge this chemical or its waste into sewer systems.[1]

Decontamination Protocol

In the event of a spill or for routine cleaning of work surfaces, the following decontamination procedure should be followed:

  • Alert Personnel: Immediately alert others in the laboratory of the spill.

  • Evacuate (if necessary): For large spills, evacuate the immediate area.

  • Don PPE: Ensure appropriate PPE is worn before attempting to clean the spill.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Neutralization (for acidic byproducts): While the parent compound is an ester, hydrolysis can lead to the formation of difluoroacetic acid. For spills where acidic conditions may be present, neutralization with a weak base (e.g., sodium bicarbonate solution) may be appropriate after initial absorption. This should be done with caution as the reaction may be exothermic.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Final Cleaning: Clean the affected area with a detergent solution and water.

  • Dispose of all contaminated cleaning materials as hazardous waste.

The Scientific Rationale: Understanding the "Why"

The stringent safety precautions for handling this compound are rooted in the chemical properties of fluorinated organic compounds. The presence of two fluorine atoms on the alpha-carbon can significantly alter the molecule's reactivity and biological activity compared to its non-fluorinated counterparts. These compounds can be persistent in the environment and may have unique toxicological profiles. Adherence to these protocols is not just about regulatory compliance; it is about a fundamental respect for the potential hazards of the materials we work with and a commitment to protecting ourselves, our colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.